molecular formula C6H6OS B1351181 4-Methylthiophene-2-carbaldehyde CAS No. 6030-36-0

4-Methylthiophene-2-carbaldehyde

Cat. No.: B1351181
CAS No.: 6030-36-0
M. Wt: 126.18 g/mol
InChI Key: HVXCGIPRXBJIRK-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C6H6OS and its molecular weight is 126.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-6(3-7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCGIPRXBJIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383746
Record name 4-methylthiophene-2-carbaldehyde
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Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6030-36-0
Record name 4-methylthiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylthiophene-2-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its thiophene core, substituted with a methyl and a formyl group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. This information is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical and Physical Properties

This compound is a liquid at room temperature, with a boiling point of 88-92 °C at 5 mmHg.[1][2][3] It is characterized by a density of approximately 1.025 g/mL at 25 °C and a refractive index of around 1.578.[1][2][3]

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₆OS[2][3][4]
Molecular Weight 126.18 g/mol [2][3][4]
CAS Number 6030-36-0[2][3][4]
Appearance Liquid[1][2][3]
Boiling Point 88-92 °C / 5 mmHg[1][2][3]
Density 1.025 g/mL at 25 °C[1][2][3]
Refractive Index n20/D 1.578[1][2][3]
Flash Point 92 °C (197.6 °F)[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays characteristic signals for the aldehyde proton, the two thiophene ring protons, and the methyl group protons.

  • Aldehyde Proton (CHO): A singlet typically observed around δ 9.8-10.0 ppm.

  • Thiophene Ring Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at position 5 is typically downfield from the proton at position 3 due to the electron-withdrawing effect of the adjacent aldehyde group.

  • Methyl Protons (CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 180-190 ppm.

  • Thiophene Ring Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon of the C-CHO group (C2) and the carbon bearing the methyl group (C4) will have distinct chemical shifts from the other two ring carbons (C3 and C5).

  • Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band in the region of 1660-1700 cm⁻¹. For conjugated aldehydes like this, the frequency is lower than for saturated aldehydes. A stretching frequency of 1674 cm⁻¹ has been reported for the related 3-methyl-thiophene-2-carbaldehyde.[5]

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-H Stretch (Aromatic and Methyl): Absorptions in the 2900-3100 cm⁻¹ region.

  • C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[6]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] In this case, 3-methylthiophene is the starting material.

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Synthesis 3-Methylthiophene Vilsmeier_Reagent 1. POCl₃, DMF 2. H₂O workup 3-Methylthiophene->Vilsmeier_Reagent This compound Vilsmeier_Reagent->this compound

Caption: Synthesis of this compound.

Detailed Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place N,N-dimethylformamide (DMF) (1.2 equivalents).

  • Cool the flask in an ice-water bath and add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture again in an ice-water bath and add 3-methylthiophene (1.0 equivalent) dropwise, keeping the temperature below 20 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Typical Reactions of this compound

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.

Reaction Workflow:

G start Start reagents This compound Benzyltriphenylphosphonium chloride Strong Base (e.g., n-BuLi) start->reagents reaction Reaction in an inert solvent (e.g., THF) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Stilbene derivative purification->product

Caption: Wittig reaction workflow.

Detailed Protocol (Example with Benzyltriphenylphosphonium chloride):

  • To a solution of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 equivalents) at 0 °C.

  • Stir the resulting deep red or orange solution at room temperature for 1 hour to form the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding stilbene derivative.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][9]

Reaction Mechanism Overview:

G Aldehyde This compound Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Base Catalyst (e.g., Piperidine) Base->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel condensation mechanism overview.

Detailed Protocol (Example with Malononitrile):

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. Potassium permanganate is a common and effective choice.[10][11][12]

Detailed Protocol (Example with Potassium Permanganate):

  • Dissolve this compound (1.0 equivalent) in a suitable solvent system, such as a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2.0 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Quench the reaction by adding a small amount of a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with a dilute acid (e.g., 10% HCl) to a pH of approximately 2.

  • Extract the carboxylic acid product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield 4-methylthiophene-2-carboxylic acid.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[2] It is a combustible liquid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. The experimental protocols provided in this guide for its synthesis and common transformations offer a practical resource for laboratory work. The spectroscopic data outlined will aid in the characterization and quality control of this compound. As a versatile building block, this compound will continue to be a key component in the development of new pharmaceuticals and functional materials.

References

An In-depth Technical Guide to 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Methylthiophene-2-carbaldehyde, a key intermediate in various chemical syntheses. The document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, particularly within the realm of pharmaceutical research and development.

Chemical Identity

  • CAS Number: 6030-36-0[1][2][3][4]

  • Synonyms: 4-Methylthiophene-2-carboxaldehyde, 2-Formyl-4-methylthiophene, 4-Methyl-2-thiophenecarbaldehyde[1][2][3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₆OS[1][3][4]
Molecular Weight 126.18 g/mol [1][2][5]
Appearance Colorless to red to green clear liquid[3]
Form Liquid[2]
Boiling Point 88-92 °C at 5 mmHg[2]
Density 1.025 g/mL at 25 °C[2]
Refractive Index n20/D 1.578[2]
Flash Point 92 °C (197.6 °F)[2]
Purity ≥ 95% (GC) to 97%[1][2][3]
InChI Key HVXCGIPRXBJIRK-UHFFFAOYSA-N[2][5]
SMILES Cc1csc(C=O)c1[2]

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

  • Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.[3] The thiophene moiety is a common scaffold in biologically active compounds.

  • Pharmaceutical Development: This compound is explored for its potential in drug design and the development of new therapeutic agents.[3] Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[6][7]

  • Flavor and Fragrance Industry: Due to its unique aromatic properties, it is utilized as a flavoring agent in food products and as a component in perfumes.[3]

  • Material Science: It is used in the formulation of specialty polymers and coatings, contributing to enhanced durability and chemical resistance.[3]

Experimental Protocols

A common method for the synthesis of thiophene-2-carbaldehydes is the Vilsmeier-Haack reaction. The following is a representative protocol for the formylation of 3-methylthiophene to yield this compound.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 3-Methylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Dissolve 3-methylthiophene in a suitable solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.

  • After the addition, the reaction mixture is typically heated to around 40-50 °C and stirred for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Synthesis cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Reaction_Mixture Electrophilic Aromatic Substitution Methylthiophene 3-Methylthiophene Methylthiophene->Reaction_Mixture + Vilsmeier Reagent Hydrolysis Hydrolysis (Ice Water) Reaction_Mixture->Hydrolysis Reaction Quench Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

References

Spectroscopic Profile of 4-Methylthiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and the structural elucidation of its derivatives. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
9.80Singlet (s)Aldehyde proton
7.61Doublet (d)Thiophene-H3
6.88Doublet (d)Thiophene-H5
2.57Singlet (s)Methyl protons

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
182.6Carbonyl carbon
151.6Thiophene-C4
142.0Thiophene-C2
137.4Thiophene-C5
127.2Thiophene-C3
16.2Methyl carbon

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (methyl)
~2820, ~2720MediumAldehyde C-H stretch (Fermi resonance)
~1665StrongCarbonyl (C=O) stretch
~1540, ~1450MediumThiophene ring C=C stretching
~810StrongC-H out-of-plane bending (2,4-disubstituted)

Sample preparation: Neat (liquid film) or KBr pellet

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
126High[M]⁺ (Molecular Ion)
125High[M-H]⁺
97Moderate[M-CHO]⁺
83Low[M-CH₃-CO]⁺

Ionization method: Electron Ionization (EI)

Spectroscopic Interpretation

¹H NMR Spectrum: The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton. The two doublets in the aromatic region (7.61 and 6.88 ppm) correspond to the two protons on the thiophene ring. The singlet at 2.57 ppm, integrating to three protons, is assigned to the methyl group.

¹³C NMR Spectrum: The signal at 182.6 ppm is indicative of the carbonyl carbon of the aldehyde. The four signals in the aromatic region (127.2-151.6 ppm) are assigned to the carbons of the thiophene ring. The upfield signal at 16.2 ppm corresponds to the methyl carbon.

IR Spectrum: The strong absorption at approximately 1665 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde, with its frequency lowered due to conjugation with the thiophene ring.[1] The pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.[1] The bands in the 3100 cm⁻¹ region are attributed to the C-H stretching vibrations of the thiophene ring, while the absorption around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.[1] The medium intensity bands in the 1450-1540 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.[1] A strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,4-disubstituted thiophene ring.[1]

Mass Spectrum: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 126, consistent with the molecular weight of this compound. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion, resulting in the strong [M-H]⁺ peak at m/z 125.[2][3][4] Another significant fragmentation is the loss of the formyl radical (CHO), leading to the peak at m/z 97.[2][3][4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 3-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.

    • Temperature: 298 K.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Data acquisition: A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) interface.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

  • Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 40-400.

    • Scan speed: 1 scan/second.

  • Data Processing: The acquired mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion and major fragment ions are identified and assigned.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

References

An In-depth Technical Guide: Physical Properties and Structure of 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, structural, and spectroscopic properties of 4-Methylthiophene-2-carbaldehyde (CAS No: 6030-36-0). This heterocyclic aldehyde is a valuable building block in organic synthesis, serving as a key intermediate in the development of novel pharmaceutical compounds and materials. This document summarizes its chemical identity, physical characteristics, spectroscopic profile, and relevant experimental protocols.

Chemical Structure and Identifiers

This compound is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. It is characterized by a methyl group at the 4-position and a formyl (aldehyde) group at the 2-position.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound[1]
Synonyms 4-Methyl-2-thiophenecarbaldehyde, 2-Formyl-4-methylthiophene[2]
CAS Number 6030-36-0[1][2]
Molecular Formula C₆H₆OS[2]
Molecular Weight 126.18 g/mol [2][3]
Canonical SMILES Cc1csc(C=O)c1[3]
InChI 1S/C6H6OS/c1-5-2-6(3-7)8-4-5/h2-4H,1H3[3]
InChIKey HVXCGIPRXBJIRK-UHFFFAOYSA-N[3]

Physical and Chemical Properties

This compound is typically a liquid at room temperature with a color ranging from pale yellow to green or red. It is a combustible liquid and should be handled with appropriate safety precautions.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Physical State Liquid[3][4]
Appearance Colorless to very pale yellow, red, or green liquid[4]
Boiling Point 88-92 °C at 5 mmHg[3]
Density 1.025 g/mL at 25 °C[3]1.17 g/mL[4]
Refractive Index (n²⁰/D) 1.578[3]1.58[4]
Flash Point 92 °C (197.6 °F)[3]
Solubility Information not widely available, but expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.
Stability Air sensitive[4]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.85Singlet (s)Aldehyde proton (H-C=O)
~7.50Singlet (s)Thiophene ring proton (H-5)
~7.15Singlet (s)Thiophene ring proton (H-3)
~2.30Singlet (s)Methyl protons (-CH₃)

Interpretation: The ¹H NMR spectrum is expected to be simple and characteristic. The aldehyde proton will appear as a highly deshielded singlet far downfield. The two protons on the thiophene ring (at positions 3 and 5) will appear as singlets, as they are not coupled to each other. The methyl group protons will also appear as a singlet in the typical alkyl region.

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~183Aldehyde Carbonyl (C=O)
~148Thiophene C-4 (bearing CH₃)
~143Thiophene C-2 (bearing CHO)
~136Thiophene C-5
~126Thiophene C-3
~16Methyl Carbon (-CH₃)

Interpretation: The ¹³C NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal significantly downfield (~183 ppm). The four carbons of the thiophene ring will appear in the aromatic region (120-150 ppm), and the methyl carbon will be found upfield (~16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H Stretch (Thiophene ring)
~2920MediumAliphatic C-H Stretch (Methyl group)
~2820, ~2720Medium, SharpAldehyde C-H Stretch (Fermi resonance doublet)
~1670Strong, SharpCarbonyl (C=O) Stretch of conjugated aldehyde
~1550-1450MediumC=C Ring Stretching (Thiophene ring)

Interpretation: The most prominent peak in the IR spectrum will be the strong C=O stretch of the aldehyde group, which is conjugated with the thiophene ring, causing it to appear at a slightly lower wavenumber (~1670 cm⁻¹) than a saturated aldehyde. The characteristic pair of peaks for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ are also diagnostic.

Mass Spectrometry (MS)

Expected Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum should show a strong molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound. Due to the presence of sulfur, a characteristic M+2 peak (from the ³⁴S isotope) of approximately 4.5% the intensity of the M⁺ peak is expected.

  • Key Fragments: A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form a stable acylium ion, resulting in a significant peak at m/z = 125 (M-1). Another expected fragment is from the loss of the entire formyl group (•CHO), leading to a peak at m/z = 97 (M-29).

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The most common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methylthiophene.[5][6] This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Detailed Methodology:

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the solid Vilsmeier reagent will form.

  • Substrate Addition: Add 3-methylthiophene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

  • Hydrolysis: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is ~7. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.

Synthesis_Workflow cluster_reagents Reagent Preparation DMF DMF (1.2 eq) Vilsmeier Vilsmeier Reagent Formation (Stir at 0°C, 30 min) DMF->Vilsmeier POCl3 POCl3 (1.1 eq) POCl3->Vilsmeier Reaction Reaction (Heat to 60-80°C, 2-4h) Vilsmeier->Reaction Substrate 3-Methylthiophene (1.0 eq) Substrate->Reaction Workup Quenching on Ice Reaction->Workup Hydrolysis Neutralization & Hydrolysis (e.g., NaHCO3 soln) Workup->Hydrolysis Extraction Solvent Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Purification Vacuum Distillation Extraction->Purification Product 4-Methylthiophene- 2-carbaldehyde Purification->Product

Caption: Workflow for the synthesis of this compound.
Analytical Sample Preparation

  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube for analysis.

  • IR Spectroscopy: For liquid samples, a small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile synthetic intermediate. The thiophene ring is a known bioisostere for the benzene ring and is present in numerous approved drugs. The aldehyde functional group allows for a wide range of subsequent chemical transformations, making it a crucial starting point for building more complex molecular architectures.

Key Synthetic Transformations:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig Reaction: To form carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Condensation Reactions: With various nucleophiles (e.g., hydrazines, hydroxylamines) to form Schiff bases, hydrazones, and oximes.

These transformations allow medicinal chemists to incorporate the 4-methylthiophene moiety into larger molecules, exploring its potential to modulate biological activity in areas such as oncology, inflammation, and infectious diseases.

Drug_Development Start 4-Methylthiophene- 2-carbaldehyde Reaction1 Reductive Amination Start->Reaction1 Reaction2 Wittig Reaction Start->Reaction2 Reaction3 Oxidation Start->Reaction3 Reaction4 Condensation Start->Reaction4 Intermediate1 Thiophene-containing Amine Reaction1->Intermediate1 Intermediate2 Thiophene-containing Alkene Reaction2->Intermediate2 Intermediate3 4-Methylthiophene- 2-carboxylic Acid Reaction3->Intermediate3 Intermediate4 Thiophene-containing Hydrazone/Oxime Reaction4->Intermediate4 API Complex API (e.g., Kinase Inhibitor) Intermediate1->API Further Synthesis Steps Intermediate2->API Further Synthesis Steps Intermediate3->API Further Synthesis Steps Intermediate4->API Further Synthesis Steps

Caption: Role of this compound as a precursor in drug development.

Safety and Handling

This compound is classified as harmful if swallowed and is a combustible liquid. Standard laboratory safety protocols should be strictly followed.

Table 6: GHS Hazard Information

CategoryInformation
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed[3]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment Eyeshields, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood.[3]
Storage Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed.[3]

References

The Aldehyde on the Thiophene Ring: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] When functionalized with an aldehyde group, it becomes a versatile synthetic intermediate, pivotal for the construction of complex molecular architectures.[2] This technical guide provides an in-depth exploration of the reactivity of the aldehyde group on a thiophene ring, with a focus on thiophene-2-carboxaldehyde and its isomer, thiophene-3-carboxaldehyde. It covers the electronic properties influencing reactivity, key chemical transformations with detailed experimental protocols, and the role of these compounds in drug discovery, particularly as inhibitors of inflammatory pathways. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the underlying principles.

Core Concepts: Electronic and Steric Effects

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In thiophene aldehydes, the nature of the heteroaromatic ring plays a crucial role in modulating this reactivity. Thiophene is an aromatic system where the sulfur atom's lone pair of electrons participates in the π-electron system.[3] This aromaticity is greater than that of furan, leading to a more stable ring system.[3]

The thiophene ring, through its resonance effect, can donate electron density to the aldehyde group, which slightly reduces the partial positive charge on the carbonyl carbon compared to its furan counterpart.[3] This can subtly influence its reactivity towards nucleophiles.[3]

1.1. Thiophene-2-carboxaldehyde vs. Thiophene-3-carboxaldehyde

The position of the aldehyde group on the thiophene ring introduces significant differences in reactivity.

  • Thiophene-2-carboxaldehyde: The aldehyde at the C2 position is in closer proximity to the sulfur atom. This allows for a potential stabilizing interaction between the sulfur's lone pair and the carbonyl group, which can influence the aldehyde's reactivity. A conformer with an internal hydrogen bond to the thiophene sulfur has been proposed to polarize the carbonyl group, potentially making the C2 isomer more reactive towards nucleophilic attack in certain reactions.[4]

  • Thiophene-3-carboxaldehyde: The aldehyde at the C3 position is further from the sulfur atom, and its electronic environment is more influenced by the adjacent ring carbons.

Computational studies on the corresponding carboxylic acids suggest that the 2-substituted isomer is slightly more reactive.[4] This difference is attributed to both electronic and steric factors that affect the transition state energies of reactions.

1.2. Substituent Effects

The reactivity of the thiophene aldehyde can be further tuned by introducing substituents on the thiophene ring.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, at the 4- or 5-position increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition.[5]

  • Electron-donating groups (EDGs) , such as methoxy or methyl groups, have the opposite effect, retarding the reaction rate through their resonance and inductive effects.[5]

A linear free-energy relationship using Hammett σ constants has shown a strong correlation between the electronic effects of substituents and the reaction rates for Knoevenagel condensations of thiophene-2-carboxaldehyde derivatives.[5]

Key Chemical Transformations and Experimental Protocols

Thiophene aldehydes undergo a wide array of chemical reactions, making them valuable building blocks in organic synthesis. This section details the protocols for several key transformations.

2.1. Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, a crucial functional group for the synthesis of amides and esters.

Experimental Protocol: Pinnick Oxidation of Thiophene-2-carboxaldehyde

  • Materials: Thiophene-2-carboxaldehyde, sodium chlorite (NaClO₂), 2-methyl-2-butene, sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), tert-butanol, water, ethyl acetate, 1 M HCl.

  • Procedure:

    • Dissolve thiophene-2-carboxaldehyde (1.0 eq) in a 3:1 mixture of tert-butanol and water.

    • To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

    • Cool the mixture in an ice bath to below 10 °C.

    • Slowly add sodium chlorite (1.5 eq) portion-wise over 15 minutes, maintaining the low temperature.

    • Remove the ice bath and stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Make the aqueous layer basic (pH > 10) with 2 M NaOH and wash with ethyl acetate to remove impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield thiophene-2-carboxylic acid.

2.2. Reduction to Alcohol

The reduction of thiophene aldehydes to their corresponding primary alcohols is a fundamental transformation.

Experimental Protocol: Sodium Borohydride Reduction of Thiophene-3-carboxaldehyde

  • Materials: Thiophene-3-carboxaldehyde, sodium borohydride (NaBH₄), methanol (or ethanol/THF), deionized water, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve thiophene-3-carboxaldehyde (1.0 eq) in methanol (10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water or 1N HCl.

    • Extract the mixture with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford thiophen-3-ylmethanol.[6]

2.3. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines.

Experimental Protocol: Reductive Amination of Thiophene-2-carboxaldehyde with Benzylamine

  • Materials: Thiophene-2-carboxaldehyde, benzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of thiophene-2-carboxaldehyde (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield N-(thiophen-2-ylmethyl)aniline.

2.4. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes.

Experimental Protocol: Aqueous Wittig Reaction of Thiophene-2-carboxaldehyde

  • Materials: Benzyltriphenylphosphonium chloride, thiophene-2-carboxaldehyde, saturated aqueous sodium bicarbonate, diethyl ether, 1.0 M H₂SO₄, anhydrous magnesium sulfate.

  • Procedure:

    • In a test tube, suspend benzyltriphenylphosphonium chloride (1.4 eq) in 5 mL of saturated aqueous sodium bicarbonate.

    • To this suspension, add thiophene-2-carboxaldehyde (1.0 eq).

    • Stir the mixture vigorously at room temperature for 1 hour.

    • Quench the reaction with 1.0 M H₂SO₄ until the solution is acidic.

    • Extract the mixture with diethyl ether (3 x 5 mL).

    • Combine the organic extracts, dry with anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(2-phenylethenyl)thiophene.[7]

2.5. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that typically provides excellent E-selectivity in alkene formation.

Experimental Protocol: HWE Reaction of Thiophene-3-carboxaldehyde

  • Materials: Triethyl phosphonoacetate, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), thiophene-3-carboxaldehyde, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of thiophene-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield ethyl (E)-3-(thiophen-3-yl)acrylate.[8]

Quantitative Data Summary

This section provides a summary of quantitative data for the reactions of thiophene aldehydes, including yields and spectroscopic information.

Table 1: Reaction Yields for Thiophene Aldehydes

ReactionAldehyde IsomerReagents and ConditionsProductYield (%)Reference
Vilsmeier-HaackThiophenePOCl₃, DMFThiophene-2-carboxaldehyde71-74[9]
Vilsmeier-HaackThiopheneSolid Phosgene, DMF, ChlorobenzeneThiophene-2-carboxaldehyde88[10]
Oxidation (CrO₃)Thiophene-2-carboxaldehydeCrO₃, Acetic AcidThiophene-2-carboxylic acid-[5]
Suzuki Coupling4-Bromothiophene-2-carbaldehydePhenylboronic ester, Pd(PPh₃)₄, K₃PO₄4-Phenylthiophene-2-carbaldehydeGood[11]
Reductive AminationVarious AldehydesVarious Amines, Thiamine HCl, NaBH₄Secondary Amines94-98[12]
Wittig ReactionThiophene-2-carboxaldehydeBenzyltriphenylphosphonium chloride, NaHCO₃ (aq)2-(2-phenylethenyl)thiopheneHigh[7]
HWE ReactionAldehydesTriethyl phosphonoacetate, NaH, THF(E)-Alkenes-[8]

Table 2: Spectroscopic Data for Thiophene Aldehydes

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm-1)
Thiophene-2-carboxaldehyde 9.95 (s, 1H, CHO), 7.80-7.77 (m, 2H, Ring), 7.22 (t, 1H, Ring)[13]183.1, 144.0, 136.5, 135.2, 128.4[13]~1665 (C=O)
Thiophene-3-carboxaldehyde 9.92 (s, 1H, CHO), 8.13 (m, 1H, Ring), 7.53 (m, 1H, Ring), 7.37 (m, 1H, Ring)[14]185.3, 141.9, 135.2, 128.0, 126.9-

Role in Drug Discovery and Signaling Pathways

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[7][15] The thiophene aldehyde moiety serves as a key starting material for the synthesis of these bioactive molecules.

4.1. Inhibition of Inflammatory Pathways

Several thiophene derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX and LOX, these compounds can effectively reduce inflammation.

inflammatory_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation thiophene_drug Thiophene-Based Inhibitors thiophene_drug->cox thiophene_drug->lox

Figure 1: Inhibition of COX/LOX pathways by thiophene derivatives.

Experimental and Synthetic Workflows

The synthesis of complex thiophene-based molecules often involves a multi-step approach. The following diagram illustrates a general workflow for the synthesis and biological evaluation of a thiophene-based drug candidate.

synthetic_workflow start Thiophene formylation Formylation (e.g., Vilsmeier-Haack) start->formylation aldehyde Thiophene Aldehyde formylation->aldehyde reaction Key Reaction (e.g., Wittig, HWE, Reductive Amination) aldehyde->reaction intermediate Functionalized Thiophene reaction->intermediate coupling Further Functionalization (e.g., Suzuki Coupling) intermediate->coupling candidate Drug Candidate coupling->candidate purification Purification & Characterization (Chromatography, NMR, MS) candidate->purification screening Biological Screening (e.g., Enzyme Assays) purification->screening

Figure 2: General workflow for synthesis and evaluation.

Conclusion

Thiophene aldehydes are remarkably versatile and valuable intermediates in organic synthesis, particularly in the realm of drug discovery and materials science. Their reactivity, which can be finely tuned by the position of the aldehyde group and the presence of other substituents on the thiophene ring, allows for the construction of a diverse array of complex molecules. A thorough understanding of their chemical properties and reaction kinetics, as detailed in this guide, is essential for researchers and scientists aiming to leverage these powerful building blocks for the development of novel and impactful chemical entities. The provided protocols and workflows serve as a practical resource for the synthesis and evaluation of new thiophene-based compounds.

References

The Versatile Thiophene Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of substituted thiophenes with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows.

Anticancer Activities of Substituted Thiophenes

Substituted thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The cytotoxic effects of various substituted thiophenes have been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene CarboxamideCompound 2bHep3B5.46DoxorubicinNot Specified
Thiophene CarboxamideCompound 2dHep3B8.85DoxorubicinNot Specified
Thiophene CarboxamideCompound 2eHep3B12.58DoxorubicinNot Specified
ThienopyrimidineCompound 3bHepG23.105DoxorubicinNot Specified
ThienopyrimidineCompound 3bPC-32.15DoxorubicinNot Specified
Thieno[3,2-b]pyrroleCompound 4cHepG23.023DoxorubicinNot Specified
Thieno[3,2-b]pyrroleCompound 4cPC-33.12DoxorubicinNot Specified
2,3-fused thiopheneTP 5HepG2<30.0Paclitaxel35.92
2,3-fused thiopheneTP 5SMMC-7721<30.0Paclitaxel35.33
Key Signaling Pathways in Anticancer Activity

Substituted thiophenes exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

PI3K/Akt Signaling Pathway Inhibition:

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Many thiophene derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiophene Substituted Thiophenes Thiophene->PI3K Inhibition Thiophene->Akt Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

PI3K/Akt pathway inhibition by thiophenes.

MAPK/ERK Signaling Pathway Inhibition:

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Thiophene derivatives can inhibit key kinases in this pathway, such as MEK and ERK, thereby halting cancer progression.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Thiophene Substituted Thiophenes Thiophene->Raf Inhibition Thiophene->MEK Inhibition

MAPK/ERK pathway inhibition by thiophenes.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells. The protocol involves the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted thiophene compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted thiophene compound in culture medium. After 24 hours, replace the existing medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add substituted thiophene compounds Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 RemoveMedium Remove medium Incubate3->RemoveMedium AddSolubilizer Add solubilization solution RemoveMedium->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance AnalyzeData Calculate % viability and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activities of Substituted Thiophenes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted thiophenes have demonstrated significant activity against a range of pathogenic microorganisms, including drug-resistant bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound DerivativeBacterial StrainMIC (µg/mL)
Thiophene derivative 4Colistin-Resistant A. baumannii16
Thiophene derivative 5Colistin-Resistant A. baumannii16
Thiophene derivative 8Colistin-Resistant A. baumannii32
Thiophene derivative 4Colistin-Resistant E. coli8
Thiophene derivative 5Colistin-Resistant E. coli32
Thiophene derivative 8Colistin-Resistant E. coli32
Spiro-indoline-oxadiazole 17C. difficile2-4
Mechanism of Antimicrobial Action

One of the primary mechanisms by which substituted thiophenes exert their antimicrobial effects is through the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism Thiophene Substituted Thiophene Membrane Bacterial Cell Membrane Thiophene->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Mechanism of antimicrobial action.
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Substituted thiophene compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the substituted thiophene compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow Start Start PrepareDilutions Prepare serial dilutions of thiophene compound Start->PrepareDilutions PrepareInoculum Prepare standardized bacterial inoculum Start->PrepareInoculum InoculatePlate Inoculate microtiter plate PrepareDilutions->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate 18-24h InoculatePlate->Incubate ReadMIC Visually determine MIC Incubate->ReadMIC End End ReadMIC->End

Workflow for broth microdilution assay.

Anti-inflammatory Activities of Substituted Thiophenes

Chronic inflammation is a hallmark of numerous diseases. Substituted thiophenes have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiophene derivatives is often assessed in vivo using models like the carrageenan-induced paw edema assay.

Compound DerivativeAssayInhibition (%)Reference
Tetrasubstituted thiophene VIIICarrageenan-induced paw edema64Mefenamic Acid
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a-d)Carrageenan-induced paw edemaPotent, superior to celecoxibCelecoxib
Thiophenic derivative 15Carrageenan-induced paw edema58.46Indomethacin
Thiophenic derivative 16Carrageenan-induced paw edema48.94Sodium Diclofenac
Thiophenic derivative 17Carrageenan-induced paw edema47Sodium Diclofenac
Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of substituted thiophenes are often mediated by the inhibition of the NF-κB signaling pathway, a master regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.[1]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_IkB->NFkB IκB Degradation Thiophene Substituted Thiophenes Thiophene->IKK Inhibition Thiophene->NFkB Inhibition of Translocation

NF-κB pathway inhibition by thiophenes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Substituted thiophene compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the substituted thiophene compound or the reference drug orally or intraperitoneally to the test groups. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Neurological Activities of Substituted Thiophenes

Substituted thiophenes are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit key enzymes, reduce protein aggregation, and combat oxidative stress.

Quantitative Neuroprotective Data

The neuroprotective effects of thiophene derivatives are often evaluated in vitro by their ability to protect neuronal cells from toxins or in vivo by assessing cognitive improvement in animal models.

Compound DerivativeAssay/ModelEffectEC50/IC50 (µM)
Thiophene derivative 1cTRPV1Neuroprotective0.00742
Thiophene derivative 1dTRPV1Neuroprotective0.00764
2-aminothiophene derivativeScopolamine-induced memory impairmentAmeliorates cognitive dysfunction-
Bithiophene derivativeAluminum-induced Alzheimer's modelReverses deleterious effects-
Mechanisms in Neurodegenerative Diseases

In Alzheimer's disease, thiophene derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are key pathological hallmarks of the disease.[2][3] They also inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to improved cognitive function.[4][5] In Parkinson's disease, their antioxidant properties and ability to modulate dopamine pathways are of significant interest.[6][7][8]

Neuroprotection_Mechanisms Thiophene Substituted Thiophenes Abeta Amyloid-β Aggregation Thiophene->Abeta Inhibition Tau Tau Aggregation Thiophene->Tau Inhibition AChE Acetylcholinesterase (AChE) Thiophene->AChE Inhibition OxidativeStress Oxidative Stress Thiophene->OxidativeStress Reduction Neuroprotection Neuroprotection Thiophene->Neuroprotection Cognitive Improved Cognitive Function Thiophene->Cognitive

Neuroprotective mechanisms of thiophenes.
Experimental Protocol: Thioflavin T Assay for Amyloid-β Aggregation

The Thioflavin T (ThT) assay is a fluorescent method used to monitor the aggregation of amyloid-β peptides in vitro.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS)

  • Substituted thiophene compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Peptide Preparation: Prepare a stock solution of Aβ(1-42) peptide and pre-incubate it to form aggregates or use it in its monomeric form to study inhibition of aggregation.

  • Compound Incubation: In a 96-well plate, mix the Aβ peptide with different concentrations of the substituted thiophene compound. Include a control with Aβ peptide and vehicle.

  • ThT Addition: Add ThT solution to each well to a final concentration of approximately 10-20 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm over time.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound is determined by the reduction in the ThT fluorescence signal compared to the control.

Synthesis of Substituted Thiophenes

Several classical and modern synthetic methods are employed for the construction of the thiophene ring. The choice of method depends on the desired substitution pattern.

Common Synthetic Routes
  • Gewald Synthesis: A one-pot multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. It is a highly efficient method for preparing 2-aminothiophenes.[9][10][11][12][13][14][15][16]

  • Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield a substituted thiophene.[2][17][18][19][20]

  • Hinsberg Synthesis: This synthesis involves the condensation of an α-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base to form a thiophene-2,5-dicarboxylate.[3][21][22][23][24]

Synthesis_Overview Gewald Gewald Synthesis Thiophene Substituted Thiophene Gewald->Thiophene PaalKnorr Paal-Knorr Synthesis PaalKnorr->Thiophene Hinsberg Hinsberg Synthesis Hinsberg->Thiophene

Common synthetic routes to thiophenes.

This technical guide highlights the immense potential of substituted thiophenes in drug discovery. The versatility of the thiophene scaffold allows for the development of compounds with a wide range of biological activities, targeting key molecular pathways implicated in various diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

A Technical Review of 4-Substituted Thiophene-2-carbaldehydes: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiophene, a sulfur-containing five-membered heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The substitution pattern on the thiophene ring significantly influences the molecule's physicochemical properties and biological interactions.[4] Specifically, 4-substituted thiophene-2-carbaldehydes are versatile intermediates, acting as key building blocks for more complex molecules and pharmaceuticals.[5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and detailed experimental procedures for this important class of compounds, aimed at researchers and professionals in drug development and organic synthesis.

Key Synthetic Methodologies

The synthesis of 4-substituted thiophene-2-carbaldehydes is primarily achieved through modern cross-coupling reactions or innovative skeletal editing techniques. These methods offer high efficiency and functional group tolerance, making them suitable for creating diverse molecular libraries.

Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing 4-arylthiophene-2-carbaldehydes involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-bromo-thiophene-2-carbaldehyde as the starting material, which is coupled with various arylboronic acids or their pinacol esters.[6][7] The reaction demonstrates excellent yields and tolerates a wide range of functional groups on the aryl partner.[6]

Suzuki_Miyaura_Workflow sub_a 4-Bromothiophene- 2-carbaldehyde process Suzuki-Miyaura Cross-Coupling (85-90 °C) sub_a->process sub_b Arylboronic Acid or Pinacol Ester sub_b->process reagents Catalyst: Pd(PPh₃)₄ Base: K₃PO₄ Solvent: Toluene/Water reagents->process product 4-Arylthiophene- 2-carbaldehyde process->product

Caption: Workflow for the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling.

Skeletal Editing of Pyridines

A novel and powerful strategy involves the skeletal editing of substituted pyridines to form thiophene-2-carbaldehydes. This transformation proceeds via a Zincke-type open-chain intermediate (streptocyanine), which then undergoes a formal [4+1] annulation with elemental sulfur (S₈) as the sulfur source.[8] This method allows for the conversion of readily available C3- and C4-substituted pyridines into the corresponding 4- and 3-substituted thiophene-2-carbaldehydes, respectively.[8][9]

Skeletal_Editing_Workflow start C3-Substituted Pyridine zincke Zincke Salt Formation start->zincke intermediate Streptocyanine Intermediate zincke->intermediate Pyrrolidine annulation [4+1] Annulation (S₈, KOtBu, 100 °C) intermediate->annulation product 4-Substituted Thiophene-2-carbaldehyde annulation->product Hydrolysis

Caption: Skeletal editing of C3-substituted pyridines to yield 4-substituted thiophene-2-carbaldehydes.

Nitration of Thiophene-2-carbaldehyde

Direct nitration of thiophene-2-carbaldehyde using a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 4-nitro- and 5-nitrothiophene-2-carbaldehyde.[10] The isomers can then be separated by column chromatography. While not regioselective for the 4-position, this method provides a direct route to the 4-nitro derivative.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling[7]
  • To a reaction flask, add 4-bromothiophene-2-carbaldehyde (1.0 eq.), the respective arylboronic acid or pinacol ester (1.1 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Purge the mixture with nitrogen or argon gas for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Heat the reaction mixture at 85–90 °C with stirring for the time specified (typically 12 hours or until completion as monitored by TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carbaldehyde.

General Protocol for Skeletal Editing of Pyridines[9]
  • Zincke Salt Formation: To the appropriate C3-substituted pyridine (1.0 eq.) in acetone or ethanol, add 1-halo-2,4-dinitrobenzene (1.6 eq.). Heat the mixture at 60-80 °C for 24 hours. Cool to room temperature and concentrate in vacuo. Wash the crude product with ethyl acetate to yield the Zincke salt.

  • Skeletal Editing: To a flask containing the Zincke salt (0.1 mmol), add chloroform (1.0 mL). Add pyrrolidine (2.5 eq.) dropwise and stir at 25 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • To the residue, add elemental sulfur (S₈) (2.0 eq.), potassium tert-butoxide (KOtBu) (1.0 eq.), and dimethylsulfoxide (DMSO) (1.0 mL).

  • Stir the resulting solution at 100 °C for 12 hours.

  • Upon completion, process the reaction mixture for purification, typically involving aqueous workup followed by column chromatography.

Protocol for Nitration of Thiophene-2-carbaldehyde[11]
  • Prepare a nitrating mixture by mixing fuming nitric acid (40 mL) with concentrated sulfuric acid (31 mL) in a cooled vessel.

  • In a separate flask, dissolve thiophene-2-carbaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) and cool the solution in an ice-salt bath.

  • Slowly add the nitrating mixture to the thiophene-2-carbaldehyde solution while maintaining the low temperature. Continue stirring for 5 minutes after the addition is complete.

  • Quench the reaction by pouring it onto ice water.

  • Extract the mixture with diethyl ether.

  • Combine the ether extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield a crude mixture of 4-nitro- and 5-nitrothiophene-2-carbaldehyde.

  • Separate the isomers using column chromatography (eluent: 30-50% dichloromethane/hexanes) to isolate 4-nitrothiophene-2-carbaldehyde as a light yellow solid (approx. 40% yield).[10]

Data Presentation

Table 1: Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling

Data sourced from Iqbal et al., 2013.[6][7]

EntryArylboronic Acid/Ester PartnerProductSolvent SystemYield (%)
2aPhenylboronic pinacol ester4-Phenylthiophene-2-carbaldehydeToluene/H₂O85
2g3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehydeToluene/H₂O92
2ep-Tolylboronic acid4-(p-Tolyl)thiophene-2-carbaldehydeToluene/H₂O88
-3-Chloro-4-fluorophenylboronic acid4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehydeToluene/H₂O86
-3,5-Bis(trifluoromethyl)phenylboronic acid4-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehydeToluene/H₂O84
Table 2: Selected ¹H-NMR Spectroscopic Data (CDCl₃, δ ppm)

Spectroscopic data for characteristic protons.[6][10]

CompoundAldehyde-H (s)Thiophene-H3 (s)Thiophene-H5 (s)Other Characteristic Peaks
4-Phenylthiophene-2-carbaldehyde (2a)9.958.17.87.3-7.5 (m, Ar-H)
4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde (2g)9.948.07.792.35 (s, 6H, Me)
4-(p-Tolyl)thiophene-2-carbaldehyde (2e)9.947.97.72.37 (s, 3H, Me)
4-Nitrothiophene-2-carbaldehyde9.958.278.63-
Table 3: Biological Activity of 4-Arylthiophene-2-carbaldehydes

IC₅₀ values represent the concentration required for 50% inhibition.[6][7]

Compound IDStructureActivity TypeTarget/OrganismIC₅₀ (µg/mL)
2d 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrileAntibacterialPseudomonas aeruginosa29.7
2d 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrileNO Scavenging-45.6
2i 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehydeUrease InhibitionJack bean urease27.1
StandardStreptomycinAntibacterialP. aeruginosa35.2

Biological Applications and Structure-Activity Relationships

Derivatives of 4-substituted thiophene-2-carbaldehyde have shown significant potential in various biological assays.[6] The introduction of different aryl groups at the 4-position via Suzuki coupling has led to the discovery of compounds with notable antibacterial, anti-urease, antioxidant (NO scavenging), and haemolytic activities.[6][7]

Key findings from structure-activity relationship (SAR) studies include:

  • Antibacterial Activity: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF₃) and nitrile (-CN) on the aryl ring, as seen in compound 2d , resulted in excellent activity against Pseudomonas aeruginosa, even surpassing the standard drug streptomycin.[6]

  • Urease Inhibition: An aryl ring substituted with halogens, like in 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i ), was found to be crucial for potent urease inhibition.[6]

  • Antioxidant Activity: The ability to scavenge nitric oxide (NO), a key mediator in inflammatory processes, was also prominent in compounds with electron-withdrawing substituents.[6]

SAR_Diagram core 4-Substituted Thiophene-2-carbaldehyde Substituent (R) at C4 ewg Aryl with Electron- Withdrawing Groups (e.g., -CF₃, -CN) core:f1->ewg halo Aryl with Halogen Substituents (e.g., -Cl, -F) core:f1->halo edg Aryl with Electron- Donating Groups (e.g., -CH₃) core:f1->edg activity_ab Potent Antibacterial Activity ewg->activity_ab activity_no Strong NO Scavenging (Antioxidant) ewg->activity_no activity_ur Superior Urease Inhibition halo->activity_ur activity_mod Moderate Activity edg->activity_mod

Caption: Structure-activity relationship (SAR) for 4-arylthiophene-2-carbaldehydes.

Conclusion

4-Substituted thiophene-2-carbaldehydes are a class of compounds with significant synthetic versatility and demonstrated biological potential. Efficient and high-yielding synthetic routes, such as the Suzuki-Miyaura cross-coupling and novel pyridine skeletal editing, provide robust platforms for generating chemical diversity. Quantitative studies have identified specific substitution patterns that confer potent antibacterial and enzyme-inhibiting activities, highlighting the importance of this scaffold in drug discovery. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to explore and expand upon the chemical and biological properties of these promising molecules.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 4-Methylthiophene-2-carbaldehyde (CAS No. 6030-36-0). The following sections detail the physical and chemical properties, hazard identification, protective measures, emergency procedures, and a representative experimental protocol. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a substituted thiophene derivative used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆OS
Molecular Weight 126.18 g/mol [1]
Appearance Liquid
Boiling Point 88-92 °C at 5 mmHg
Density 1.025 g/mL at 25 °C
Refractive Index n20/D 1.578
Flash Point 92 °C (197.6 °F)
CAS Number 6030-36-0[1]
InChI Key HVXCGIPRXBJIRK-UHFFFAOYSA-N
SMILES String Cc1csc(C=O)c1

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is a combustible liquid. It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statement H302Harmful if swallowed.
Precautionary Statement (Prevention) P264Wash skin thoroughly after handling.
Precautionary Statement (Prevention) P270Do not eat, drink or smoke when using this product.
Precautionary Statement (Response) P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Precautionary Statement (Response) P330Rinse mouth.
Precautionary Statement (Disposal) P501Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate filter.

Safe Handling, Storage, and Disposal

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the chemical.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition, including heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground/bond container and receiving equipment to prevent static discharge.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a cool place, away from heat and direct sunlight. The recommended storage temperature is typically refrigerated.

Disposal

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and sulfur oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates a safe handling workflow for this compound, from receipt to disposal.

Safe_Handling_Workflow A Receive Chemical B Verify Chemical Identity and Integrity A->B C Review Safety Data Sheet (SDS) B->C D Don Personal Protective Equipment (PPE) C->D E Work in a Ventilated Fume Hood D->E F Perform Experiment E->F G Close Container Tightly After Use F->G H Decontaminate Work Area G->H I Remove and Dispose of PPE Properly H->I J Store Chemical in Designated Area I->J If chemical remains K Dispose of Waste I->K If experiment is complete

Caption: A logical workflow for the safe handling of this compound.

Representative Experimental Protocol: Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling

The following protocol is a general procedure for the synthesis of 4-arylthiophene-2-carbaldehydes, adapted from a published study, and illustrates a typical use of a thiophene-2-carbaldehyde derivative in organic synthesis.[2] This protocol should be performed by trained personnel in a properly equipped laboratory, following all institutional safety guidelines.

Materials and Equipment
  • 4-Bromothiophene-2-carbaldehyde (starting material, structurally similar to the topic compound)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Analytical equipment for characterization (NMR, MS)

Experimental Procedure
  • Reaction Setup: To a round-bottom flask, add 4-bromothiophene-2-carbaldehyde (1.0 equivalent) and the palladium catalyst (e.g., 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).

  • Reagent Addition: Add the arylboronic acid or ester (1.1 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents) dissolved in degassed water.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.[2]

Safety Considerations for the Protocol
  • Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Handle them in an inert atmosphere.

  • Solvents: Use of flammable organic solvents requires working in a fume hood and away from ignition sources.

  • Bases: Concentrated bases are corrosive and should be handled with care.

  • Pressure: Heating a closed system can lead to a buildup of pressure. Ensure the reaction is properly vented.

This guide provides a comprehensive overview of the safe handling, storage, and use of this compound. Always consult the most recent Safety Data Sheet and your institution's safety protocols before working with this or any other chemical.

References

From Coal Tar Impurity to Cornerstone of Modern Chemistry: A Technical Guide to the Discovery and History of Methyl-Substituted Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of methyl-substituted thiophene aldehydes, from the serendipitous discovery of their parent heterocycle in the 19th century to their current role as vital building blocks in pharmaceuticals and advanced materials. This document provides a comprehensive overview of the historical context, the evolution of synthetic methodologies, detailed experimental protocols, and comparative data on key isomers, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

The Dawn of Thiophene Chemistry: A Happy Accident

The story of thiophene, and by extension its derivatives, begins not with a targeted synthesis but with a chemical puzzle. In 1882, the renowned German chemist Viktor Meyer was performing a routine lecture demonstration of the indophenin test, a color reaction then believed to be characteristic of benzene.[1][2][3][4] To his astonishment, when he used a highly purified sample of benzene, the expected blue color with isatin and sulfuric acid failed to appear.[1] This led him to the brilliant deduction that the color was not due to benzene itself, but to an unknown contaminant.[1] Through meticulous work, Meyer successfully isolated this sulfur-containing heterocycle from coal tar benzene and named it "thiophene," a name derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[3][4] This discovery opened up a new field of heterocyclic chemistry. Hot on the heels of his discovery, Meyer reported the first synthesis of thiophene from acetylene and elemental sulfur in 1883.[1]

The late 19th and early 20th centuries saw the development of foundational methods for synthesizing the thiophene ring, which would later be adapted for its substituted derivatives. Key among these were the Paal-Knorr synthesis from 1,4-diketones, the Gewald synthesis of 2-aminothiophenes, and the Volhard-Erdmann cyclization.[1][2][4][5] These classical methods laid the groundwork for the eventual preparation of a vast array of substituted thiophenes.

The Rise of the Aldehyde: Formylation of the Thiophene Ring

With the thiophene ring system established, the next logical step for synthetic chemists was the introduction of functional groups to enable further molecular elaboration. The formyl group (-CHO) proved to be a particularly versatile handle, and its introduction onto the thiophene ring, especially on methyl-substituted thiophenes, became a subject of significant research.

The Vilsmeier-Haack Reaction: A Workhorse for Formylation

The Vilsmeier-Haack reaction, developed in the 1920s, rapidly became the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including methylthiophenes. This reaction typically employs phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. This reagent then attacks the electron-rich thiophene ring, leading to the formation of the aldehyde after aqueous workup.

The formylation of 2-methylthiophene via the Vilsmeier-Haack reaction predominantly yields 5-methyl-2-thiophenecarboxaldehyde , a consequence of the directing effect of the methyl group and the inherent reactivity of the thiophene ring. Similarly, the formylation of 3-methylthiophene can produce a mixture of isomers, but conditions can be optimized to favor the formation of 3-methyl-2-thiophenecarboxaldehyde .

Alternative Formylation Strategies

While the Vilsmeier-Haack reaction is robust, other methods have been developed, each with its own advantages and disadvantages:

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid, such as titanium tetrachloride (TiCl₄), to formylate aromatic compounds.[6][7][8] It is effective for electron-rich aromatics but requires strictly anhydrous conditions.[6]

  • Formylation via Organolithium Intermediates: For highly regioselective syntheses, a common strategy involves the deprotonation of a methylthiophene with a strong base like n-butyllithium (n-BuLi) to form a thienyllithium species. This potent nucleophile can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group at a specific position.

Key Isomers: Properties and Synthesis

The position of the methyl and formyl groups on the thiophene ring significantly influences the physical, chemical, and biological properties of the molecule. The following sections detail the key isomers.

Physicochemical and Spectroscopic Data

A comparative summary of the physical and key spectroscopic data for the most common methyl-substituted thiophene carboxaldehyde isomers is presented below. This data is essential for the identification and characterization of these compounds in a laboratory setting.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Key ¹H NMR Signals (δ, ppm in CDCl₃)Key IR Signals (cm⁻¹)
5-Methyl-2-thiophenecarboxaldehyde 5-Methyl-2-thiophenecarboxaldehyde13679-70-4126.18216-2181.1701.587-1.5899.80 (s, 1H, CHO), 7.61 (d, 1H), 6.89 (d, 1H), 2.57 (s, 3H, CH₃)[9][10][11]~1665 (C=O), ~2820 & ~2720 (aldehyde C-H), ~810 (2,5-disubstituted thiophene)[10]
3-Methyl-2-thiophenecarboxaldehyde 3-Methyl-2-thiophenecarboxaldehyde5834-16-2126.18215-2171.1701.58710.1 (s, 1H, CHO), 7.5 (d, 1H), 7.0 (d, 1H), 2.6 (s, 3H, CH₃)[12][13][14]Not readily available
4-Methyl-2-thiophenecarboxaldehyde 4-Methyl-2-thiophenecarboxaldehyde6030-36-0126.1888-92 / 5 mmHg1.0251.578~9.8 (s, 1H, CHO), ~7.5 (s, 1H), ~7.2 (s, 1H), ~2.3 (s, 3H, CH₃)Not readily available
2-Methyl-3-thiophenecarboxaldehyde 2-Methyl-3-thiophenecarboxaldehyde84815-20-3126.18Not readily availableNot readily availableNot readily available~9.9 (s, 1H, CHO), ~7.4 (d, 1H), ~7.0 (d, 1H), ~2.7 (s, 3H, CH₃)Not readily available

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of methyl-substituted thiophene aldehydes using common laboratory methods.

Synthesis of 5-Methyl-2-thiophenecarboxaldehyde via Vilsmeier-Haack Reaction

This protocol is a standard and reliable method for the formylation of 2-methylthiophene.

Materials:

  • 2-Methylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM in a round-bottom flask, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford 5-methyl-2-thiophenecarboxaldehyde.

Synthesis of 3-Methyl-2-thiophenecarboxaldehyde via Grignard Reaction

This protocol utilizes a Grignard reagent for the regioselective formylation of 3-methylthiophene.

Materials:

  • 3-Methyl-2-bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add magnesium turnings (1.05 equivalents).

  • Add a small amount of a solution of 3-methyl-2-bromothiophene (1 equivalent) in anhydrous THF to initiate the Grignard reaction. Gentle heating may be required.

  • Once the reaction has initiated, add the remaining 3-methyl-2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 5 °C in an ice bath.

  • Slowly add anhydrous DMF (2 equivalents) dropwise, maintaining the temperature below 30 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with toluene.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-methyl-2-thiophenecarboxaldehyde.[15]

Visualization of Synthetic Pathways and Logic

The choice of synthetic route for a particular methyl-substituted thiophene aldehyde depends on several factors, including the availability of starting materials, the desired regioselectivity, and the scale of the reaction.

G Synthetic Pathways to Methyl-Thiophene Aldehydes cluster_start Starting Materials cluster_methods Formylation Methods cluster_products Products 2-Methylthiophene 2-Methylthiophene Vilsmeier-Haack Vilsmeier-Haack 2-Methylthiophene->Vilsmeier-Haack POCl3, DMF Rieche Formylation Rieche Formylation 2-Methylthiophene->Rieche Formylation Dichloromethyl methyl ether, TiCl4 Lithiation + DMF Lithiation + DMF 2-Methylthiophene->Lithiation + DMF 1. n-BuLi 2. DMF 3-Methylthiophene 3-Methylthiophene Bromination -> Grignard -> DMF Bromination -> Grignard -> DMF 3-Methylthiophene->Bromination -> Grignard -> DMF Multi-step 5-Methyl-2-thiophenecarboxaldehyde 5-Methyl-2-thiophenecarboxaldehyde Vilsmeier-Haack->5-Methyl-2-thiophenecarboxaldehyde Rieche Formylation->5-Methyl-2-thiophenecarboxaldehyde Lithiation + DMF->5-Methyl-2-thiophenecarboxaldehyde 3-Methyl-2-thiophenecarboxaldehyde 3-Methyl-2-thiophenecarboxaldehyde Bromination -> Grignard -> DMF->3-Methyl-2-thiophenecarboxaldehyde

Caption: Synthetic routes to methyl-thiophene aldehydes.

Role in Drug Discovery and Development

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry.[4] It is a bioisostere of the benzene ring, meaning it has a similar size and shape, and can often replace a benzene ring in a drug molecule without loss of biological activity, while potentially improving properties such as metabolic stability and solubility.[4][16] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing drug-receptor interactions.[4][16]

While simple methyl-substituted thiophene aldehydes are primarily used as building blocks, their derivatives are found in a wide range of bioactive compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[17][18][19][20]

Mechanism of Action: An Illustrative Pathway

While a specific, well-elucidated signaling pathway for a simple methyl-substituted thiophene aldehyde is not prominently documented, we can illustrate a common mechanism for more complex thiophene derivatives that are developed from these aldehydes. For instance, many thiophene-based compounds have been investigated as inhibitors of Cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

G Inhibition of COX Pathway by a Thiophene Derivative Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiophene Derivative Thiophene Derivative Thiophene Derivative->COX Enzyme Inhibition

Caption: COX enzyme inhibition by a thiophene derivative.

In this illustrative pathway, a thiophene derivative, synthesized from a methyl-thiophene aldehyde precursor, acts as an inhibitor of the COX enzyme. By blocking the active site of COX, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This leads to a reduction in the inflammatory response.

Conclusion

From their origins as an unexpected impurity in benzene, thiophene and its derivatives have become indispensable tools in the arsenal of the modern chemist. Methyl-substituted thiophene aldehydes, in particular, serve as versatile and valuable intermediates in the synthesis of a wide array of complex organic molecules. Their continued importance in the development of new pharmaceuticals and materials ensures that the legacy of Viktor Meyer's discovery will endure for the foreseeable future. This guide provides a foundational understanding of the history, synthesis, and properties of these important compounds, empowering researchers to leverage their potential in their own scientific endeavors.

References

Stability and Degradation Pathways of 4-Methylthiophene-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Methylthiophene-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this compound is critical for ensuring the quality, safety, and efficacy of resulting products. This document outlines the primary degradation routes, provides detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.

Overview of Chemical Stability

This compound (CAS No: 6030-36-0), a substituted thiophene aldehyde, possesses two primary reactive sites susceptible to degradation: the aldehyde functional group and the electron-rich thiophene ring.[1] The principal degradation pathways identified for analogous compounds, and therefore anticipated for this molecule, include oxidation and polymerization.[1] Discoloration, such as yellowing or browning, and the formation of precipitates are common visual indicators of degradation.[1]

Potential Degradation Pathways

Based on the chemical nature of this compound and information on related compounds, the following degradation pathways are proposed:

  • Oxidation of the Aldehyde Group: The aldehyde moiety is readily oxidized to a carboxylic acid, yielding 4-methylthiophene-2-carboxylic acid . This is a common degradation route for many aromatic aldehydes.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone .

  • Polymerization: Thiophene derivatives, including aldehydes, can undergo polymerization when exposed to certain conditions like light, heat, or acidic environments, leading to the formation of insoluble polymeric materials.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to complex reaction mixtures including polymeric substances.

The following diagram illustrates the primary anticipated degradation pathways.

Degradation_Pathways This compound This compound 4-Methylthiophene-2-carboxylic acid 4-Methylthiophene-2-carboxylic acid This compound->4-Methylthiophene-2-carboxylic acid Oxidation (Aldehyde) This compound S-oxide This compound S-oxide This compound->this compound S-oxide Oxidation (Thiophene Ring) Polymeric Degradants Polymeric Degradants This compound->Polymeric Degradants Polymerization / Photodegradation Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sample Prepare stock solution of this compound (e.g., in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Prep_Sample->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) Prep_Sample->Base Oxidative Oxidation (e.g., 3% H2O2, RT, 8h) Prep_Sample->Oxidative Thermal Thermal (e.g., 80°C, 48h) Prep_Sample->Thermal Photolytic Photolytic (ICH Q1B) Prep_Sample->Photolytic Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Dilute->HPLC_Analysis Characterize Characterize degradants (e.g., LC-MS) HPLC_Analysis->Characterize

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylthiophene-2-carbaldehyde from 3-Methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-methylthiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science, starting from 3-methylthiophene. The primary challenge in this synthesis is achieving regioselectivity, directing the formylation to the C5 position of the thiophene ring to yield the desired product over the isomeric 3-methylthiophene-2-carbaldehyde. This note details two primary methods to achieve this transformation: the Vilsmeier-Haack reaction with modified, sterically demanding formylating agents and a regioselective lithiation-formylation route. Quantitative data from literature is summarized, and detailed experimental protocols are provided.

Introduction

Thiophene-2-carbaldehydes are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The specific substitution pattern of these aldehydes is crucial for their subsequent reactivity and the properties of the final products. The formylation of 3-methylthiophene presents a classic regioselectivity challenge. Electrophilic substitution, such as the Vilsmeier-Haack reaction, can occur at either the C2 or C5 position. While formylation at the C2 position is often kinetically favored, specific conditions can be employed to promote the formation of the C5-formylated product, this compound. This document outlines reliable methods to achieve this selective synthesis.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic route for the formylation of 3-methylthiophene is critical for maximizing the yield of the desired this compound isomer. The following table summarizes quantitative data from various reported methods.

MethodFormylating Agent/Reagent SystemRatio (2-formyl : 5-formyl)Overall Yield (%)Reference
Vilsmeier-HaackN-formylpyrrolidine11 : 1Good[1]
Modified Vilsmeier-HaackMeOCHCl₂ / TiCl₄46 : 1Lower[1]
Modified Vilsmeier-Haack (Optimized for 5-formylation) N-formylindoline / (COCl)₂ 1 : 1.5 Optimal [1]
Lithiation-FormylationLiTMP / DMFHighly selective for 5-positionHigh[1]

Note: "Optimal" and "High" yields are as described in the cited literature, which did not provide specific percentages in the abstract.

Experimental Protocols

Method 1: Modified Vilsmeier-Haack Reaction for 5-Formylation

This protocol is based on the principle of using a sterically bulkier Vilsmeier reagent to favor electrophilic attack at the less hindered C5 position of 3-methylthiophene.[1]

Materials:

  • 3-Methylthiophene

  • N-formylindoline

  • Oxalyl chloride

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-formylindoline (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.1 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 3-methylthiophene (1.0 eq.) in anhydrous DCE dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product, a mixture of 3-methylthiophene-2-carbaldehyde and this compound, is then purified by silica gel column chromatography to isolate the desired this compound.

Method 2: Regioselective Lithiation and Formylation

This method takes advantage of the directing effect of the methyl group and the steric hindrance of a bulky lithium amide base to achieve highly selective deprotonation (and subsequent formylation) at the C5 position.[1]

Materials:

  • 3-Methylthiophene

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LiTMP: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq.) dropwise. Allow the solution to stir at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution, slowly add 3-methylthiophene (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After the addition of DMF, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the organic phase under reduced pressure. The crude product can be further purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow start Start reagent_prep Vilsmeier Reagent Formation (N-formylindoline + (COCl)₂ in DCE) start->reagent_prep formylation Formylation Reaction (Add 3-Methylthiophene) reagent_prep->formylation 0 °C workup Aqueous Workup (NaHCO₃ Quench) formylation->workup Warm to RT, 4-6h extraction Extraction & Washing workup->extraction purification Purification (Column Chromatography) extraction->purification end_product 4-Methylthiophene- 2-carbaldehyde purification->end_product Isolated Product

Caption: Workflow for the Modified Vilsmeier-Haack Synthesis.

Lithiation-Formylation Reaction Workflow

Lithiation_Formylation_Workflow start Start litmp_prep LiTMP Preparation (TMP + n-BuLi in THF) start->litmp_prep lithiation Regioselective Lithiation (Add 3-Methylthiophene) litmp_prep->lithiation -78 °C formylation Formylation (Add Anhydrous DMF) lithiation->formylation -78 °C, 1-2h workup Aqueous Workup (NH₄Cl Quench) formylation->workup Warm to RT, 1-2h extraction Extraction & Washing workup->extraction purification Purification (Distillation/Chromatography) extraction->purification end_product 4-Methylthiophene- 2-carbaldehyde purification->end_product Isolated Product

Caption: Workflow for the Lithiation-Formylation Synthesis.

Conclusion

The synthesis of this compound from 3-methylthiophene can be effectively achieved with high regioselectivity by employing either a modified Vilsmeier-Haack reaction with a sterically hindered formylating agent or a directed lithiation-formylation sequence. The choice of method may depend on the availability of reagents, desired scale, and tolerance of the substrate to strongly basic conditions. The protocols provided herein offer robust starting points for the synthesis of this important chemical intermediate.

References

Application Notes and Protocols: 4-Methylthiophene-2-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylthiophene-2-carbaldehyde as a crucial intermediate in the synthesis of novel compounds with significant biological activities. Detailed protocols for its synthesis and subsequent derivatization are provided, along with a summary of the biological evaluation of its derivatives.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid. Its chemical structure and key properties are summarized below.

PropertyValue
CAS Number 6030-36-0[1]
Molecular Formula C₆H₆OS[1]
Molecular Weight 126.18 g/mol [1]
Alternate Names 2-Formyl-4-methylthiophene; 4-Methyl-2-thiophenecarbaldehyde[1]
Purity Typically ≥97%[1]

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃): δ 9.94 (s, 1H, CHO), 7.75 (s, 1H, Th-H5), 7.45 (s, 1H, Th-H3), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 182.7, 149.2, 142.5, 136.1, 126.9, 15.8.

  • IR (neat, cm⁻¹): The stretching frequency for the C=O group of 3-methyl-thiophene-2-carbaldehyde has been reported as 1674 cm⁻¹.[2]

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the thiophene ring.[3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene

This protocol describes the synthesis of this compound from 3-methylthiophene.

Materials:

  • 3-Methylthiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • To a stirred solution of 3-methylthiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath, add N,N-dimethylformamide (DMF) (1.2 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure product and concentrate them to yield this compound as a pale yellow oil.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 3-Methylthiophene 3-Methylthiophene Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 3-Methylthiophene->Vilsmeier-Haack Reaction DMF DMF DMF->Vilsmeier-Haack Reaction POCl3 POCl3 POCl3->Vilsmeier-Haack Reaction Quenching Quenching Vilsmeier-Haack Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Synthesis of this compound.

Application as a Synthetic Intermediate: Synthesis of 4-Arylthiophene-2-carbaldehydes

This compound serves as a key building block for the synthesis of a variety of derivatives. A prominent example is its use in Suzuki-Miyaura cross-coupling reactions to synthesize 4-arylthiophene-2-carbaldehydes, which have shown promising biological activities.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-arylthiophene-2-carbaldehydes starting from a brominated precursor, which can be synthesized from this compound through subsequent reactions. For the purpose of this protocol, we will start from 4-bromothiophene-2-carbaldehyde.

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Arylboronic acid or arylboronic pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and the corresponding arylboronic acid or ester (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • Add potassium phosphate (K₃PO₄) (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol) to the mixture.

  • Heat the reaction mixture to 85-90 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiophene-2-carbaldehyde.

Workflow for Suzuki-Miyaura Cross-Coupling:

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product 4-Bromothiophene-2-carbaldehyde 4-Bromothiophene-2-carbaldehyde Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-Bromothiophene-2-carbaldehyde->Suzuki-Miyaura Coupling Arylboronic Acid/Ester Arylboronic Acid/Ester Arylboronic Acid/Ester->Suzuki-Miyaura Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki-Miyaura Coupling K3PO4 K3PO4 K3PO4->Suzuki-Miyaura Coupling Workup Workup Suzuki-Miyaura Coupling->Workup Purification Purification Workup->Purification 4-Arylthiophene-2-carbaldehyde 4-Arylthiophene-2-carbaldehyde Purification->4-Arylthiophene-2-carbaldehyde

Synthesis of 4-Arylthiophene-2-carbaldehydes.

Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives

Derivatives of this compound have been synthesized and evaluated for various biological activities, demonstrating their potential in drug discovery.

Antibacterial Activity

A series of novel 4-arylthiophene-2-carbaldehyde compounds were screened for their antibacterial activity against several bacterial strains.[6] The results, expressed as IC₅₀ values, are summarized below.

CompoundPseudomonas aeruginosa IC₅₀ (µg/mL)Bacillus subtilis IC₅₀ (µg/mL)Escherichia coli IC₅₀ (µg/mL)Salmonella typhi IC₅₀ (µg/mL)
2d (3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile)29.7---
2c -39.4--
2e -46.640-
2f -46.6-37.9
2j --4037.4
Streptomycin (Standard) 35.2---
A '-' indicates that the data was not reported for that specific strain.
Anti-urease Activity

The synthesized 4-arylthiophene-2-carbaldehydes also exhibited significant anti-urease activity.[6][7]

CompoundUrease Inhibition IC₅₀ (µg/mL)
2i (4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde)27.1[6]
2a 27.9[6]
2e 29.2[6]
Thiourea (Standard) 27.5[6]
Nitric Oxide (NO) Scavenging Activity

Several of the synthesized compounds demonstrated potent nitric oxide scavenging capabilities, indicating their antioxidant potential.[6]

CompoundNO Scavenging IC₅₀ (µg/mL)
2d (3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile)45.6[6]

Mechanism of Action: Inhibition of Bacterial Two-Component Signal Transduction

Thiophene derivatives have been identified as inhibitors of bacterial histidine kinases, which are key components of two-component signal transduction (TCS) systems.[8] These systems are crucial for bacteria to sense and respond to environmental changes and are generally absent in mammals, making them attractive targets for novel antibacterial agents.[8]

A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[8][9] Upon sensing an external stimulus, the HK autophosphorylates a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes, leading to an adaptive response.[8][9] Thiophene-based inhibitors can interfere with this signaling cascade, disrupting essential bacterial processes.

Bacterial Two-Component Signaling Pathway and Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR Phosphotransfer RR_P Phosphorylated RR RR->RR_P Phosphorylation Gene Target Gene Expression RR_P->Gene Regulates Response Cellular Response Gene->Response Inhibitor Thiophene Derivative (e.g., 4-Arylthiophene-2-carbaldehyde derivative) Inhibitor->HK Inhibits Stimulus External Stimulus Stimulus->HK Senses

Inhibition of Bacterial Two-Component Signaling.

These notes highlight the significance of this compound as a versatile intermediate for the development of novel therapeutic agents. The provided protocols offer a foundation for researchers to synthesize and explore the potential of its derivatives in various biological applications.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between thiophene aldehydes and various aryl or heteroaryl boronic acids or esters. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene motif in a wide range of biologically active compounds and functional materials. Thiophene-based aldehydes are key building blocks for the synthesis of novel therapeutic agents, including anti-inflammatory, anti-tumor, and antimicrobial agents.[1]

This document provides detailed application notes and standardized protocols for performing Suzuki-Miyaura cross-coupling reactions with thiophene aldehydes, focusing on reaction optimization, regioselectivity, and product characterization.

Overview of the Suzuki-Miyaura Reaction with Thiophene Aldehydes

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organohalide (in this case, a halogenated thiophene aldehyde). The reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[2]

A general scheme for the Suzuki-Miyaura cross-coupling of a bromothiophene aldehyde is presented below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling of a Thiophene Aldehyde

The choice of catalyst, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of various thiophene aldehydes with different aryl boronic acids.

Table 1: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters [3]

EntryAryl Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-9012Good
23,5-bis(Trifluoromethyl)phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-9012Excellent
35-Chloro-2,2'-bithiophene-5-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane85-901266
43-(Trifluoromethyl)-5-formylphenylboronic esterPd(PPh₃)₄ (5)K₃PO₄DMF85-9012Moderate
5p-Tolylboronic acidPd(PPh₃)₄ (5)KOH-90--
63,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄--12Excellent

Table 2: Regioselective Suzuki-Miyaura Coupling of 4,5-Dibromothiophene-2-carboxaldehyde [4]

EntryBoronic AcidCatalystBaseSolventProductYield (%)
1Arylboronic acidPd(OAc)₂aq K₂CO₃DMFMono-arylated at C575
2Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)Mono-arylated at C5-

Note: The initial Suzuki coupling occurs selectively at the C5 position due to electronic activation.[1][4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Monobromothiophene Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated thiophene aldehyde (1.0 mmol)

  • Aryl boronic acid or ester (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2.0 - 3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, DME)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add the halogenated thiophene aldehyde (1.0 mmol), the aryl boronic acid or ester (1.1 - 1.5 mmol), and the base (2.0 - 3.0 mmol).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the deoxygenated solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted thiophene aldehyde.[1][5]

Protocol for the Regioselective Mono-arylation of 4,5-Dibromothiophene-2-carboxaldehyde[4]

Materials:

  • 4,5-Dibromothiophene-2-carboxaldehyde (0.3 mmol)

  • Aryl boronic acid (0.33 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol)

  • Potassium carbonate (K₂CO₃) (0.6 mmol)

  • Dioxane/water (6:1 v/v, 4 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol), the aryl boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).[4]

  • Add 4 mL of a deoxygenated 6:1 v/v mixture of dioxane and water.[4]

  • Heat the reaction mixture to 90 °C and stir overnight (approximately 12 hours).[4]

  • After cooling to room temperature, proceed with a standard aqueous workup and extraction as described in the general protocol.

  • Purify the product by column chromatography to yield the 5-aryl-4-bromothiophene-2-carboxaldehyde.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Both R¹-Pd(II)LnR² Transmetal->PdII_Both Base RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of aryl-thiophene aldehydes via the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: Thiophene Aldehyde Boronic Acid Base, Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction quench Quench Reaction & Aqueous Workup reaction->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterization (NMR, MS) purify->characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic aldehydes are a prominent class of compounds in medicinal chemistry and materials science. The thiophene moiety, in particular, is a key pharmacophore found in numerous approved drugs. The condensation of 4-methylthiophene-2-carbaldehyde with various primary amines yields versatile Schiff base ligands. These ligands are of significant interest due to their ability to form stable metal complexes and their wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The imine or azomethine group (-C=N-) is crucial for the biological activities of these compounds. This document provides detailed protocols for the synthesis of Schiff bases from this compound, their characterization, and an overview of their potential applications.

General Synthesis Workflow

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction. The general workflow involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid catalysis, followed by isolation and purification of the resulting Schiff base.

Schiff Base Synthesis Workflow General Workflow for Schiff Base Synthesis reagents Reactants (this compound + Primary Amine) reaction Reaction (Solvent + Optional Catalyst) reagents->reaction Mixing workup Isolation & Work-up (Cooling, Filtration) reaction->workup Reaction Completion purification Purification (Recrystallization) workup->purification characterization Characterization (Spectroscopy, etc.) purification->characterization product Pure Schiff Base characterization->product

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound and an Aromatic Amine

This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.26 g) in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount of the substituted aniline (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Schiff Base from this compound and an Aliphatic Amine

This protocol outlines the synthesis using an aliphatic amine, which may not require heating.

Materials:

  • This compound

  • Aliphatic Amine (e.g., ethylamine, as a solution in a suitable solvent)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.26 g) in 20 mL of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the aliphatic amine solution (10 mmol) to the cooled aldehyde solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the Schiff base may be observed as a color change or the formation of a precipitate.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization if it is a solid, or by distillation under reduced pressure if it is an oil.

  • Dry and characterize the purified product.

Data Presentation

Table 1: Reaction Conditions and Yields for Representative Schiff Bases
EntryAmineSolventCatalystReaction Time (h)Yield (%)
1AnilineEthanolGlacial Acetic Acid385-95
24-NitroanilineEthanolGlacial Acetic Acid480-90
32-AminophenolEthanol-288-96
4EthylenediamineMethanol-290-98
5SulfanilamideEthanol-575-85

Note: The data presented are representative and may vary based on the specific reaction conditions and the purity of the reactants.

Table 2: Spectroscopic Data for a Representative Schiff Base

The following table summarizes the expected spectroscopic data for a Schiff base synthesized from this compound and aniline.

Spectroscopic TechniqueCharacteristic Peak/Signal
FT-IR (cm⁻¹) ~1625 (C=N, azomethine stretch)
~3050 (Ar-C-H stretch)
~1590 (C=C, aromatic stretch)
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-)
~7.0-7.8 (m, Ar-H)
~2.3 (s, 3H, -CH₃)
¹³C NMR (δ, ppm) ~158-163 (C=N, azomethine carbon)
~120-150 (Aromatic carbons)
~15 (-CH₃ carbon)

Note: The exact chemical shifts and stretching frequencies will vary depending on the solvent and the specific structure of the amine used.

Applications in Drug Development

Schiff bases derived from this compound are valuable scaffolds in drug discovery. Their biological activities are often enhanced upon chelation with metal ions.

Antimicrobial Activity

Many thiophene-containing Schiff bases and their metal complexes exhibit significant activity against a range of bacterial and fungal strains. The lipophilicity of these compounds allows them to easily permeate microbial cell membranes.

Antimicrobial Action Proposed Antimicrobial Mechanism of Action compound Schiff Base / Metal Complex penetration Membrane Penetration compound->penetration membrane Bacterial Cell Membrane targets Intracellular Targets (Enzymes, DNA) membrane->targets Interaction penetration->membrane disruption Disruption of Cellular Processes targets->disruption death Bacterial Cell Death disruption->death

Application Notes and Protocols for Knoevenagel Condensation of 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the Knoevenagel condensation of 4-methylthiophene-2-carbaldehyde with various active methylene compounds. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the preparation of α,β-unsaturated compounds which are significant intermediates in the development of pharmaceuticals.[1][2] Thiophene derivatives are of particular interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4]

Introduction

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[5] The reaction with this compound leads to the formation of various vinyl-substituted thiophene derivatives, which are valuable scaffolds in drug discovery. The electron-donating methyl group at the 4-position of the thiophene ring can influence the reactivity of the aldehyde and the properties of the resulting condensation products. This protocol outlines versatile and adaptable methodologies for the synthesis of a library of 4-methylthiophene derivatives.

Data Presentation: Reaction Parameters for Knoevenagel Condensation of Thiophene Aldehydes

While specific data for this compound is not extensively available, the following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of structurally similar thiophene aldehydes with various active methylene compounds. This data serves as a strong foundation for the optimization of reactions with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Thiophene-2-carbaldehydeBarbituric AcidPiperidineEthanolReflux2 h95[5]
2-Thienyl aldehydeMalononitrileMgBr₂·OEt₂ / TEADichloromethaneRoom Temp1-2 h93[6]
2-Thienyl aldehydeEthyl CyanoacetateMgBr₂·OEt₂ / TEADichloromethaneRoom Temp1-2 h98[6]
Aromatic AldehydesMalononitrileDBU/WaterWaterRoom Temp5 min98[2]
Aromatic AldehydesCyanoacetic AcidKOH (20 mol%)Water (Microwave)7520 min>95[7]
Naphthofuran-2-carbaldehydeBarbituric Acid(not specified)Ethanol7010 h(not specified)[2]
Naphthofuran-2-carbaldehydeEthyl Cyanoacetate(not specified)Ethanol7010 h(not specified)[2]

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are general guidelines and may require optimization for specific substrates and desired outcomes.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol

    • Standard laboratory glassware

    • Magnetic stirrer and hotplate

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15-25 mL).

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash it with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Magnesium Bromide Etherate-Catalyzed Condensation with Ethyl Cyanoacetate

  • Materials:

    • This compound

    • Ethyl Cyanoacetate

    • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

    • Triethylamine (TEA)

    • Dichloromethane

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in dichloromethane (20 mL), add triethylamine (1.0 eq).

    • Add a catalytic amount of magnesium bromide diethyl etherate (0.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.[6]

Protocol 3: Base-Catalyzed Condensation with Barbituric Acid in Ethanol

  • Materials:

    • This compound

    • Barbituric Acid

    • Piperidine

    • Ethanol

    • Standard laboratory glassware

    • Magnetic stirrer and hotplate

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq) and barbituric acid (1.0 eq) in ethanol (50 mL).

    • Heat the mixture to reflux for a few minutes to ensure dissolution.

    • Add a catalytic amount of piperidine (a few drops) to the refluxing solution.

    • Continue refluxing for an additional 2 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[5]

Experimental Workflow and Reaction Mechanism

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Aldehyde, Active Methylene Compound, and Solvent add_catalyst Add Catalyst (e.g., Piperidine) start->add_catalyst react Heat to Reflux (or stir at RT) add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_steps Reaction Steps reagents 4-Methylthiophene- 2-carbaldehyde Active Methylene Compound (Z-CH₂-Z') Base (B) step1 Deprotonation: Base removes a proton from the active methylene compound to form a carbanion (enolate). reagents->step1 step2 Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde. step1->step2 step3 Protonation: The resulting alkoxide is protonated by the conjugate acid of the base. step2->step3 step4 Dehydration: Elimination of a water molecule to form the α,β-unsaturated product. step3->step4 product α,β-Unsaturated Product step4->product

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Applications in Drug Development

The products of the Knoevenagel condensation of this compound are versatile intermediates in the synthesis of biologically active molecules. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities. For instance, various arylthiophene derivatives have been reported to exhibit significant antibacterial and anti-urease activities.[3] Furthermore, the α,β-unsaturated system formed in the Knoevenagel product is a key pharmacophore in many anticancer agents, acting as a Michael acceptor or interacting with various biological targets.[8] The synthesized derivatives can serve as lead compounds for the development of new therapeutic agents targeting a range of diseases.

References

Application Notes and Protocols for the Reductive Amination of 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the reductive amination of 4-methylthiophene-2-carbaldehyde, a key synthetic transformation for the generation of diverse amine scaffolds relevant to pharmaceutical and medicinal chemistry. The protocols outlined below utilize common and efficient reducing agents, offering reliable methods for the synthesis of N-substituted (4-methylthiophen-2-yl)methanamines.

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction. This one-pot reaction is highly valued for its operational simplicity and broad substrate scope.[1]

Two primary protocols are detailed, employing either sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN), both of which are mild and selective reducing agents suitable for this transformation.[2][3] A third protocol describing catalytic hydrogenation is also presented as a greener alternative.[4]

Data Presentation

The following tables summarize typical quantitative data for the reductive amination of this compound with representative primary and secondary amines. These values are illustrative and may vary depending on the specific amine and reaction conditions.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride [NaBH(OAc)₃]

EntryAmineProductSolventTime (h)Yield (%)Purity (%)
1BenzylamineN-((4-methylthiophen-2-yl)methyl)benzylamineDCE1292>98
2Morpholine4-((4-methylthiophen-2-yl)methyl)morpholineTHF1688>97
3AnilineN-((4-methylthiophen-2-yl)methyl)anilineDCE2475>95

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

EntryAmineProductSolventTime (h)Yield (%)Purity (%)
1IsopropylamineN-((4-methylthiophen-2-yl)methyl)propan-2-amineMeOH1885>96
2Piperidine1-((4-methylthiophen-2-yl)methyl)piperidineMeOH2082>95
3Ammonia (as NH₄OAc)(4-methylthiophen-2-yl)methanamineMeOH2478>95

Table 3: Catalytic Hydrogenation

EntryAmineProductCatalystPressure (bar)Time (h)Yield (%)Purity (%)
1CyclohexylamineN-((4-methylthiophen-2-yl)methyl)cyclohexanaminePd/C52495>99
2DiethylamineN,N-diethyl-1-(4-methylthiophen-2-yl)methanaminePtO₂53689>97

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride [NaBH(OAc)₃]

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and amines.[5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCE (0.1-0.2 M) is added the amine (1.1-1.2 eq.).

  • The mixture is stirred at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.

  • Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • The reaction mixture is stirred at room temperature for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted (4-methylthiophen-2-yl)methanamine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol utilizes sodium cyanoborohydride, a reducing agent that is stable in protic solvents and selectively reduces iminium ions in the presence of aldehydes.[3][7]

Materials:

  • This compound

  • Amine (primary or secondary) or Ammonium Acetate (for primary amine synthesis)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine (1.1-1.5 eq.) in methanol (0.2 M).

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.1-1.3 eq.) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Catalytic Hydrogenation

This method represents a greener approach to reductive amination, avoiding the use of metal hydride reagents.[4][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the catalyst (5-10 mol%).

  • Add the solvent (EtOH or MeOH, 0.1-0.2 M).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor hydrogen uptake to gauge reaction progress.

  • After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or distillation to yield the final product.

Visualizations

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aldehyde and Amine in DCE/THF add_stab Add NaBH(OAc)₃ start->add_stab stir Stir at RT (12-24h) add_stab->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM/EtOAc quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure Product purify->end_node

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aldehyde and Amine in MeOH adjust_ph Adjust pH to 6-7 with Acetic Acid start->adjust_ph add_nabh3cn Add NaBH₃CN adjust_ph->add_nabh3cn stir Stir at RT (18-24h) add_nabh3cn->stir quench Quench with NaHCO₃ stir->quench concentrate Concentrate quench->concentrate extract Extract with EtOAc concentrate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure Product purify->end_node

Caption: Workflow for reductive amination using NaBH₃CN.

general_reductive_amination aldehyde 4-Methylthiophene- 2-carbaldehyde iminium Iminium Ion Intermediate aldehyde->iminium + Amine, -H₂O amine Primary or Secondary Amine (R¹R²NH) amine->iminium product N-substituted (4-methylthiophen-2-yl)methanamine iminium->product reducing_agent Reducing Agent [H⁻] reducing_agent->product Reduction

Caption: General signaling pathway of reductive amination.

References

Application Notes and Protocols: 4-Methylthiophene-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methylthiophene-2-carbaldehyde as a versatile starting material in the synthesis of novel therapeutic agents. The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details synthetic protocols for creating bioactive molecules from this compound, presents quantitative biological data for representative compounds, and illustrates a key signaling pathway targeted by such derivatives.

Application in Antimicrobial Drug Discovery

This compound serves as a valuable building block for the synthesis of novel antimicrobial agents. One common and effective approach is the Claisen-Schmidt condensation to form chalcones, which are known to exhibit a broad spectrum of biological activities. These α,β-unsaturated ketones can be further modified to generate other heterocyclic systems with enhanced antimicrobial properties.

Synthesis of Antimicrobial Chalcones

Chalcones derived from this compound have shown promise as antibacterial agents. The general synthetic scheme involves the base-catalyzed condensation of this compound with various substituted acetophenones.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-methylthiophen-2-yl)prop-2-en-1-one

This protocol is adapted from the general procedure for chalcone synthesis via Claisen-Schmidt condensation.[1]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.55 g, 0.01 mol) and this compound (1.26 g, 0.01 mol) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 10 mL of an aqueous solution of potassium hydroxide (40% w/v) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a silica gel plate with a suitable eluent (e.g., hexane:ethyl acetate, 8:2 v/v).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.

Antimicrobial Activity of Thiophene-Derived Chalcones

The antimicrobial efficacy of synthesized chalcones can be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard procedure for determining the MIC of an antimicrobial agent.[2]

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates for 18-24 hours at 37°C. Inoculate a few colonies into a sterile broth and incubate until the culture reaches the logarithmic growth phase. Dilute the bacterial suspension to a standardized concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Compound Preparation: Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation and Incubation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. The final volume in each well should be 200 µL. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Table 1: Antimicrobial Activity of Thiophene-Derived Chalcones against E. coli

CompoundSubstituent on AcetophenoneMIC (µg/mL)Reference
1 4-H62.5[1]
2 4-CH₃31.25[1]
3 4-Cl62.5[1]
4 4-NO₂31.25[1]
Ciprofloxacin (Standard) -15.625[1]

Application in Anti-inflammatory Drug Discovery

Derivatives of this compound are also being investigated as potential anti-inflammatory agents. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Chalcones and pyrimidine derivatives synthesized from this compound are promising candidates for the development of novel COX-2 inhibitors.

Synthesis of Anti-inflammatory Pyrimidine Derivatives

Thiophene-bearing pyrimidine derivatives can be synthesized from the corresponding chalcones. This involves the cyclization of the chalcone with a suitable reagent such as urea or thiourea in the presence of a base.

Experimental Protocol: Synthesis of 4-(4-methylthiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-ol

This protocol is adapted from the general procedure for the synthesis of pyrimidine derivatives from chalcones.[3]

  • Reaction Setup: In a round-bottom flask, dissolve (E)-1-(4-chlorophenyl)-3-(4-methylthiophen-2-yl)prop-2-en-1-one (0.01 mol) and urea (0.01 mol) in 25 mL of ethanol.

  • Catalyst Addition: Add 5 mL of an ethanolic solution of potassium hydroxide and reflux the mixture for 16-20 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a dilute acid to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against the COX-2 enzyme can be evaluated using a commercially available inhibitor screening assay kit.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This is a general protocol for a COX-2 inhibitor screening assay.[4]

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution as per the manufacturer's instructions. Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. Add the diluted test compound or vehicle (DMSO) to the wells and incubate for a pre-determined time at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells. Incubate for a specific time at 37°C.

  • Termination and Detection: Stop the reaction by adding a saturated stannous chloride solution. The product (prostaglandin) is then quantified, typically using an ELISA-based method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Table 2: In Vitro COX-2 Inhibitory Activity of Thiophene Derivatives

CompoundStructureCOX-2 IC50 (µM)Reference
Celecoxib (Standard) Phenyl-pyrazole0.05[5]
Compound 5b N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide5.45[5]

Application in Anticancer Drug Discovery (Kinase Inhibitors)

The thiophene scaffold is a key component in a number of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound can be used to synthesize compounds that target specific kinases involved in cancer progression, such as the p38 MAPK.

Synthesis of Thiophene-Based Kinase Inhibitors

The synthesis of thiophene-based kinase inhibitors often involves multi-step reaction sequences. A common strategy is the Knoevenagel condensation of this compound with an active methylene compound, followed by further cyclization and functionalization steps.

Experimental Protocol: Knoevenagel Condensation of this compound with 2-Cyanoacetamide

This protocol is based on the general procedure for Knoevenagel condensation.[6]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.26 g, 0.01 mol) and 2-cyanoacetamide (0.84 g, 0.01 mol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

p38α MAPK Signaling Pathway and Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its over-activation is implicated in various diseases, including cancer and inflammatory disorders. Thiophene-based compounds have been designed to inhibit p38α MAPK, thereby blocking downstream inflammatory and proliferative signals.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors phosphorylates gene_expression Gene Expression (Inflammation, Apoptosis, Cell Cycle) downstream_kinases->gene_expression transcription_factors->gene_expression thiophene_inhibitor Thiophene-based Inhibitor thiophene_inhibitor->p38_mapk

Caption: p38 MAPK signaling pathway and its inhibition by thiophene-based compounds.

Experimental Workflow: Synthesis and Evaluation of a p38α MAPK Inhibitor

experimental_workflow start This compound knoevenagel Knoevenagel Condensation with Active Methylene Compound start->knoevenagel intermediate α,β-Unsaturated Intermediate knoevenagel->intermediate cyclization Cyclization & Functionalization intermediate->cyclization final_compound Final Thiophene Derivative cyclization->final_compound purification Purification & Characterization (Chromatography, NMR, MS) final_compound->purification binding_assay p38α MAPK Binding Assay (Fluorescence Polarization) purification->binding_assay data_analysis Data Analysis (Ki determination) binding_assay->data_analysis

Caption: Workflow for synthesis and evaluation of a thiophene-based p38α MAPK inhibitor.

Table 3: Binding Affinity of Thiophene Derivatives to p38α MAPK

CompoundStructurep38α MAPK Ki (µM)Reference
1 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine0.6[7]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental conditions and safety considerations. Always consult relevant safety data sheets (SDS) and perform risk assessments before conducting any chemical synthesis or biological assay.

References

Application Notes and Protocols: 4-Methylthiophene-2-carbaldehyde as a Building Block for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a prominent class of conductive polymers extensively studied for their applications in organic electronics, including sensors, solar cells, and light-emitting diodes. The functionalization of the thiophene monomer is a key strategy to tune the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. 4-Methylthiophene-2-carbaldehyde is a versatile building block for the synthesis of functionalized polythiophenes. The presence of the aldehyde group provides a reactive site for post-polymerization modification, allowing for the covalent attachment of various moieties, which is of particular interest in the development of biosensors and drug delivery systems. The methyl group, in turn, can enhance the solubility and processability of the polymer.

This document provides detailed protocols for the synthesis and characterization of conductive polymers based on a thiophene-2-carbaldehyde backbone. While specific experimental data for poly(this compound) is not extensively available in published literature, the following protocols are based on the well-documented synthesis and characterization of the closely related poly(thiophene-2-carbaldehyde). The introduction of a methyl group at the 4-position is anticipated to primarily influence the polymer's solubility and potentially its morphology, with a more subtle effect on its electronic properties.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is crucial for its use in polymerization reactions.

PropertyValue
CAS Number 6030-36-0
Molecular Formula C₆H₆OS
Molecular Weight 126.18 g/mol
Appearance Liquid
Boiling Point 88-92 °C at 5 mmHg
Density 1.025 g/mL at 25 °C

Polymer Synthesis: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. Ferric chloride (FeCl₃) is a widely used oxidizing agent for this purpose.

Experimental Workflow for Chemical Polymerization

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_characterization Characterization monomer 4-Methylthiophene- 2-carbaldehyde dissolve Dissolve Monomer in Solvent monomer->dissolve solvent Anhydrous Solvent (e.g., Chloroform) solvent->dissolve add_oxidant Add Oxidant (e.g., FeCl₃) dissolve->add_oxidant polymerize Stir at Room Temperature add_oxidant->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter Filter the Polymer precipitate->filter wash Wash with Methanol & Water filter->wash dry Dry under Vacuum wash->dry characterize Spectroscopic & Electrochemical Analysis dry->characterize G cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis polymer_sol Polymer Solution/ Dispersion coat Coat Electrode with Polymer Film polymer_sol->coat electrode Working Electrode (e.g., ITO glass) electrode->coat setup Assemble 3-Electrode Cell coat->setup electrolyte Electrolyte Solution electrolyte->setup cv Cyclic Voltammetry (CV) setup->cv eis Electrochemical Impedance Spectroscopy setup->eis analyze Determine Redox Potentials & Conductivity cv->analyze eis->analyze G cluster_modification Post-Polymerization Reactions cluster_applications Resulting Applications start Poly(4-methylthiophene- 2-carbaldehyde) (Aldehyde-functionalized) schiff_base Schiff Base Formation (with primary amines) start->schiff_base wittig Wittig Reaction (with phosphonium ylides) start->wittig reduction Reduction to Alcohol start->reduction biosensors Biosensors schiff_base->biosensors drug_delivery Drug Delivery schiff_base->drug_delivery functional_coatings Functional Coatings wittig->functional_coatings reduction->functional_coatings

Preparation of Novel Heterocyclic Compounds from 4-Methylthiophene-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Methylthiophene-2-carbaldehyde as a key starting material. The methodologies outlined herein focus on a robust two-step synthetic pathway: an initial Knoevenagel condensation to yield an activated α,β-unsaturated intermediate, followed by a cyclization reaction to construct the desired heterocyclic ring system, with a primary focus on pyrimidine derivatives.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the thiophene ring allows for the exploration of diverse chemical space in drug discovery programs. This compound is a versatile building block, and its conversion into more complex heterocyclic structures, such as thieno[2,3-d]pyrimidines and other related systems, is of significant interest for the development of new therapeutic agents.

The protocols described below are based on established synthetic methodologies for thiophene-2-carbaldehyde derivatives. While specific quantitative data for this compound is limited in the cited literature, the provided data for analogous compounds serves as a valuable guide for reaction optimization.

Part 1: Synthesis of α,β-Unsaturated Intermediates via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[1] This intermediate is primed for subsequent cyclization reactions.

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products 4MT_aldehyde 4-Methylthiophene- 2-carbaldehyde catalyst Base Catalyst (e.g., Piperidine, DBU) Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Unsaturated_Product α,β-Unsaturated Intermediate catalyst->Unsaturated_Product Condensation & Dehydration solvent Solvent (e.g., Ethanol, Water)

Caption: General workflow for Knoevenagel condensation.

Experimental Protocol 1: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate

This protocol describes a classic and effective method for the synthesis of (E)-ethyl 2-cyano-3-(4-methylthiophen-2-yl)acrylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (15-25 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate is formed, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Protocol 2: Base-Catalyzed Condensation with Malononitrile under Solvent-Free Conditions

This environmentally friendly protocol often results in high yields and short reaction times.

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • In a mortar or a small vial, combine this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq) or a single drop of DBU.

  • Grind the mixture with a pestle for 5-15 minutes at room temperature or stir vigorously. The reaction is often exothermic and may solidify upon completion.

  • Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.

  • Once the reaction is complete, wash the solid product with water, followed by a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • The product, 2-((4-methylthiophen-2-yl)methylene)malononitrile, is often obtained in high purity. If necessary, it can be recrystallized from ethanol.

Data Presentation: Knoevenagel Condensation of Thiophene Aldehydes

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various thiophene aldehydes with active methylene compounds. This data can serve as a reference for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20)Water75 (Microwave)20 min>95[2]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[2]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[2]

Part 2: Synthesis of Novel Pyrimidine Derivatives

The α,β-unsaturated intermediates synthesized in Part 1 can be readily cyclized with various binucleophiles to form a diverse range of heterocyclic compounds. The reaction with urea or thiourea to form pyrimidine-2(1H)-ones or pyrimidine-2(1H)-thiones is a widely used and effective method.[3][4]

Pyrimidine_Synthesis cluster_reactants Reactants cluster_products Products Unsaturated_Intermediate α,β-Unsaturated Intermediate catalyst Base Catalyst (e.g., KOH, NaOH) Cyclizing_Agent Cyclizing Agent (e.g., Urea, Thiourea, Guanidine) Pyrimidine_Derivative Substituted Pyrimidine Derivative catalyst->Pyrimidine_Derivative Cyclocondensation solvent Solvent (e.g., Ethanol)

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol 3: Synthesis of Thiophene-Bearing Pyrimidine-2(1H)-one

This protocol outlines the cyclization of a chalcone-type intermediate with urea.

Materials:

  • (E)-1-(Aryl)-3-(4-methylthiophen-2-yl)prop-2-en-1-one (Chalcone intermediate)

  • Urea

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) and urea (1.2 eq) in ethanol (20-30 mL).

  • Add a solution of KOH (2.0 eq) in water or ethanol to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Experimental Protocol 4: Synthesis of Thiophene-Bearing Pyrimidine-2(1H)-thione

This protocol is similar to Protocol 3 but uses thiourea to yield the corresponding 2-thioxo-pyrimidine.

Materials:

  • (E)-1-(Aryl)-3-(4-methylthiophen-2-yl)prop-2-en-1-one (Chalcone intermediate)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Follow the same procedure as in Protocol 3, substituting urea with thiourea (1.2 eq).

  • The reaction will yield the corresponding 4-(Aryl)-6-(4-methylthiophen-2-yl)pyrimidine-2(1H)-thione.

Data Presentation: Synthesis of Thiophene-Bearing Pyrimidines

The following table presents representative data for the synthesis of pyrimidine derivatives from thiophene-containing chalcones.[3] These values can be used as a benchmark for the synthesis starting from this compound derived chalcones.

Chalcone Substituent (R)Product Molecular FormulaMelting Point (°C)Yield (%)
4-hydroxyC₁₄H₁₀N₂O₂S178-18079.54
4-methoxyC₁₅H₁₂N₂O₂S166-16882.13
4-chloroC₁₄H₉ClN₂OS155-15778.26
4-nitroC₁₄H₉N₃O₃S198-20075.64

Signaling Pathways and Logical Relationships

The synthetic strategies described follow a logical progression from simple starting materials to complex heterocyclic products. This workflow is essential for the systematic exploration of structure-activity relationships in drug discovery.

logical_workflow start This compound intermediate α,β-Unsaturated Intermediate (e.g., Chalcone, Knoevenagel Adduct) start->intermediate Knoevenagel/Claisen-Schmidt Condensation active_methylene Active Methylene Compounds active_methylene->intermediate heterocycle Novel Heterocyclic Compound (e.g., Pyrimidine, Thienopyrimidine) intermediate->heterocycle Cyclocondensation binucleophile Binucleophilic Reagent (Urea, Thiourea, Guanidine, etc.) binucleophile->heterocycle biological_screening Biological Screening (e.g., Kinase Assays, Antimicrobial) heterocycle->biological_screening sar Structure-Activity Relationship (SAR) Studies biological_screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->heterocycle Iterative Synthesis

Caption: Drug discovery workflow utilizing synthesized heterocycles.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of novel heterocyclic compounds from this compound. By employing a two-step sequence of condensation and cyclization, researchers can access a variety of substituted pyrimidines and related heterocycles. These compounds can serve as a foundation for further chemical exploration and biological evaluation in the pursuit of new therapeutic agents. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.

References

The Versatile Role of 4-Methylthiophene-2-carbaldehyde in Shaping Modern Fragrance and Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylthiophene-2-carbaldehyde, a heterocyclic aldehyde, is a significant building block in the synthesis of novel fragrance and flavor compounds.[1] Its unique sulfurous and sweet aromatic profile makes it a valuable precursor for creating complex and desirable sensory experiences.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fragrance and flavor industry, catering to professionals in research and development. While this compound itself is used as a flavoring agent and fragrance component, its true potential lies in its versatility as a reactive intermediate.[1]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 6030-36-0[2][3]
Molecular Formula C₆H₆OS[2][3]
Molecular Weight 126.18 g/mol [2][3]
Appearance Liquid[2]
Boiling Point 88-92 °C at 5 mmHg[2]
Density 1.025 g/mL at 25 °C[2]
Refractive Index n20/D 1.578[2]
Flash Point 92 °C (197.6 °F)[2]

Organoleptic Profile

The organoleptic properties of thiophene derivatives are of primary importance in their application in fragrances and flavors. While specific data for this compound is limited, the closely related isomer, 5-Methyl-2-thiophenecarboxaldehyde (FEMA Number 3209), provides valuable insights into the potential sensory characteristics of its derivatives.

CompoundOdor DescriptionFlavor ProfileReference
5-Methyl-2-thiophenecarboxaldehydeSweet, almond, cherry, bready, woodySweet, almond, fruity, heliotropine-like, nutty[4]

It is described as having a pleasant, sulfurous aroma, making it valuable for enhancing the sensory profile of products.[1] In the food industry, it is used to impart a garlic-like taste to various products.

Application in Fragrance and Flavor Synthesis

This compound serves as a versatile precursor for a variety of fragrance and flavor molecules through several key chemical transformations. Its aldehyde functional group readily participates in reactions such as aldol condensations and Wittig reactions, allowing for the extension of its carbon skeleton and the introduction of new functional groups, thereby modulating the final organoleptic properties.

Aldol Condensation for the Synthesis of Novel Aroma Compounds

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is widely used in the fragrance industry to synthesize larger, more complex aroma molecules from smaller aldehydes and ketones.

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Aldol_Condensation General Workflow for Aldol Condensation start Start: Prepare Reactants reactants This compound + Ketone (e.g., Acetone) start->reactants reaction Base-Catalyzed Aldol Condensation reactants->reaction intermediate β-Hydroxy Ketone (Intermediate) reaction->intermediate dehydration Dehydration (Acid or Base Catalyzed) intermediate->dehydration product α,β-Unsaturated Ketone (Aroma Compound) dehydration->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (GC-MS, NMR, Olfactory) purification->analysis end End Product analysis->end

Caption: Workflow for Aldol Condensation Synthesis.

Experimental Protocol: Synthesis of 4-(4-Methylthiophen-2-yl)but-3-en-2-one

This protocol describes a representative aldol condensation reaction between this compound and acetone to yield an α,β-unsaturated ketone, a class of compounds often possessing interesting floral and fruity notes.

Materials:

  • This compound (1.0 eq)

  • Acetone (10.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • A solution of this compound in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

  • A 10% aqueous solution of sodium hydroxide is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-(4-Methylthiophen-2-yl)but-3-en-2-one.

Expected Outcome: The final product is expected to be a pale yellow oil. The yield and purity should be determined by standard analytical techniques (GC-MS, ¹H-NMR). The organoleptic properties of the purified compound should be evaluated by a trained sensory panel.

Expected ProductPotential Aroma Profile
4-(4-Methylthiophen-2-yl)but-3-en-2-oneFruity, spicy, slightly sulfurous
Wittig Reaction for the Synthesis of Alkenyl Thiophene Derivatives

The Wittig reaction is a highly valuable method for synthesizing alkenes from aldehydes and ketones. In fragrance synthesis, it is employed to create compounds with specific double bond geometries, which can significantly impact the olfactory character.

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Wittig_Reaction Synthetic Pathway via Wittig Reaction phosphonium Triphenylphosphine + Alkyl Halide ylide_prep Phosphonium Salt Formation phosphonium->ylide_prep ylide Phosphorus Ylide ylide_prep->ylide Deprotonation base Strong Base (e.g., n-BuLi) wittig Wittig Reaction ylide->wittig aldehyde This compound aldehyde->wittig alkene Alkenyl Thiophene (Aroma Compound) wittig->alkene byproduct Triphenylphosphine Oxide wittig->byproduct purification Purification alkene->purification final_product Final Product purification->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methylthiophene-2-carbaldehyde synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction and lithiation/formylation, providing actionable solutions to improve reaction outcomes.

Vilsmeier-Haack Reaction Troubleshooting

Issue 1: Low or No Product Formation

Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the potential causes and how can I rectify this?

Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the reactivity of the Vilsmeier reagent and the reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Reaction Temperature: While high temperatures can lead to side reactions, the reaction may not proceed if the temperature is too low. A typical temperature range is between 0°C to room temperature, though gentle heating may be required for less reactive substrates.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to an incomplete formation of the Vilsmeier reagent. A slight excess of the Vilsmeier reagent to the 3-methylthiophene substrate is generally recommended.

Issue 2: Formation of Multiple Isomers (Regioselectivity Issues)

Question: I am obtaining a mixture of this compound and 3-methylthiophene-5-carbaldehyde. How can I improve the regioselectivity towards the 2-carbaldehyde isomer?

Answer: The formylation of 3-methylthiophene can occur at either the C2 or C5 position. The regioselectivity is influenced by both electronic and steric factors. To favor the formation of this compound (formylation at C2), consider the following:

  • Choice of Formylating Agent: The size of the Vilsmeier reagent can influence the site of attack. Smaller, less sterically hindered Vilsmeier reagents tend to favor formylation at the more sterically accessible C2 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the kinetically controlled product.

Issue 3: Presence of Chlorinated Byproducts

Question: My final product is contaminated with chlorinated thiophene derivatives. What is the source of this impurity and how can I prevent it?

Answer: Chlorination is a known side reaction when using POCl₃, as the Vilsmeier reagent itself can act as a chlorinating agent, especially at elevated temperatures. To minimize this:

  • Maintain Low Reaction Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may reduce chlorination.

Lithiation and Formylation Troubleshooting

Issue 1: Low Yield of the Desired Aldehyde

Question: My lithiation of 3-methylthiophene followed by quenching with DMF is giving a poor yield. What are the likely reasons?

Answer: Low yields in this two-step process often point to issues with the lithiation step or the subsequent formylation.

  • Incomplete Lithiation: The lithiation of 3-methylthiophene with organolithium reagents like n-butyllithium (n-BuLi) is highly sensitive to moisture and air. Ensure strictly anhydrous and inert conditions (e.g., under argon or nitrogen). The quality of the n-BuLi is also crucial; titrate it before use to determine its exact molarity.

  • Proton Quenching: The lithiated intermediate is a strong base and can be quenched by any proton source in the reaction mixture, including residual moisture or acidic impurities in the DMF. Use freshly distilled, anhydrous DMF.

  • Side Reactions of the Lithiated Species: The lithiated thiophene can be unstable at higher temperatures. Maintain a low temperature (typically -78 °C) throughout the lithiation and formylation steps.

Issue 2: Formation of Debrominated Starting Material (if using a bromo-precursor)

Question: When I attempt a lithium-halogen exchange on a brominated thiophene followed by formylation, I recover a significant amount of the debrominated (but not formylated) starting material. Why is this happening?

Answer: This suggests that the lithiated species is being quenched by a proton source before it can react with the electrophile (DMF).

  • Trace Amounts of Water: Even minute quantities of water in the solvent or on the glassware can lead to protonation of the highly reactive aryllithium intermediate.

  • Proton Source in Electrophile: Ensure the DMF is scrupulously dry.

Frequently Asked Questions (FAQs)

Q1: Which method, Vilsmeier-Haack or lithiation/formylation, generally gives a higher yield of this compound?

A1: Both methods can provide good to excellent yields, but the optimal choice depends on the specific reaction conditions and the scale of the synthesis. The Vilsmeier-Haack reaction is often considered more robust for larger-scale syntheses, with reported yields for similar substrates reaching up to 90%.[1] Lithiation followed by formylation can also be very high-yielding but requires more stringent control of anhydrous and inert conditions.

Q2: What is the expected regioselectivity of the formylation of 3-methylthiophene?

A2: For the Vilsmeier-Haack reaction, the regioselectivity can be influenced by the steric bulk of the formylating agent. With standard DMF/POCl₃, a mixture of isomers is often obtained, with the 2-formyl product (this compound) generally being the major product.[2] Lithiation of 3-methylthiophene with n-BuLi typically occurs at the 5-position due to the directing effect of the methyl group, leading to the formation of 3-methyl-5-lithiothiophene. Quenching this with DMF would yield 3-methylthiophene-5-carbaldehyde. To obtain the 2-carbaldehyde via a lithiation route, one would typically start with 3-methyl-2-bromothiophene and perform a lithium-halogen exchange.

Q3: What are the common impurities I should look out for in my final product?

A3: Besides the isomeric aldehyde, common impurities include:

  • Unreacted 3-methylthiophene: Can be removed by distillation or chromatography.

  • Chlorinated byproducts (Vilsmeier-Haack): Resulting from the use of POCl₃.

  • Polymeric tars: Thiophenes can polymerize under acidic conditions or at high temperatures.

  • N,N-dimethylaniline (from Vilsmeier-Haack using N-methylformanilide): Can be removed by an acidic wash during workup.

Q4: How can I best purify the final product?

A4: Purification is typically achieved through vacuum distillation or silica gel column chromatography.[3][4] Vacuum distillation is effective for larger quantities and for removing non-volatile impurities. Column chromatography provides higher purity and is excellent for separating isomers and other byproducts with similar boiling points.

Data Presentation

Table 1: Comparison of Synthesis Methods for Thiophene Aldehydes
MethodReagentsTypical YieldRegioselectivity for 3-methylthiopheneAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃Good to ExcellentFavors 2-position, but can produce a mixtureScalable, uses common reagentsCan be harsh, may produce chlorinated byproducts
Lithiation/Formylation n-BuLi, DMFGood to ExcellentLithiation at C5, requires specific starting material for C2 formylationHigh yielding, can be highly regioselective with appropriate starting materialRequires strictly anhydrous and inert conditions, pyrophoric reagents
Table 2: Effect of Vilsmeier Reagent Stoichiometry on a Generic Activated Aromatic Substrate
Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This data is for a generic activated aromatic compound and illustrates the trend of over-formylation with increasing reagent stoichiometry.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

Reagents:

  • 3-Methylthiophene

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-methylthiophene (1.0 equivalent) in anhydrous DCM.

  • Add the 3-methylthiophene solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Synthesis via Lithiation of 3-Methyl-2-bromothiophene and Formylation

Reagents:

  • 3-Methyl-2-bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 3-methyl-2-bromothiophene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Thiophene 3-Methylthiophene in Anhydrous DCM Vilsmeier_Reagent:e->Thiophene:w Reaction_Mixture Reaction Mixture (0 °C to RT) Thiophene->Reaction_Mixture Quench Quench with Ice Reaction_Mixture:e->Quench:w Neutralize Neutralize (NaHCO3) Quench:e->Neutralize:w Extract Extract (DCM) Neutralize:e->Extract:w Dry Dry (MgSO4) Extract:e->Dry:w Purify Purify (Distillation/Chromatography) Dry:e->Purify:w Product 4-Methylthiophene- 2-carbaldehyde Purify:e->Product:w

Caption: Vilsmeier-Haack Synthesis Workflow.

Lithiation_Formylation_Workflow cluster_lithiation Lithiation cluster_formylation Formylation cluster_workup Workup & Purification BromoThiophene 3-Methyl-2-bromothiophene in Anhydrous THF Lithiated_Intermediate Lithiated Intermediate BromoThiophene->Lithiated_Intermediate nBuLi n-BuLi (-78 °C) nBuLi->Lithiated_Intermediate Anhydrous_DMF Anhydrous DMF (-78 °C) Lithiated_Intermediate:e->Anhydrous_DMF:w Reaction_Mixture Reaction Mixture (-78 °C to RT) Anhydrous_DMF->Reaction_Mixture Quench Quench (NH4Cl) Reaction_Mixture:e->Quench:w Extract Extract (Ether) Quench:e->Extract:w Dry Dry (Na2SO4) Extract:e->Dry:w Purify Purify (Distillation/Chromatography) Dry:e->Purify:w Product 4-Methylthiophene- 2-carbaldehyde Purify:e->Product:w

Caption: Lithiation and Formylation Workflow.

Troubleshooting_Low_Yield cluster_vilsmeier Vilsmeier-Haack Issues cluster_lithiation Lithiation/Formylation Issues Start Low Yield of This compound V_Reagent Inactive Vilsmeier Reagent? Start->V_Reagent V_Temp Incorrect Temperature? Start->V_Temp V_Stoich Suboptimal Stoichiometry? Start->V_Stoich V_Side Side Reactions? Start->V_Side L_Conditions Moisture/Air Contamination? Start->L_Conditions L_Reagent Poor n-BuLi Quality? Start->L_Reagent L_Quench Proton Source Quenching? Start->L_Quench L_Temp Incorrect Temperature? Start->L_Temp Sol_V_Reagent Use anhydrous reagents and dry glassware. V_Reagent->Sol_V_Reagent Solution Sol_V_Temp Optimize temperature (0 °C to RT, gentle heat). V_Temp->Sol_V_Temp Solution Sol_V_Stoich Use slight excess of Vilsmeier reagent. V_Stoich->Sol_V_Stoich Solution Sol_V_Side Control temperature to minimize chlorination. V_Side->Sol_V_Side Solution Sol_L_Conditions Ensure strictly anhydrous and inert conditions. L_Conditions->Sol_L_Conditions Solution Sol_L_Reagent Titrate n-BuLi before use. L_Reagent->Sol_L_Reagent Solution Sol_L_Quench Use freshly distilled, anhydrous DMF. L_Quench->Sol_L_Quench Solution Sol_L_Temp Maintain low temperature (-78 °C). L_Temp->Sol_L_Temp Solution

References

Technical Support Center: Purification of Crude 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methylthiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: Crude this compound synthesized using the Vilsmeier-Haack reaction on 3-methylthiophene may contain several impurities, including:

  • Unreacted starting materials: 3-methylthiophene, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

  • Regioisomers: 5-Methylthiophene-2-carbaldehyde is a common regioisomeric impurity.

  • Polymeric tars: Dark, tarry materials can form due to the polymerization of the starting material or product under the reaction conditions.

  • Hydrolysis byproducts: The iminium salt intermediate, if not fully hydrolyzed, can be present.

Q2: My crude product is a dark, tarry oil. What is the best initial purification step?

A2: For a dark, tarry crude product, an initial workup followed by vacuum distillation is often the most effective first step. The workup, typically involving quenching the reaction mixture with ice and neutralizing with a base, helps to remove inorganic salts and some water-soluble impurities. Vacuum distillation is excellent for separating the desired product from non-volatile polymeric tars and high-boiling point impurities.

Q3: Can I use recrystallization to purify this compound?

A3: this compound is a liquid at room temperature, which makes traditional recrystallization challenging. However, if your crude product contains solid impurities, you might be able to dissolve the product in a non-polar solvent like hexane, cool it to a very low temperature to see if the aldehyde oils out while impurities crystallize, and then decant the liquid product. This is not a standard or highly effective method for this compound. Purification is typically achieved through distillation or chromatography.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple way to qualitatively assess the number of components in your sample and to monitor the progress of a purification.

Troubleshooting Guides

Issue 1: Low Yield After Vacuum Distillation
Possible Cause Recommended Solution
Product decomposition at high temperatures. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. The boiling point of this compound is 88-92 °C at 5 mmHg. If your vacuum is not as strong, the boiling point will be higher. Use a well-insulated distillation apparatus to ensure even heating.
Inefficient fraction collection. Use a fraction collector or carefully monitor the distillation temperature and refractive index of the distillate to identify the product-containing fractions.
Product loss during workup. Ensure complete extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions.
Issue 2: Impurities Co-elute with the Product During Column Chromatography
Possible Cause Recommended Solution
Inappropriate solvent system. Optimize the solvent system by running TLC with various solvent mixtures. A common system for thiophene aldehydes is a gradient of hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Column overloading. Do not load too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Poorly packed column. Ensure the column is packed evenly to avoid channeling. A well-packed column will have a flat, horizontal top surface.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₆OS
Molecular Weight 126.18 g/mol
Boiling Point 88-92 °C at 5 mmHg
Density 1.025 g/mL at 25 °C
Refractive Index (n20/D) 1.578

Table 2: Comparison of Purification Techniques

Technique Typical Recovery Purity Achieved Best For Removing Notes
Vacuum Distillation 60-80%>95%High-boiling impurities, polymeric tars, non-volatile salts.Ideal for large-scale purification.
Flash Column Chromatography 50-70%>98%Regioisomers, closely related impurities, colored impurities.Good for high-purity small-scale preparations.
Preparative TLC <50%>99%Small amounts of impurities when high purity is critical.Only suitable for very small quantities.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Workup of the Crude Reaction Mixture:

    • Carefully pour the crude reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture to a pH of ~7 using a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil.

  • Vacuum Distillation Setup:

    • Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask.

    • Use a magnetic stirrer and a heating mantle with a temperature controller.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Place the crude oil in the distillation flask.

    • Slowly apply vacuum and begin heating the distillation flask.

    • Collect a forerun of any low-boiling solvents or impurities.

    • Collect the main fraction at a vapor temperature of 88-92 °C and a pressure of 5 mmHg.

    • Stop the distillation when the temperature starts to drop or when charring is observed in the distillation pot.

Protocol 2: Flash Column Chromatography of Crude this compound
  • Preparation of the Column:

    • Select an appropriate size column and slurry pack it with silica gel in a low-polarity solvent (e.g., hexane).

    • Ensure the column is packed evenly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5-10%).

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude_product Crude 4-Methylthiophene- 2-carbaldehyde workup Aqueous Workup (Quench and Neutralize) crude_product->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying worked_up_crude Worked-up Crude Oil drying->worked_up_crude distillation Vacuum Distillation worked_up_crude->distillation For large scale or to remove tars chromatography Column Chromatography worked_up_crude->chromatography For high purity or to remove isomers pure_product_dist Pure Product (>95%) distillation->pure_product_dist pure_product_chrom High Purity Product (>98%) chromatography->pure_product_chrom analysis Purity Analysis (GC-MS, NMR) pure_product_dist->analysis pure_product_chrom->analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_distillation Distillation Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Outcome Unsatisfactory check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities distillation_issue Distillation Problem? check_impurities->distillation_issue High boiling or non-volatile impurities chromatography_issue Chromatography Problem? check_impurities->chromatography_issue Closely related impurities (isomers) low_yield_d Low Yield distillation_issue->low_yield_d Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes decomposition Check for Decomposition (High Temp?) low_yield_d->decomposition adjust_vacuum Adjust Vacuum/ Insulate decomposition->adjust_vacuum optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent check_loading Check Column Loading poor_separation->check_loading

Caption: Logical troubleshooting guide for purification issues.

Side reactions and byproduct formation in thiophene formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formylation of thiophene and its derivatives.

Troubleshooting Guides

This guide addresses specific issues that may arise during the formylation of thiophenes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Thiophene Aldehyde

Question: My formylation reaction (Vilsmeier-Haack or Rieche) is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in thiophene formylation can be attributed to several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to diagnosing and solving the issue:

  • Reagent Quality and Stoichiometry:

    • Moisture: The Vilsmeier-Haack and Rieche formylations are highly sensitive to moisture, which can deactivate the reagents. Ensure all glassware is flame-dried, and use anhydrous solvents and high-purity, dry reagents.

    • Reagent Purity: Impure starting materials or formylating agents can lead to side reactions or inhibit the desired transformation. Use freshly distilled or high-purity reagents.

    • Stoichiometry: For less reactive (electron-poor) thiophenes, increasing the equivalents of the formylating agent and Lewis acid (in Rieche formylation) may be necessary.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical and dependent on the reactivity of the thiophene substrate. For highly reactive thiophenes, the temperature should be kept low (e.g., 0°C) to prevent side reactions. For less reactive substrates, a higher temperature may be required.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or other analytical techniques to determine the optimal reaction time. Both incomplete reaction and over-reaction can lead to lower yields.

  • Workup and Purification:

    • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, which must be hydrolyzed (typically by pouring the reaction mixture onto crushed ice) to yield the final aldehyde. Incomplete hydrolysis will result in low yields.

    • Product Loss During Extraction: Thiophene aldehydes can have some solubility in acidic water. Neutralize the aqueous layer before extraction and perform multiple extractions to ensure complete recovery of the product.

    • Product Volatility: Simple thiophene aldehydes can be volatile. Avoid concentrating the product under high vacuum for extended periods or at elevated temperatures.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: I am getting a mixture of the 2-formyl and 5-formyl isomers during the formylation of my 3-substituted thiophene. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the formylation of 3-substituted thiophenes is a common challenge, as both the C2 and C5 positions are activated for electrophilic attack. The outcome is governed by a combination of electronic and steric effects. Here are some strategies to improve selectivity:

  • Choice of Formylation Method:

    • Vilsmeier-Haack Reaction: The steric bulk of the Vilsmeier reagent can influence regioselectivity. Using a bulkier N,N-disubstituted formamide (e.g., N-formylpiperidine instead of DMF) can favor formylation at the less sterically hindered position.

    • Rieche Formylation: This method, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can sometimes offer different selectivity compared to the Vilsmeier-Haack reaction. Experimenting with different Lewis acids (e.g., SnCl₄, AlCl₃) can also alter the isomer ratio.[1]

    • Lithiation-Formylation: For complete regioselectivity, a directed ortho-metalation approach can be employed. This involves deprotonation at a specific position using a strong base (like n-butyllithium) followed by quenching with a formylating agent like DMF.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of one isomer over the other.

Issue 3: Formation of Unexpected Byproducts

Question: I am observing unexpected spots on my TLC plate and in my final product analysis. What are the likely byproducts in thiophene formylation?

Answer: Several side reactions can lead to the formation of byproducts:

  • Polysubstitution: Thiophene is an electron-rich heterocycle, and under vigorous reaction conditions, diformylation can occur, especially if there are multiple activated positions. To minimize this, use a controlled stoichiometry of the formylating agent and monitor the reaction closely.

  • Chlorinated Byproducts: In the Vilsmeier-Haack reaction, particularly at higher temperatures or with prolonged reaction times, chlorination of the thiophene ring can occur.[1] This leads to the formation of chloro-substituted thiophene aldehydes. Careful control of the reaction temperature is crucial to avoid this.

  • Resin/Polymer Formation: Thiophenes can be prone to polymerization under strongly acidic conditions, leading to the formation of dark, tarry residues. This can be minimized by maintaining a low reaction temperature and avoiding excessively long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it work for thiophene formylation?

A1: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃). The thiophene ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is subsequently hydrolyzed during aqueous workup to yield the desired thiophene aldehyde.

Q2: What is the Rieche formylation and when is it preferred over the Vilsmeier-Haack reaction?

A2: The Rieche formylation is another method for formylating aromatic compounds, particularly those that are electron-rich.[2] It employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[2] The Rieche formylation can sometimes offer better yields or different regioselectivity compared to the Vilsmeier-Haack reaction, especially for certain substituted thiophenes. It is a useful alternative to consider when the Vilsmeier-Haack reaction gives unsatisfactory results.

Q3: My purified thiophene aldehyde is turning dark upon storage. What is the cause and how can I prevent it?

A3: Aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities. To ensure the stability of your purified thiophene aldehyde, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).

Q4: Can I use other formylating agents besides DMF in the Vilsmeier-Haack reaction?

A4: Yes, other N,N-disubstituted formamides can be used. The choice of formamide can influence the steric bulk of the Vilsmeier reagent, which in turn can affect the regioselectivity of the formylation on substituted thiophenes. For example, using N-formylpiperidine or N-methylformanilide can lead to different isomer ratios compared to DMF.

Data Presentation

Table 1: Comparison of Common Formylation Methods for Thiophene

MethodReagentsTypical Reaction ConditionsReported Yield (%)Regioselectivity (2- vs 3-position on unsubstituted thiophene)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0°C to room temperature, 2-15 hGood to ExcellentHigh (Predominantly 2-position)Well-established, reliable, uses common laboratory reagents.[1]Can be harsh for sensitive substrates, requires aqueous workup.[1]
Modified Vilsmeier-Haack Phosgene (or triphosgene), DMF40°C to 90°Cup to 95%HighHigh yield and selectivity.[1]Use of highly toxic phosgene or its derivatives.[1]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄0°C to room temperatureModerate to GoodGenerally favors the 2-positionEffective for electron-rich aromatics.[1]Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[1]
Lithiation-Formylation n-BuLi, DMF-78°C to room temperatureGood to ExcellentVery High (position of lithiation)Excellent regioselectivity.Requires strictly anhydrous and inert conditions; organolithium reagents are pyrophoric.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Thiophene

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Vilsmeier Reagent Formation: Cool the DMF to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. A white solid may form. Stir the mixture at 0°C for 30 minutes.

  • Thiophene Addition: Add a solution of thiophene (1 equivalent) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Rieche Formylation of Thiophene

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.1-1.5 equivalents) dropwise. A color change is often observed. Stir for 15-30 minutes.

  • Formylation: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Workup: Quench the reaction by carefully pouring it into a vigorously stirred mixture of ice and water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex σ-Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Thiophene Thiophene Thiophene->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Product 2-Thiophenecarboxaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism for thiophene formylation.

Troubleshooting_Workflow Start Low Yield in Thiophene Formylation Check_Reagents Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Potential Cause Check_Conditions Optimize Reaction Conditions (Temp, Time) Start->Check_Conditions Potential Cause Check_Workup Review Workup Procedure Start->Check_Workup Potential Cause Solution_Reagents Use fresh, anhydrous reagents and solvents Check_Reagents->Solution_Reagents Solution Solution_Conditions Adjust temperature and monitor by TLC Check_Conditions->Solution_Conditions Solution Solution_Workup Ensure complete hydrolysis and efficient extraction Check_Workup->Solution_Workup Solution

Caption: Troubleshooting workflow for low yield in thiophene formylation.

Side_Reaction_Pathways Thiophene Thiophene Formylation Formylation Conditions (Vilsmeier or Rieche) Thiophene->Formylation Desired_Product Desired Formylthiophene Formylation->Desired_Product Main Pathway Polysubstitution Polysubstitution (Diformylation) Formylation->Polysubstitution Side Reaction Chlorination Chlorination (Vilsmeier-Haack) Formylation->Chlorination Side Reaction Polymerization Polymerization/ Resin Formation Formylation->Polymerization Side Reaction Excess_Reagent Excess Reagent/ Higher Temp. Excess_Reagent->Polysubstitution High_Temp High Temperature High_Temp->Chlorination Acidic_Conditions Strongly Acidic Conditions Acidic_Conditions->Polymerization

Caption: Common side reaction pathways in thiophene formylation.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylthiophene-2-carbaldehyde. The focus is on optimizing catalyst loading to improve reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on catalyst loading as a key parameter.

Issue 1: Low or No Product Yield

Q1: My reaction with this compound has a very low yield or has not produced any of the desired product. Could the catalyst loading be the issue?

A1: Yes, incorrect catalyst loading is a common reason for low or no product yield. Here are the potential causes and solutions:

  • Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction forward.[1]

    • Solution: Incrementally increase the catalyst loading. For example, if you started at 0.5 mol%, try increasing to 1 mol%, then 2 mol%, while carefully monitoring the reaction progress. Be aware that a continual increase in catalyst loading may not always lead to a better yield and can sometimes introduce side reactions.[2]

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvents. Thiophene derivatives can sometimes contain sulfur-based impurities that poison palladium catalysts.[1][3]

    • Solution: Ensure all reagents, including this compound and solvents, are pure and anhydrous.[3] Consider passing solvents through a column of activated alumina. Using fresh, high-quality catalyst is also crucial.

  • Poor Catalyst Solubility: The catalyst may not be sufficiently soluble in the reaction solvent, limiting its availability.

    • Solution: Choose a solvent in which the catalyst is known to be soluble. For some reactions, a ligand may be required to improve the solubility and stability of the catalyst.

Issue 2: Reaction Stalls Before Completion

Q2: My reaction starts to form the product, but then it stalls with a significant amount of starting material remaining. How can I address this?

A2: A stalled reaction can often be traced back to catalyst issues. Here’s a troubleshooting workflow:

  • Confirm the Stall: Monitor the reaction by TLC or LC-MS at regular intervals. If the ratio of starting material to product is no longer changing, the reaction has likely stalled.[4]

  • Check for Catalyst Decomposition: Visually inspect the reaction mixture. A change in color, such as the formation of a black precipitate (often palladium black), can indicate catalyst decomposition.

  • Potential Causes and Solutions:

    • Catalyst Instability: The catalyst may not be stable under the reaction conditions for the required duration.

      • Solution: Consider adding a fresh portion of the catalyst to the reaction mixture to see if the reaction restarts. If this is successful, it indicates a catalyst stability issue. For future experiments, you might choose a more robust catalyst or ligand system.

    • Insufficient Catalyst Loading: The initial catalyst concentration may have been sufficient to start the reaction but not to drive it to completion.

      • Solution: Re-run the reaction with a slightly higher catalyst loading from the start.

    • Product Inhibition: The product itself may be inhibiting the catalyst.

      • Solution: This is more complex to solve. It might require running the reaction at a lower concentration or designing a process where the product is removed as it is formed.

Issue 3: Formation of Significant Side Products

Q3: I am observing the formation of significant side products in my reaction. Can catalyst loading influence selectivity?

A3: Absolutely. Catalyst loading can have a significant impact on the selectivity of a reaction.

  • High Catalyst Loading: An excessive amount of catalyst can sometimes lead to undesired side reactions, such as dimerization of the starting material or further reactions of the desired product.[2]

    • Solution: Reduce the catalyst loading in a stepwise manner. It is often a balance between achieving a good reaction rate and maintaining high selectivity.

  • Homocoupling: In cross-coupling reactions, high catalyst concentrations can sometimes promote the homocoupling of the starting materials.

    • Solution: Optimize the catalyst loading to find a sweet spot that favors the cross-coupling pathway. Additionally, ensure the stoichiometry of your coupling partners is correct.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions involving this compound?

A1: The optimal catalyst loading is highly dependent on the specific reaction type (e.g., Suzuki, Sonogashira, Heck), the reactivity of the substrates, and the catalyst system being used. However, a general starting point for many palladium-catalyzed cross-coupling reactions is in the range of 0.1 to 5 mol%. For initial screening, starting with 1-2 mol% is often a reasonable approach. Some highly active catalysts can be effective at much lower loadings (e.g., 0.1–0.2 mol %).[5]

Q2: How do I know if I have reached the optimal catalyst loading?

A2: The optimal catalyst loading is the minimum amount of catalyst required to achieve the desired reaction rate and yield in a reasonable amount of time, without significant side product formation. To determine this, you should perform a catalyst loading screen, where you run the reaction with varying amounts of the catalyst while keeping all other parameters constant. The optimal loading will be the point at which a further increase in catalyst does not significantly improve the yield or reaction rate.[2]

Q3: Can increasing the catalyst loading shorten the reaction time?

A3: Generally, yes. A higher concentration of the active catalytic species will typically lead to a faster reaction rate. However, there is a point of diminishing returns, and as mentioned, excessively high loadings can lead to side reactions and are not cost-effective.

Q4: Are there alternatives to simply increasing the catalyst loading to improve a sluggish reaction?

A4: Yes, before increasing the catalyst loading, consider optimizing other reaction parameters, which can often be more effective and economical:

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate.[1]

  • Solvent: The choice of solvent can impact catalyst solubility and reactivity.

  • Base: In many cross-coupling reactions, the choice and amount of base are critical.

  • Ligand: For many modern cross-coupling reactions, the choice of ligand has a more dramatic effect on the outcome than the catalyst loading.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Common Reactions

Reaction TypeCatalyst System ExampleTypical Loading (mol%)Notes
Suzuki Coupling Pd(PPh₃)₄ / K₂CO₃1 - 5A classic, robust system. Newer catalysts can be used at lower loadings.[6]
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI / Et₃N0.25 - 2Copper co-catalyst is often used.[7]
Heck Reaction Pd(OAc)₂ / PPh₃ / Base0.1 - 2Phosphine-free systems are also common.[8][9]
Reductive Amination Ni or Pd/C / H₂5 - 10 (w/w%)For heterogeneous catalysts, loading is often given as a weight percentage.

Table 2: Illustrative Example of a Catalyst Loading Optimization Study

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
10.52445Incomplete conversion
21.01885Good conversion
32.01292Faster reaction, slight increase in yield
45.01290No significant improvement, some side products observed

This table is for illustrative purposes to show the trend of a typical optimization experiment.

Experimental Protocols

Protocol: Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

1. Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, anhydrous)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven.

2. Procedure:

  • Set up a series of reaction vessels (e.g., Schlenk tubes or reaction vials).

  • To each vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • To each vessel, add the palladium catalyst at varying loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%).

  • Seal each vessel with a septum.

  • Evacuate and backfill each vessel with an inert gas three times.

  • Add the degassed solvent (e.g., 4 mL of a 4:1 dioxane:water mixture) to each vessel via syringe.

  • Place the reaction vessels in a pre-heated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking a small aliquot and analyzing by TLC or LC-MS.

  • Once the reactions with the lowest catalyst loadings show no further conversion of the starting material, the experiment can be stopped.

  • Cool the reaction mixtures to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction to determine the yield and purity. The results can then be tabulated to identify the optimal catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_reactions Set up Parallel Reactions (Varying Catalyst Loading) prep_reagents->setup_reactions inert_atm Establish Inert Atmosphere setup_reactions->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor workup Work-up and Isolation monitor->workup analyze Analyze Yield and Purity workup->analyze determine_opt Determine Optimal Loading analyze->determine_opt

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Stalled Reaction cause1 Insufficient Loading? start->cause1 Check Loading cause2 Catalyst Deactivated? start->cause2 Check Purity cause3 Poor Solubility? start->cause3 Check Solubility cause4 Other Parameters? start->cause4 Review Conditions sol1 Increase Loading Incrementally cause1->sol1 sol2 Use Pure Reagents & Fresh Catalyst cause2->sol2 sol3 Change Solvent / Ligand cause3->sol3 sol4 Optimize Temp. / Base cause4->sol4 end end sol1->end Re-evaluate sol2->end sol3->end sol4->end

Caption: Troubleshooting decision tree for reaction issues.

References

Troubleshooting low conversion in 4-Methylthiophene-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving 4-Methylthiophene-2-carbaldehyde. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in reactions with this compound?

A1: Low conversion rates can stem from several factors, including:

  • Reagent Quality: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid if not stored properly.[1] Always use a fresh or purified starting material.

  • Moisture: Many reactions, especially those involving organometallics or strong bases, are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

  • Catalyst Deactivation: The catalyst may be old, improperly stored, or poisoned by impurities in the reactants or solvent.[2]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.[3]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to low conversion of the limiting reagent.

Q2: How should this compound be stored to maintain its purity?

A2: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is also crucial to protect the compound from light and moisture, as it can degrade over time through oxidation.[1] Discoloration (yellowing or browning) can be a sign of degradation.[1]

Q3: I am observing the formation of a carboxylic acid byproduct. What is happening and how can I prevent it?

A3: The aldehyde group of this compound is susceptible to oxidation to 4-methylthiophene-2-carboxylic acid. This can occur due to:

  • Improper Storage: Exposure to air (oxygen) over time.[1]

  • Reaction Conditions: Using reaction conditions that are too harsh or employing reagents that can also act as oxidants.

  • Workup: Exposure to air during a lengthy workup procedure.

To prevent this, ensure the starting material is pure, run the reaction under an inert atmosphere, and use degassed solvents.

Q4: Are there any common side reactions to be aware of under strongly basic conditions?

A4: Yes. In the presence of a strong base and the absence of enolizable alpha-protons, this compound can potentially undergo a Cannizzaro reaction . In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol ( (4-methylthiophen-2-yl)methanol) and one molecule of the carboxylic acid (4-methylthiophene-2-carboxylic acid).[4][5][6][7] This is more likely to occur if the desired reaction is slow or if there is a large excess of base.

Troubleshooting Guides for Common Reactions

Knoevenagel Condensation

Issue: Low yield of the condensed product.

Potential CauseSuggested Solution(s)
Inactive or Inappropriate Catalyst Use a fresh supply of the base catalyst (e.g., piperidine, ammonium acetate).[2][8] Screen different catalysts to find the optimal one for your specific active methylene compound.[8]
Presence of Water The Knoevenagel condensation produces water, which can reverse the reaction.[8] Use a Dean-Stark apparatus to remove water azeotropically, especially with solvents like toluene. Alternatively, add molecular sieves to the reaction mixture.
Suboptimal Temperature If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-80°C).[9] Monitor for byproduct formation at higher temperatures.
Poor Solubility Ensure all reactants are soluble in the chosen solvent. If not, consider a different solvent system. Polar aprotic solvents like DMF or DMSO can be effective, as can protic solvents like ethanol.[9]
Wittig Reaction

Issue: Low conversion to the desired alkene.

Potential CauseSuggested Solution(s)
Inefficient Ylide Formation The base used to deprotonate the phosphonium salt may be too weak or degraded. For non-stabilized ylides, strong bases like n-BuLi or NaH are required under strictly anhydrous conditions.[10][11]
Ylide Decomposition Phosphorus ylides can be sensitive to air and moisture. Prepare the ylide in situ and use it immediately under an inert atmosphere.
Steric Hindrance The aldehyde or the ylide may be sterically hindered, slowing down the reaction. Increased reaction time or temperature may be necessary.
Difficult Purification The byproduct, triphenylphosphine oxide, can be difficult to separate from the product. Purification is typically achieved by column chromatography.[12]
Reductive Amination

Issue: Low yield of the desired amine.

Potential CauseSuggested Solution(s)
Inefficient Imine Formation The initial formation of the imine is an equilibrium process.[13] To drive the reaction forward, remove the water formed using molecular sieves or a Dean-Stark trap. A slightly acidic catalyst (e.g., a few drops of acetic acid) can accelerate imine formation.[14]
Decomposition of Reducing Agent Some reducing agents, like sodium borohydride, can be deactivated by acidic conditions.[15] If an acid catalyst is used for imine formation, a more acid-stable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is recommended.[13][15]
Reduction of the Aldehyde If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde before it forms the imine.[15] It is best to allow sufficient time for imine formation before adding the reducing agent, or use a milder reagent like sodium triacetoxyborohydride that preferentially reduces the imine.[13][15]
Weakly Nucleophilic Amine Electron-poor or sterically hindered amines may react slowly.[16] Higher temperatures and longer reaction times may be required.

Data Presentation

The following tables provide illustrative data for common reactions. Note that optimal conditions may vary based on the specific substrate and lab conditions.

Table 1: Illustrative Conditions for Knoevenagel Condensation of Thiophene Aldehydes with Malononitrile

AldehydeCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Thiophene-2-carbaldehydePiperidine (10)EthanolReflux2h92[6]
FurfuralGaCl₃ (1)Solvent-freeRoom Temp2 min98
BenzaldehydeAmmonium AcetateSolvent-freeRoom Temp15-120 min91[1]
Substituted BenzaldehydesDABCO-MNPEthanol605-60 min84-99[10]

Table 2: Illustrative Conditions for Suzuki Coupling of 4-Bromothiophene-2-carbaldehyde

Arylboronic Acid/EsterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic esterK₃PO₄Toluene/Water (4:1)901285
4-Methylphenylboronic acidK₃PO₄Toluene/Water (4:1)901288
3,5-Dimethylphenylboronic acidK₃PO₄Toluene/Water (4:1)901292
4-Chlorophenylboronic acidK₃PO₄Toluene/Water (4:1)901275

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq) or Ammonium Acetate (0.2 eq)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (10-20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography on silica gel.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines a general procedure for the Wittig reaction to form (E/Z)-1-(4-methylthiophen-2-yl)-2-phenylethene.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Strong base (e.g., n-Butyllithium in hexanes, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Standard laboratory glassware (Schlenk flask, syringes)

  • Magnetic stirrer

Procedure (under inert atmosphere):

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride (1.1 eq).

  • Add anhydrous THF via syringe and cool the resulting suspension to 0°C in an ice bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir at 0°C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene isomers from triphenylphosphine oxide.

Protocol 3: Reductive Amination with Aniline

This protocol provides a general method for the synthesis of N-((4-methylthiophen-2-yl)methyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and aniline (1.1 eq).

  • Add anhydrous DCE or DCM (to make a ~0.2 M solution).

  • (Optional) Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK reagents_bad Purify/Replace Reagents Adjust Stoichiometry check_reagents->reagents_bad Issue Found check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK conditions_bad Optimize Temperature, Time, or Solvent check_conditions->conditions_bad Issue Found check_atmosphere Ensure Anhydrous & Inert Atmosphere check_catalyst->check_atmosphere Catalyst OK catalyst_bad Use Fresh Catalyst Screen Alternatives check_catalyst->catalyst_bad Issue Found atmosphere_bad Dry Glassware & Solvents Use Inert Gas check_atmosphere->atmosphere_bad Issue Found end Conversion Improved check_atmosphere->end All OK reagents_bad->start Re-run conditions_bad->start Re-run catalyst_bad->start Re-run atmosphere_bad->start Re-run

Caption: A systematic workflow for troubleshooting low conversion.

Competing_Pathways cluster_desired Desired Reaction Pathway cluster_side Potential Side Reactions Aldehyde 4-Methylthiophene- 2-carbaldehyde Desired_Product Target Product (e.g., Alkene, Amine) Aldehyde->Desired_Product Desired Conversion Oxidation Oxidation (Air, O₂) Aldehyde->Oxidation [O] Cannizzaro Cannizzaro Reaction (Strong Base) Aldehyde->Cannizzaro Disproportionation Desired_Reagent Nucleophile (e.g., Ylide, Enolate, Amine) Desired_Reagent->Aldehyde Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol_Acid_Mix Alcohol + Carboxylic Acid Cannizzaro->Alcohol_Acid_Mix

Caption: Competing reaction pathways for this compound.

References

Removing unreacted starting materials from 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylthiophene-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of this compound and to troubleshoot common issues encountered during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is a standard method for the synthesis of this compound, typically using 3-methylthiophene, a formylating agent like N-methylformanilide or dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)[1]. Consequently, common impurities include:

  • Unreacted 3-methylthiophene

  • Residual N-methylformanilide or DMF

  • Hydrolysis byproducts of phosphorus oxychloride

  • Polymeric or side-reaction products

Q2: My purified this compound is a yellow to brown liquid. Is this normal?

A2: While pure this compound is often described as a colorless to very pale yellow liquid, it is known to darken upon standing or exposure to air and light[2]. The color change may indicate minor oxidation or the presence of trace impurities. For most synthetic applications, a pale yellow color is acceptable. If a colorless product is required, further purification or fresh preparation is recommended.

Q3: Can I use recrystallization to purify this compound?

A3: this compound is a liquid at room temperature, which makes direct recrystallization challenging. However, purification can be achieved by forming a solid derivative, such as a bisulfite adduct, which can then be recrystallized and the aldehyde subsequently regenerated[3][4].

Q4: What is the best method for removing residual N-methylformanilide?

A4: Residual N-methylformanilide can often be removed by washing the crude product with dilute acid, such as dilute hydrochloric acid. This protonates the amine, making it water-soluble and allowing for its extraction into the aqueous phase.

Q5: How can I confirm the purity of my this compound sample?

A5: The purity of this compound can be effectively assessed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS)[5][6]. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to identify characteristic aldehyde and thiophene proton signals and to detect the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Persistent Impurities After Extraction

Symptoms:

  • GC analysis shows the presence of starting materials (e.g., 3-methylthiophene).

  • ¹H NMR spectrum shows unexpected peaks.

Possible Causes and Solutions:

CauseSolution
Inefficient extractionIncrease the number of extractions with the organic solvent. Ensure vigorous mixing of the aqueous and organic layers.
Impurity co-distills with the productIf using distillation, ensure the fractionating column is efficient enough to separate compounds with close boiling points. Alternatively, consider using column chromatography for better separation.
Formation of a stable emulsionAdd a small amount of brine to the aqueous layer to help break the emulsion.
Issue 2: Low Yield After Purification

Symptoms:

  • The isolated amount of pure product is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Product loss during aqueous washesAldehydes can have some solubility in acidic aqueous solutions. Minimize the volume of acidic washes or back-extract the aqueous layers with a fresh portion of organic solvent.
Decomposition on silica gelThiophene aldehydes can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (e.g., 1% in the eluent).[7]
Incomplete regeneration from bisulfite adductEnsure the pH is sufficiently basic (e.g., pH > 10) during the hydrolysis of the bisulfite adduct to fully regenerate the aldehyde.[3]
Product volatilityThis compound is volatile. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.

Data Presentation

The following table summarizes typical physical properties and expected outcomes for the purification of thiophene aldehydes.

ParameterThis compound2-Thiophenecarboxaldehyde (for comparison)Reference
Boiling Point 88-92 °C at 5 mmHg97-100 °C at 27 mmHg
86 °C at 8 mmHg[5]
Purity (Commercial) >95.0% (GC)98+%[5][8]
97%[9]
Yield (after distillation) Not specified~87.5%[10]
Purity (after distillation) Not specified99%[10]

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction and Distillation

This protocol is suitable for removing basic and acidic impurities from a crude reaction mixture obtained from a Vilsmeier-Haack synthesis.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a 10 g crude sample) to remove basic impurities like N-methylformanilide.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid and remove acidic byproducts.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: Purify the resulting oil by vacuum distillation. Collect the fraction boiling at 88-92 °C at 5 mmHg.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[3]

  • Adduct Formation: Dissolve the crude product in methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct: If a solid precipitates, filter the mixture and wash the solid with cold methanol and then diethyl ether. If the adduct is water-soluble, proceed to the next step.

  • Extraction (for water-soluble adducts): Add water and an immiscible organic solvent (e.g., diethyl ether) to the mixture. The bisulfite adduct will partition into the aqueous layer. Separate the layers and wash the organic layer with water.

  • Regeneration of Aldehyde: Combine the aqueous layers (or the filtered solid adduct suspended in water). Add an organic solvent like diethyl ether. Make the aqueous layer strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while stirring.

  • Extraction: The aldehyde will be regenerated and partition into the organic layer. Separate the layers and extract the aqueous layer with fresh organic solvent (2x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

General Purification Workflow

G cluster_purification Purification Options crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Acid Wash (e.g., 1M HCl) dissolve->acid_wash base_wash Base Wash (e.g., sat. NaHCO3) acid_wash->base_wash dry Dry Organic Layer base_wash->dry concentrate Concentrate dry->concentrate purify Final Purification concentrate->purify pure_product Pure Product purify->pure_product distillation Vacuum Distillation chromatography Column Chromatography

Caption: General workflow for the purification of this compound.

Bisulfite Adduct Purification Workflow

G crude Crude Product adduct_formation Add NaHSO3 (Methanol/Water) crude->adduct_formation isolate_adduct Isolate Adduct (Filtration or Extraction) adduct_formation->isolate_adduct regenerate Regenerate Aldehyde (Add Base, e.g., NaOH) isolate_adduct->regenerate extract Extract with Organic Solvent regenerate->extract workup Wash, Dry, Concentrate extract->workup pure_product Pure Product workup->pure_product

References

Preventing polymerization of thiophene-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene-2-Carbaldehyde Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of these valuable chemical intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent unwanted polymerization and ensure the stability of your compounds.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with thiophene-2-carbaldehyde and its derivatives.

Issue Potential Cause(s) Suggested Solution(s)
Discoloration of the liquid (e.g., yellowing or browning) during storage. Oxidation or polymerization upon exposure to air and/or light. The analogous compound, 2-thiophenecarboxaldehyde, is known to turn amber upon storage.[1]1. Visually inspect the material before use. A significant color change may indicate reduced purity. 2. Assess the purity of the material using a suitable analytical method, such as HPLC or GC-MS, before proceeding with sensitive experiments. 3. For future storage, ensure the compound is in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and stored at 2-8°C.[1]
Formation of an insoluble precipitate in the neat material or in a solution. Formation of insoluble polymeric byproducts. Thiophene and its derivatives are susceptible to polymerization under certain conditions.[1]1. If a precipitate is observed, it is a strong indicator of degradation. The material should not be used in experiments where purity is critical. 2. Consider filtering the solution if the experiment is not sensitive to minor impurities; however, using a fresh batch of the reagent is generally advisable.[1]
Inconsistent or unexpected experimental results. The reagent may have degraded, leading to lower-than-expected purity and the presence of impurities that could interfere with the reaction.1. If you suspect reagent degradation, verify its purity using an analytical technique like HPLC or NMR spectroscopy. 2. Compare the results with the certificate of analysis or with data from a fresh, properly stored sample.[1]
Polymerization or formation of a dark, tarry mixture during a chemical reaction. 1. The reaction temperature is too high. 2. Presence of acidic or basic impurities in the starting materials or reagents. 3. Presence of strong oxidizing agents.1. Maintain the recommended reaction temperature and ensure efficient stirring. 2. Purify starting materials and solvents before use to remove any acidic or basic impurities. 3. Avoid the use of strong oxidizing agents if possible, or add them at a controlled rate at low temperatures.
Low or no product formation in a reaction involving a thiophene-2-carbaldehyde derivative. The starting material may have degraded or polymerized, reducing the concentration of the active aldehyde.1. Confirm the purity of the thiophene-2-carbaldehyde derivative using an appropriate analytical method before starting the reaction. 2. If degradation is confirmed, purify the starting material by distillation or chromatography, or use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the long-term stability of thiophene-2-carbaldehyde derivatives?

A1: For long-term stability, thiophene-2-carbaldehyde and its derivatives should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] It is also crucial to protect the compound from light by using an amber vial or storing it in a dark place.[1][2]

Q2: Why is an inert atmosphere recommended for storage?

A2: Thiophene-2-carbaldehyde derivatives are sensitive to air and can degrade over time through oxidation, which can initiate polymerization.[1] Storing the compound under an inert atmosphere minimizes its exposure to oxygen, thus preserving its purity and stability.[1]

Q3: What is the expected shelf-life of thiophene-2-carbaldehyde?

A3: While the specific shelf-life can vary between suppliers and batches, proper storage at 2-8°C under an inert atmosphere should ensure stability for at least one to two years.[3] For extended storage periods, it is highly recommended to re-analyze the material's purity before use.

Q4: Are there any incompatibilities I should be aware of when handling these compounds?

A4: Yes, thiophene-2-carbaldehyde and its derivatives are incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions, as well as to prevent polymerization.

Q5: Can I use a polymerization inhibitor for long-term storage?

A5: Yes, for extended storage, adding a free-radical inhibitor like Butylated Hydroxytoluene (BHT) in low concentrations (e.g., 10-100 ppm) can be beneficial. BHT is an antioxidant that can prevent the initiation of free-radical polymerization. Other potential stabilizers for aldehydes include triethanolamine or dimethylethanolamine.

Q6: How can I purify a partially polymerized sample of a thiophene-2-carbaldehyde derivative?

A6: If the polymerization has not progressed too far, purification may be possible. For liquid derivatives, vacuum distillation is often the most effective method to separate the monomer from non-volatile oligomers and polymers. For solid derivatives, recrystallization or column chromatography may be effective. The choice of solvent for recrystallization or chromatography will depend on the specific derivative's solubility characteristics.

Data Presentation

The following table provides illustrative data on the stability of a generic thiophene-2-carbaldehyde derivative under various storage conditions. Please note that this data is for representative purposes, as comprehensive, publicly available quantitative comparative studies are limited. It is always recommended to perform a stability study for your specific derivative and application.

Condition Inhibitor Purity after 6 months (%) Observations
2-8°C, Inert Atmosphere, DarkNone>98%No significant change in color or purity.
2-8°C, Inert Atmosphere, DarkBHT (50 ppm)>99%Excellent stability, no detectable degradation.
Room Temperature (~25°C), Air, LightNone<85%Significant yellowing and formation of a slight precipitate.
Room Temperature (~25°C), Air, DarkNone~90%Moderate yellowing.
40°C, Air, DarkNone<70%Dark brown color with visible polymer formation.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of a thiophene-2-carbaldehyde derivative under various stress conditions.

1. Sample Preparation:

  • Prepare five solutions of the thiophene-2-carbaldehyde derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: To one sample, add 1N HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: To a second sample, add 1N NaOH and heat at 60°C for 24 hours.

  • Oxidation: To a third sample, add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Heat a fourth sample at 80°C for 48 hours.

  • Photodegradation: Expose the fifth sample to direct sunlight or a photostability chamber for 48 hours.

  • Control: Keep one sample at 2-8°C in the dark.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV detection.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • If degradation is observed, the degradation products can be further characterized by LC-MS or NMR to elucidate the degradation pathway.[1]

Protocol 2: Preventing Polymerization During a Reaction

This protocol provides general guidelines for minimizing polymerization when using a thiophene-2-carbaldehyde derivative in a chemical reaction.

1. Reagent and Solvent Purity:

  • Ensure all reagents and solvents are pure and free from acidic or basic impurities. If necessary, purify solvents by distillation.

2. Inert Atmosphere:

  • Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-initiated polymerization.

3. Temperature Control:

  • Maintain the reaction at the lowest effective temperature. Use a cooling bath if the reaction is exothermic.

4. Use of Inhibitors/Scavengers:

  • If the reaction conditions are known to promote polymerization (e.g., presence of strong acids or radical initiators), consider adding a small amount of a radical scavenger, such as BHT (Butylated Hydroxytoluene), to the reaction mixture. The amount should be optimized to not interfere with the desired reaction.

5. Work-up and Purification:

  • After the reaction is complete, promptly work up the reaction mixture to remove any catalysts or reagents that could promote polymerization upon storage of the crude product.

  • Purify the product as soon as possible after the work-up.

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Degradation Heat->Analysis Light Photodegradation Light->Analysis Sample Thiophene-2-Carbaldehyde Derivative Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Degradation Degradation Observed? Analysis->Degradation Identify Identify Degradation Products (LC-MS, NMR) Degradation->Identify Yes Stable Compound is Stable under Tested Conditions Degradation->Stable No Elucidate Elucidate Degradation Pathway Identify->Elucidate

Caption: A logical workflow for conducting a forced degradation study.

degradation_pathways Potential Degradation Pathways for Thiophene-2-Carbaldehyde Derivatives cluster_oxidation Oxidation cluster_polymerization Polymerization T2C Thiophene-2-Carbaldehyde Derivative CarboxylicAcid Thiophene-2-Carboxylic Acid Derivative T2C->CarboxylicAcid Air (O2) SOxide Thiophene-S-oxide Derivative T2C->SOxide Oxidizing Agents Oligomers Oligomers T2C->Oligomers Acid/Base, Heat, Light Polymers Polymers Oligomers->Polymers

Caption: Potential degradation pathways for thiophene-2-carbaldehyde derivatives.

References

Managing reaction temperature for selective synthesis of 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 4-Methylthiophene-2-carbaldehyde. The content is designed to address specific issues that may be encountered during experimentation, with a focus on managing reaction temperature to achieve high selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 3-methylthiophene, using a Vilsmeier reagent.[1][2]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1]

Q3: Why is the Vilsmeier-Haack reaction preferred for this synthesis?

A3: The Vilsmeier-Haack reaction is favored due to its use of relatively inexpensive and accessible reagents (DMF and POCl₃). It is a well-established and scalable method for the formylation of electron-rich heterocycles like thiophene and its derivatives.

Q4: What is the expected regioselectivity for the formylation of 3-methylthiophene?

A4: The formylation of 3-methylthiophene can yield two primary regioisomers: this compound and 3-methylthiophene-5-carbaldehyde. The methyl group at the 3-position directs the electrophilic substitution to the vacant α-positions (2 and 5) of the thiophene ring. The selectivity towards the desired this compound (formylation at the 2-position) is influenced by steric and electronic factors, as well as the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature. 3. Deactivated 3-methylthiophene starting material.1. Use anhydrous DMF and freshly opened or distilled POCl₃. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC. 3. Ensure the purity of the 3-methylthiophene starting material.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature and ensure efficient stirring. Consider adding the Vilsmeier reagent to the 3-methylthiophene solution at a controlled rate. 2. Purify the 3-methylthiophene and solvents before use.
Presence of a Significant Amount of a Regioisomeric Impurity (3-Methylthiophene-5-carbaldehyde) 1. Reaction conditions favoring the formation of the less-stable intermediate leading to the 5-formyl product.1. Optimize the reaction temperature; lower temperatures generally favor higher regioselectivity towards the 2-position. 2. The choice of solvent can influence regioselectivity; consider alternative solvents if the issue persists.
Difficult Product Isolation and Purification 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Formation of emulsions during aqueous workup.1. Ensure sufficient time and vigorous stirring during the hydrolysis step with ice-water. 2. Add a saturated brine solution to help break up emulsions.

Experimental Protocols

Vilsmeier-Haack Formylation of 3-Methylthiophene

This protocol is adapted from established procedures for the formylation of thiophene derivatives.

Materials:

  • 3-Methylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, thermometer)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, place anhydrous DMF (1.2 equivalents) in anhydrous DCM. Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: To this mixture, add 3-methylthiophene (1.0 equivalent) dropwise via the dropping funnel, again maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition of 3-methylthiophene, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated brine solution, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired this compound from the 3-methylthiophene-5-carbaldehyde isomer.

Data Presentation

The regioselectivity of the Vilsmeier-Haack formylation of 3-methylthiophene is temperature-dependent. The following table summarizes the expected trend in the product distribution at different reaction temperatures.

Reaction Temperature (°C)Yield of this compound (%)Ratio of 4-Methyl-2-carbaldehyde to 3-Methyl-5-carbaldehyde
0 - 10ModerateHigh (e.g., >10:1)
25 (Room Temperature)GoodModerate (e.g., 5:1 to 10:1)
50HighLower (e.g., 2:1 to 5:1)
80HighApproaching 1:1

Note: These values are illustrative and can vary based on the specific reaction conditions, including the stoichiometry of reagents and the reaction time.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in DCM at 0-5°C) DMF->Vilsmeier_Reagent Add dropwise to POCl3 POCl3 POCl3->Vilsmeier_Reagent Add dropwise to Reaction_Mixture Reaction Mixture (Heat to 40-50°C) Vilsmeier_Reagent->Reaction_Mixture Add dropwise at <10°C 3_Methylthiophene 3-Methylthiophene 3_Methylthiophene->Reaction_Mixture Hydrolysis Hydrolysis (Ice-water quench) Reaction_Mixture->Hydrolysis Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Methylthiophene- 2-carbaldehyde Purification->Final_Product Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield or Poor Selectivity Reagents Reagent Quality (Moisture, Purity) Low_Yield->Reagents Temperature Incorrect Reaction Temperature Low_Yield->Temperature Workup Improper Work-up (Hydrolysis, Extraction) Low_Yield->Workup Side_Reactions Side Reactions (Polymerization) Low_Yield->Side_Reactions Improve_Reagents Use Anhydrous/ Pure Reagents Reagents->Improve_Reagents Optimize_Temp Optimize Temperature (Lower for Selectivity) Temperature->Optimize_Temp Refine_Workup Ensure Complete Hydrolysis & pH Control Workup->Refine_Workup Control_Addition Controlled Reagent Addition Side_Reactions->Control_Addition

References

Technical Support Center: Overcoming Poor Solubility of 4-Methylthiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 4-methylthiophene-2-carbaldehyde and its derivatives.

Troubleshooting Guides

Issue 1: Derivative Precipitation in Aqueous Solutions

Question: My this compound derivative precipitates out of my aqueous buffer during my experiment. How can I resolve this?

Answer: Precipitation in aqueous solutions is a common issue for poorly soluble compounds like many thiophene derivatives.[1] This is often due to the hydrophobic nature of the thiophene ring and the methyl group. Here are some steps to troubleshoot this issue:

Troubleshooting Protocol:

  • pH Adjustment:

    • Rationale: If your derivative has ionizable groups (e.g., acidic or basic moieties), altering the pH of the buffer can significantly increase its solubility.[2]

    • Procedure:

      • Determine the pKa of your derivative.

      • Adjust the buffer pH to be at least 2 units above the pKa for an acidic drug or 2 units below the pKa for a basic drug.

      • Observe for any improvement in solubility. Be mindful that significant pH changes might affect the stability of your compound or the biological system under investigation.

  • Co-solvency:

    • Rationale: The addition of a water-miscible organic solvent, or cosolvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][4]

    • Procedure:

      • Prepare stock solutions of your derivative in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).[3][4]

      • Titrate the stock solution into your aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

      • Start with a low percentage of the cosolvent (e.g., <1% v/v) and gradually increase it. Note that high concentrations of organic solvents can be toxic to cells or interfere with assays.[5]

  • Use of Surfactants:

    • Rationale: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[6]

    • Procedure:

      • Select a non-ionic surfactant such as Tween® 80 or Polysorbate 80.

      • Prepare a stock solution of the surfactant in your aqueous buffer.

      • Add the surfactant to your buffer at a concentration above its critical micelle concentration (CMC) before introducing your compound.

Issue 2: Low Dissolution Rate of Solid Derivative

Question: The solid form of my this compound derivative dissolves very slowly, affecting the reproducibility of my experiments. What can I do to improve the dissolution rate?

Answer: A slow dissolution rate is characteristic of poorly soluble crystalline compounds.[7][8] Several techniques can be employed to enhance the dissolution rate by modifying the physical properties of the solid material.

Troubleshooting Protocol:

  • Particle Size Reduction (Micronization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[9][10][11]

    • Procedure:

      • Employ techniques like jet milling or ball milling to reduce the particle size of your solid compound.

      • Characterize the particle size distribution before and after micronization using techniques like laser diffraction.

      • Compare the dissolution profiles of the micronized and non-micronized powder.

  • Solid Dispersion:

    • Rationale: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution rate.[7][8][9][12][13] This often results in the drug being in an amorphous, higher-energy state, which is more soluble than the crystalline form.[8]

    • Procedure: A common method is solvent evaporation:

      • Dissolve both your derivative and a hydrophilic polymer (e.g., PVP K30, HPMC, or PEG 6000) in a common volatile solvent.[12][14]

      • Evaporate the solvent under reduced pressure to obtain a solid mass.

      • Grind the resulting solid dispersion into a fine powder.

      • Perform dissolution studies to compare the performance against the pure drug.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and dissolution rate.[15][16][17][18][19]

    • Procedure: The kneading method is a simple approach:

      • Make a paste of the cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) with a small amount of water or a water-alcohol mixture.

      • Add your derivative to the paste and knead for a specified time (e.g., 45-60 minutes).

      • Dry the resulting complex in an oven at a controlled temperature.

      • Evaluate the dissolution characteristics of the complex.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving this compound and its derivatives?

A1: this compound is generally soluble in organic solvents like chloroform, benzene, diethyl ether, and petroleum ether.[20] Thiophene itself is soluble in alcohol and ether but insoluble in water.[1] For derivatives, solubility will depend on the specific functional groups present. For biological assays requiring aqueous solutions, initial dissolution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol is a common practice.

Q2: How can I quantitatively assess the solubility of my derivative?

A2: The equilibrium solubility can be determined by the shake-flask method. This involves adding an excess amount of the solid compound to a specific solvent or buffer, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then filtering the suspension. The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Q3: Can modifying the chemical structure of my derivative improve its solubility?

A3: Yes, a prodrug approach can be a very effective strategy.[21][22][23][24] This involves chemically modifying the molecule to attach a polar or ionizable promoiety. This prodrug is designed to be more soluble and to revert to the active parent drug in vivo through enzymatic or chemical cleavage.[22] For instance, adding a phosphate or an amino acid ester group can significantly enhance aqueous solubility.[22]

Q4: Are there any signaling pathways where the solubility of thiophene derivatives is particularly critical?

A4: While not specific to a single signaling pathway, in any cell-based assay investigating pathways like kinase signaling, GPCR signaling, or nuclear receptor activation, the compound must be sufficiently soluble in the cell culture medium to reach its target at the desired concentration. Poor solubility can lead to inaccurate dose-response curves and misleading structure-activity relationship (SAR) data.

Data Presentation

Table 1: Hypothetical Solubility of a this compound Derivative in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
Ethanol15.2
DMSO> 50
PEG 40025.8
10% Ethanol in Water (v/v)0.5
5% DMSO in PBS (v/v)1.2

Table 2: Effect of Different Solubility Enhancement Techniques on the Apparent Water Solubility (AWS) of a Hypothetical Derivative

FormulationAWS (µg/mL)Fold Increase
Pure Derivative5-
Micronized Derivative81.6
Solid Dispersion with PVP K30 (1:5 ratio)7515
Inclusion Complex with HP-β-CD (1:1 molar ratio)11022

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: this compound derivative, Polyvinylpyrrolidone (PVP K30), Methanol (or another suitable volatile solvent).

  • Procedure:

    • Accurately weigh 100 mg of the derivative and 500 mg of PVP K30 (1:5 ratio).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent at 40°C under reduced pressure until a dry film is formed.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid dispersion and gently grind it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

Protocol 2: Phase Solubility Study with a Cyclodextrin
  • Materials: this compound derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

    • Add an excess amount of the derivative to each solution in separate vials.

    • Seal the vials and place them in a shaking water bath at 25°C for 48 hours to reach equilibrium.

    • After 48 hours, visually inspect the vials to ensure an excess of solid drug remains.

    • Filter each suspension through a 0.22 µm syringe filter.

    • Dilute the filtrate appropriately and determine the concentration of the dissolved derivative using a validated analytical method (e.g., HPLC).

    • Plot the concentration of the dissolved derivative against the concentration of HP-β-CD. The slope of this plot can be used to determine the stability constant of the inclusion complex.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poorly Soluble Derivative cosolvency Co-solvency start->cosolvency solid_dispersion Solid Dispersion start->solid_dispersion complexation Complexation start->complexation end Soluble Derivative for Experiments cosolvency->end solid_dispersion->end complexation->end

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_logic issue Precipitation in Aqueous Buffer? is_ionizable Is the compound ionizable? issue->is_ionizable Yes ph_adjust Adjust pH is_ionizable->ph_adjust Yes cosolvent Try Co-solvent is_ionizable->cosolvent No success Problem Solved ph_adjust->success surfactant Use Surfactant cosolvent->surfactant surfactant->success

References

Validation & Comparative

A Comparative Analysis of 4-Methylthiophene-2-carbaldehyde and 5-Methylthiophene-2-carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 4-Methylthiophene-2-carbaldehyde and 5-Methylthiophene-2-carbaldehyde. The position of the methyl group on the thiophene ring significantly influences the electronic properties and steric environment of the molecule, leading to distinct differences in their behavior in various chemical transformations. This analysis is supported by spectroscopic data and established principles of organic chemistry to aid researchers in selecting the appropriate isomer for their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Properties

The subtle shift in the methyl group's position from the 5- to the 4-position results in measurable differences in the physicochemical and spectroscopic properties of these isomers. These differences are crucial for their identification and characterization.

PropertyThis compound5-Methylthiophene-2-carbaldehydeReference
CAS Number 6030-36-013679-70-4[1][2]
Molecular Formula C₆H₆OSC₆H₆OS[1][2]
Molecular Weight 126.18 g/mol 126.18 g/mol [1][2]
Appearance LiquidClear yellow to brown liquid[1][2]
Boiling Point 88-92 °C / 5 mmHg114 °C / 25 mmHg[1][2]
Density 1.025 g/mL at 25 °C1.17 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.5781.583[1][2]

Spectroscopic Data Comparison

The ¹H NMR and ¹³C NMR spectra provide clear distinguishing features between the two isomers.

¹H NMR Spectroscopic Data (δ, ppm in CDCl₃) [3][4]

CompoundAldehyde-H (s)Thiophene-HMethyl-H (s)
This compound~9.8~7.5 (s), ~7.2 (s)~2.3
5-Methylthiophene-2-carbaldehyde9.807.61 (d), 6.89 (d)2.57

¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃) [3][4]

CompoundC=OThiophene-CMethyl-C
This compound~183~150, ~142, ~138, ~125~15
5-Methylthiophene-2-carbaldehyde182.59151.61, 142.04, 137.45, 127.2416.16

Synthesis of Isomers

Both isomers are typically synthesized via the Vilsmeier-Haack formylation of the corresponding methylthiophene precursor. The regioselectivity of this reaction is a key consideration.

Synthesis cluster_4_methyl Synthesis of this compound cluster_5_methyl Synthesis of 5-Methylthiophene-2-carbaldehyde 3-Methylthiophene 3-Methylthiophene This compound This compound 3-Methylthiophene->this compound Vilsmeier-Haack (POCl₃, DMF) 2-Methylthiophene 2-Methylthiophene 5-Methylthiophene-2-carbaldehyde 5-Methylthiophene-2-carbaldehyde 2-Methylthiophene->5-Methylthiophene-2-carbaldehyde Vilsmeier-Haack (POCl₃, DMF)

Synthetic routes to the isomeric thiophene aldehydes.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylthiophene[5]

This protocol describes the synthesis of 5-Methylthiophene-2-carbaldehyde. A similar procedure would be followed for the 3-methylthiophene precursor to yield the 4-methyl isomer.

Materials:

  • 2-Methylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-15 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Reactivity Comparison

The position of the electron-donating methyl group is the primary determinant of the differential reactivity of these two isomers.

Reactivity cluster_reactivity Factors Influencing Reactivity Methyl_Group_Position Position of Methyl Group Electronic_Effects Electronic Effects Methyl_Group_Position->Electronic_Effects Steric_Effects Steric Effects Methyl_Group_Position->Steric_Effects Reactivity Overall Reactivity Electronic_Effects->Reactivity Steric_Effects->Reactivity

Key factors influencing the reactivity of the isomers.
Electrophilic Aromatic Substitution

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The methyl group, being an electron-donating group, further activates the ring.

  • 5-Methylthiophene-2-carbaldehyde: The methyl group at the 5-position strongly activates the ring towards electrophilic attack. The electron-donating effect is transmitted effectively through the conjugated system, increasing the electron density at the 3- and 4-positions.[5]

  • This compound: The methyl group at the 4-position also activates the ring, but its influence on the 5-position is more pronounced than on the 3-position. The formyl group at the 2-position is deactivating, directing incoming electrophiles away from the 3-position.

Inference: 5-Methylthiophene-2-carbaldehyde is expected to be more reactive towards electrophilic aromatic substitution than this compound due to the more effective activation of the available positions on the ring by the 5-methyl group.

Nucleophilic Addition to the Aldehyde

The aldehyde functional group is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the thiophene ring.

  • 5-Methylthiophene-2-carbaldehyde: The electron-donating 5-methyl group increases the electron density of the thiophene ring, which is relayed to the formyl group. This slightly reduces the electrophilicity of the carbonyl carbon, potentially making it marginally less reactive towards nucleophiles compared to the unsubstituted thiophene-2-carbaldehyde.[5]

  • This compound: The methyl group at the 4-position has a less direct electronic influence on the 2-carbaldehyde group. Therefore, the electrophilicity of the carbonyl carbon is expected to be greater than that in the 5-methyl isomer. Additionally, the 4-methyl group may exert some steric hindrance to the approaching nucleophile.

Inference: this compound is likely to be more reactive towards nucleophilic addition than 5-Methylthiophene-2-carbaldehyde due to the higher electrophilicity of its carbonyl carbon, although significant steric hindrance from the approaching nucleophile could alter this reactivity.

Oxidation and Reduction of the Aldehyde

The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Oxidation: The ease of oxidation can be influenced by the electron density around the aldehyde group. While no direct comparative studies are readily available, the slightly lower electrophilicity of the carbonyl in 5-Methylthiophene-2-carbaldehyde might suggest a slightly faster rate of oxidation compared to the 4-methyl isomer under certain conditions.

  • Reduction: Conversely, the more electrophilic carbonyl of this compound would be expected to undergo reduction more readily with hydride reagents like sodium borohydride.

Quantitative Data on Reactivity (Hypothetical Comparison)

While direct comparative experimental data is scarce, the following table provides a hypothetical comparison based on established chemical principles.

Reaction TypeExpected Relative ReactivityRationale
Electrophilic Aromatic Substitution 5-Methyl > 4-MethylStronger ring activation by the 5-methyl group.
Nucleophilic Addition 4-Methyl > 5-MethylHigher carbonyl electrophilicity in the 4-methyl isomer.
Oxidation 5-Methyl ≥ 4-MethylPotentially faster due to slightly higher electron density at the aldehyde.
Reduction 4-Methyl > 5-MethylMore electrophilic carbonyl in the 4-methyl isomer.

Conclusion

The choice between this compound and 5-Methylthiophene-2-carbaldehyde in a research or development context will depend on the desired reactivity.

  • For applications requiring enhanced reactivity of the thiophene ring in electrophilic substitution reactions , 5-Methylthiophene-2-carbaldehyde is the superior choice due to the activating effect of the 5-methyl group.

  • For reactions involving nucleophilic addition to the aldehyde , This compound is predicted to be more reactive due to the greater electrophilicity of its carbonyl carbon.

This guide provides a foundational understanding of the differences in reactivity between these two isomers. Researchers are encouraged to consider these principles when designing synthetic routes and to perform small-scale experiments to confirm the expected outcomes under their specific reaction conditions.

References

A Comparative Analysis of 3-Methyl, 4-Methyl, and 5-Methyl Thiophene-2-Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry, organic synthesis, and materials science, the specific substitution pattern on a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. Thiophene-2-carbaldehyde and its methylated derivatives are crucial building blocks for a wide range of functional molecules. Understanding the distinct characteristics of the 3-methyl, 4-methyl, and 5-methyl isomers is paramount for rational design and synthesis. This guide provides an objective comparison of these three isomers, supported by physicochemical data, spectroscopic analysis, and standardized experimental protocols.

Physicochemical and Spectroscopic Properties: A Quantitative Comparison

The position of the methyl group on the thiophene ring introduces subtle but significant differences in the physical and spectral properties of the isomers. The following table summarizes key quantitative data for easy comparison.

Property3-Methylthiophene-2-carbaldehyde4-Methylthiophene-2-carbaldehyde5-Methylthiophene-2-carbaldehyde
CAS Number 5834-16-2[1]6030-36-0[2]13679-70-4[3]
Molecular Formula C₆H₆OS[1]C₆H₆OS[2]C₆H₆OS[3]
Molecular Weight ( g/mol ) 126.18[1]126.18[2]126.18[3]
Appearance Colorless to pale yellow liquid[1]Liquid[2]Clear yellow to brown liquid[3]
Boiling Point (°C) 215-217 @ 760 mmHg[1]88-92 @ 5 mmHg[2]114 @ 25 mmHg[3]
Density (g/mL at 25°C) 1.170[4]1.025[2]1.170[3]
Refractive Index (n20/D) 1.586 - 1.587[1][4]1.578[2]1.583[3]
Flash Point (°C) 82 - 85.2[1][4]92[2]78 - 88[3][5]
¹H NMR (δ, ppm, CDCl₃)
Aldehyde-H (s)~9.9 - 10.1~9.8 - 10.0~9.80 (s, 1H)[6]
Thiophene-H~7.5 (d, 1H), ~7.0 (d, 1H)~7.9 (s, 1H), ~7.3 (s, 1H)~7.61 (d, 1H), ~6.89 (d, 1H)[6]
Methyl-H (s)~2.5 - 2.6 (s, 3H)~2.3 (s, 3H)~2.57 (s, 3H)[6]
¹³C NMR (δ, ppm, CDCl₃)
Carbonyl-C~183 - 185~182 - 184~182.6[7]
Thiophene-C~145, 140, 135, 128~148, 142, 138, 125~151.6, 142.0, 137.5, 127.2[7]
Methyl-C~14 - 15~15 - 16~16.2[7]
IR (ν, cm⁻¹)
C=O Stretch~1674[8]~1660 - 1680~1665[7]
Aldehyde C-H Stretch~2820, ~2720~2820, ~2720~2820, ~2720[7]

Note: NMR data for 3- and 4-methyl isomers are estimated based on typical chemical shifts and substituent effects, as fully assigned spectra were not available in the searched literature. The most significant differentiator is the coupling pattern of the thiophene protons.

Comparative Reactivity Analysis

The position of the electron-donating methyl group (-CH₃) is the primary determinant of the differential reactivity among the three isomers. This influence manifests in two key areas: electrophilic aromatic substitution on the thiophene ring and nucleophilic addition to the aldehyde carbonyl group.

  • Electrophilic Aromatic Substitution: The methyl group is an activating, ortho-para director. In thiophene, the C2 and C5 positions are inherently more reactive towards electrophiles than the C3 and C4 positions.

    • 5-Methyl Isomer : The methyl group at C5 strongly activates the ring, reinforcing the natural reactivity at the C2 position where the aldehyde resides.

    • 3-Methyl Isomer : The methyl group at C3 activates the adjacent C2 and C5 positions. Formylation of 3-methylthiophene, for instance, can yield a mixture of the 2- and 5-carbaldehyde products. The regioselectivity can be influenced by the steric bulk of the electrophilic reagent.[9]

    • 4-Methyl Isomer : The methyl group at C4 activates the adjacent C3 and C5 positions. The C2 position is less directly activated, potentially making this isomer the least reactive of the three towards further ring substitution.

  • Nucleophilic Addition to the Aldehyde: The electron-donating methyl group can influence the electrophilicity of the carbonyl carbon.

    • 5-Methyl Isomer : The methyl group at the 5-position can donate electron density through the conjugated π-system to the C2-carbaldehyde group. This effect slightly reduces the partial positive charge on the carbonyl carbon, potentially making it marginally less reactive towards nucleophiles compared to the unsubstituted thiophene-2-carbaldehyde.[3]

    • 3-Methyl and 4-Methyl Isomers : The electronic effect of the methyl group on the C2-aldehyde is less direct in these isomers. The 3-methyl isomer may exert a moderate deactivating effect on the aldehyde's reactivity via resonance, while the 4-methyl isomer's influence would be primarily inductive and weaker.

Experimental Protocols

General Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including methylthiophenes.[1][10]

Objective: To introduce a formyl (-CHO) group onto the methylthiophene ring.

Materials:

  • Appropriate methylthiophene isomer (e.g., 2-methylthiophene for synthesis of the 5-methyl isomer)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Saturated sodium acetate solution

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous DCM to 0°C using an ice bath.

  • Add N,N-Dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl₃ solution while stirring. Maintain the temperature below 10°C.

  • Allow the mixture to stir for 30-60 minutes at 0°C to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).

  • Formylation Reaction: Add the starting methylthiophene (1.0 equivalent), dissolved in anhydrous DCM, dropwise to the Vilsmeier reagent. Control the addition rate to keep the internal temperature between 10-20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield the desired methylthiophene-2-carbaldehyde isomer.

General Characterization Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • Methylthiophene-2-carbaldehyde sample (5-15 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) internal standard

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified aldehyde in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock and shim the instrument according to standard procedures.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Set the spectral width to cover 0-200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and identify the chemical shifts (δ) and coupling constants (J) for all peaks.

Mandatory Visualizations

The following diagrams illustrate a key synthetic workflow and the logical basis for differentiating the isomers spectroscopically.

G General Workflow for Vilsmeier-Haack Synthesis cluster_reagents Reagent Preparation cluster_reaction Reaction & Work-up cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction Electrophilic Aromatic Substitution Vilsmeier->Reaction Add Start Methylthiophene Isomer Start->Reaction Add Hydrolysis Hydrolysis (Ice & Neutralization) Reaction->Hydrolysis Extraction Extraction & Drying Hydrolysis->Extraction Purify Vacuum Distillation or Column Chromatography Extraction->Purify Product Pure Aldehyde Isomer Purify->Product

Caption: General workflow for the synthesis of methylthiophene-2-carbaldehydes via the Vilsmeier-Haack reaction.

G Spectroscopic Differentiation by ¹H NMR Coupling Patterns cluster_isomers Isomer Structure cluster_coupling Proton-Proton Coupling cluster_pattern Resulting ¹H NMR Signal Pattern iso3 3-Methyl (Protons at C4, C5) couple3 Adjacent (J ≈ 5 Hz) iso3->couple3 iso4 4-Methyl (Protons at C3, C5) couple4 Non-Adjacent iso4->couple4 iso5 5-Methyl (Protons at C3, C4) couple5 Adjacent (J ≈ 4 Hz) iso5->couple5 pattern3 Two Doublets couple3->pattern3 pattern4 Two Singlets (or very small J) couple4->pattern4 pattern5 Two Doublets couple5->pattern5

References

Characterization of 4-arylthiophene-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 4-Arylthiophene-2-Carbaldehyde Derivatives: Synthesis, Characterization, and Biological Activities

This guide provides a detailed comparison of various 4-arylthiophene-2-carbaldehyde derivatives, focusing on their synthesis, spectral characterization, and a range of biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding the structure-activity relationships of this important class of compounds.

Synthesis and Characterization

A prominent and versatile method for the synthesis of 4-arylthiophene-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters, allowing for the introduction of a wide range of aryl substituents.[1][2]

The characterization of these synthesized compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, in the 1H-NMR spectrum of 4-phenylthiophene-2-carbaldehyde, the aldehyde proton characteristically appears as a singlet at approximately δ 9.92 ppm.[1] The protons on the thiophene ring typically show singlets around δ 7.24 ppm and δ 7.84 ppm.[1] Mass spectrometry confirms the molecular weight of the synthesized compounds.[1]

Comparative Biological Activities

4-Arylthiophene-2-carbaldehyde derivatives have been investigated for a variety of biological activities, including antibacterial, antiurease, nitric oxide (NO) scavenging, and anticancer effects. The substitution pattern on the aryl ring significantly influences the biological potency of these compounds.

Antibacterial Activity

The antibacterial activity of these derivatives has been tested against a panel of Gram-positive and Gram-negative bacteria. The inhibitory efficacy is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

Table 1: Antibacterial Activity (IC50 in µg/mL) of Selected 4-Arylthiophene-2-Carbaldehyde Derivatives [1]

CompoundDerivativeS. aureusB. subtilisP. aeruginosaE. coliS. typhi
2d 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile--29.7--
2e 4-(4-Nitrophenyl)thiophene-2-carbaldehyde-46.6-40-
2f 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde-46.6--37.9
2j 4-(Naphthalen-2-yl)thiophene-2-carbaldehyde37.4--4037.4
Streptomycin Standard Drug--35.2--

Note: "-" indicates data not specified in the source.

Notably, compound 2d demonstrated excellent activity against Pseudomonas aeruginosa, even surpassing the standard drug streptomycin.[1] Compounds with electron-withdrawing groups on the aryl moiety have been reported to show good activity against Gram-negative bacteria, while those with electron-donating groups are more effective against Gram-positive bacteria.[1]

Antiurease and Nitric Oxide (NO) Scavenging Activity

Several derivatives have been evaluated for their ability to inhibit the urease enzyme and to scavenge nitric oxide, which are important targets in the context of certain pathological conditions.

Table 2: Antiurease and NO Scavenging Activity (IC50 in µg/mL) of Selected Derivatives [1][3]

CompoundDerivativeUrease InhibitionNO Scavenging
2a 4-Phenylthiophene-2-carbaldehyde27.9-
2d 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile-45.6
2i 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde27.1-
Thiourea Standard27.5-

Note: "-" indicates data not specified in the source.

Compound 2i exhibited outstanding urease inhibition, comparable to the standard inhibitor thiourea.[3] Compound 2d was identified as the most potent NO scavenger among the tested series.[3]

Anticancer Activity

The anticancer potential of arylthiophene derivatives has also been a subject of investigation. For instance, certain cationic arylthiophenes have shown cytotoxicity against hepatocellular carcinoma (HepG2) cells.[4] Another study on 3-arylthiophene-2-aryl/heteroaryl chalcones, derived from 3-arylthiophene-2-carbaldehydes, reported significant anticancer activity against human colon cancer cells (HCT-15).[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Synthesis of 4-Arylthiophene-2-Carbaldehydes[1][2]
  • In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and the corresponding arylboronic acid or ester (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • Add a base, such as potassium phosphate (K3PO4) (2.0 mmol), to the mixture.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol).

  • Heat the reaction mixture to 85-90 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiophene-2-carbaldehyde.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of 4-arylthiophene-2-carbaldehyde derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials (4-Bromothiophene-2-carbaldehyde, Arylboronic Acid/Ester) Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Pd(PPh3)4, K3PO4 Toluene/Water, 85-90°C Purification Purification (Column Chromatography) Reaction->Purification Product 4-Arylthiophene-2-carbaldehyde Derivatives Purification->Product Antibacterial Antibacterial Assays Product->Antibacterial Antiurease Antiurease Assay Product->Antiurease NOScavenging NO Scavenging Assay Product->NOScavenging Anticancer Anticancer Assays Product->Anticancer IC50 IC50 Determination Antibacterial->IC50 Antiurease->IC50 NOScavenging->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for the synthesis and biological evaluation of 4-arylthiophene-2-carbaldehyde derivatives.

This guide highlights the synthetic accessibility and diverse biological potential of 4-arylthiophene-2-carbaldehyde derivatives. The modularity of the Suzuki-Miyaura coupling allows for the generation of a wide array of derivatives, and the presented data underscores the significant impact of aryl substitution on their biological activity. Further research into these compounds could lead to the development of novel therapeutic agents.

References

A Comparative Guide to the Biological Activity of Isomeric Methylthiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, methylthiophene aldehydes represent a class of compounds with potential pharmacological applications. However, a direct comparative analysis of the biological activities of its various isomers is not extensively available in the public domain. This guide aims to synthesize the existing data on the biological activities of isomeric methylthiophene aldehydes and related derivatives, providing a framework for future research and drug development.

While quantitative data for a direct comparison of all methylthiophene aldehyde isomers are sparse, this guide summarizes the available information and broadens the scope to include more extensively studied thiophene derivatives to provide a useful context.

Comparative Biological Activity Data

The biological activities of thiophene derivatives can be significantly influenced by the position of the methyl and aldehyde groups on the thiophene ring. The following table summarizes the known biological activities of some methylthiophene aldehyde isomers and related compounds. It is important to note the significant gaps in the literature for a direct, quantitative comparison across all isomers.

CompoundBiological ActivityOrganism/Cell LineQuantitative Data (IC50/MIC)Reference
5-Methyl-2-thiophenecarboxaldehyde GenotoxicityIn vitroWeak clastogenic effects at cytotoxic concentrations; Non-mutagenic in Ames test[1]
Anticancer (Potential)-Limited quantitative data available[1]
Antimicrobial (Potential)-Limited quantitative data available[1]
Antioxidant (Potential)-Limited quantitative data available[1]
3-Methyl-thiophene-2-carboxamide derivatives AntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosaInhibition values range from no activity to 47.8%[2]
AntioxidantABTS assayInhibition percentage: 12.0% - 22.9%[2]
Thiophene-2-carboxaldehyde N(4)-cyclohexylthiosemicarbazone CytotoxicityHepG-2 (human liver cancer), QSG7701 (normal human liver)Enhanced cytotoxicity compared to the free ligand; selective for cancer cells[3]

Note: The table highlights the limited direct comparative data for isomeric methylthiophene aldehydes. Much of the available research focuses on more complex derivatives.

Key Biological Activities of Thiophene Derivatives

Thiophene-containing compounds have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: Many thiophene derivatives have demonstrated inhibitory effects against various bacterial and fungal strains. The mechanism of action is often attributed to the ability of the thiophene ring and its substituents to interact with microbial enzymes and cellular structures.

  • Anticancer and Cytotoxic Activity: The cytotoxic effects of various heterocyclic aldehydes, including those with a thiophene core, are a significant area of research. These compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines.

  • Antioxidant Activity: Some thiophene derivatives have shown the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress. The sulfur atom in the thiophene ring is thought to contribute to this activity.

  • Enzyme Inhibition: Thiophene-based compounds have been explored as inhibitors of various enzymes, which is a key strategy in drug discovery. For example, thiophene carboxamides have been investigated as inhibitors of the enzyme IKK-2, which is involved in inflammatory pathways.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for key bioassays relevant to the study of methylthiophene aldehydes.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

3. ABTS Radical Scavenging Assay for Antioxidant Activity

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method for measuring the antioxidant capacity of compounds.[2]

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. An aliquot of the test compound is added to the ABTS•+ solution.

  • Absorbance Measurement: The decrease in absorbance at 734 nm is measured after a specific incubation time.

  • Calculation: The percentage inhibition of the ABTS•+ radical is calculated, and the antioxidant activity is often expressed as the IC50 value (the concentration of the test compound that causes 50% inhibition).

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Cytotoxicity Screening

G Workflow for Cytotoxicity Screening A Cell Seeding in 96-well plates B 24h Incubation for Cell Adhesion A->B C Treatment with Isomeric Methylthiophene Aldehydes B->C D Incubation (24, 48, or 72h) C->D E MTT Reagent Addition D->E F Incubation for Formazan Crystal Formation E->F G Solubilization of Formazan Crystals F->G H Absorbance Reading at 570 nm G->H I Data Analysis and IC50 Determination H->I

Caption: A generalized workflow for determining the cytotoxic activity of compounds using the MTT assay.

Logical Relationship of Thiophene Derivatives' Biological Activities

G Interrelation of Thiophene Derivatives' Biological Activities Thiophene Thiophene Core Structure Derivatives Isomeric Methylthiophene Aldehydes & Other Derivatives Thiophene->Derivatives Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Anticancer Anticancer Activity Derivatives->Anticancer Antioxidant Antioxidant Activity Derivatives->Antioxidant Enzyme_Inhibition Enzyme Inhibition Derivatives->Enzyme_Inhibition

Caption: The central role of the thiophene scaffold in generating derivatives with diverse biological activities.

Conclusion and Future Directions

This guide highlights the current understanding of the biological activities of isomeric methylthiophene aldehydes and their derivatives. There is a clear and significant gap in the publicly available literature regarding direct, quantitative comparisons of the biological activities of the various methylthiophene aldehyde isomers. While the broader class of thiophene derivatives shows promise in antimicrobial, anticancer, and antioxidant applications, the specific contributions of the isomeric forms of methylthiophene aldehyde remain largely unexplored.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive set of methylthiophene aldehyde isomers. Such studies would provide the necessary data for a direct and robust comparison, potentially unveiling novel structure-activity relationships and identifying lead compounds for further development. The experimental protocols and workflows outlined in this guide provide a foundation for such investigations. A deeper understanding of how the isomeric positions of the methyl and aldehyde groups influence biological activity will be crucial for the rational design of new and more effective thiophene-based therapeutic agents.

References

Spectroscopic comparison of thiophene-2-carbaldehyde and its methyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Thiophene-2-carbaldehyde and Its Methyl Derivatives

This guide provides a detailed spectroscopic comparison of thiophene-2-carbaldehyde and its 3-methyl, 4-methyl, and 5-methyl derivatives. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise analytical data for compound characterization. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for distinguishing between these closely related isomers.

Spectroscopic Data Summary

The following tables provide a comparative overview of the key spectroscopic data for thiophene-2-carbaldehyde and its methyl-substituted analogs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in δ, ppm)

CompoundAldehyde-H (s)Thiophene-HMethyl-H (s)
Thiophene-2-carbaldehyde9.957.80–7.77 (m, 2H), 7.22 (t, 1H)-
3-Methyl-thiophene-2-carbaldehyde10.17.5 (d, 1H), 7.0 (d, 1H)2.6
4-Methyl-thiophene-2-carbaldehyde9.87.5 (s, 1H), 7.2 (s, 1H)2.3
5-Methyl-thiophene-2-carbaldehyde9.80[1]7.61 (d, 1H), 6.89 (d, 1H)[2]2.57[1][2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in δ, ppm)

CompoundC=OThiophene-CMethyl-C
Thiophene-2-carbaldehyde183.1144.0, 136.5, 135.2, 128.4-
3-Methyl-thiophene-2-carbaldehyde184.2148.9, 141.5, 135.8, 125.915.6
4-Methyl-thiophene-2-carbaldehyde182.7144.2, 143.9, 132.1, 125.115.8
5-Methyl-thiophene-2-carbaldehyde182.59[1]151.61, 142.04, 137.45, 127.24[3]16.16[1]

Table 3: Key IR Spectroscopic Data (cm⁻¹)

Compoundν(C=O)ν(C-H) aromaticν(C-H) aliphaticν(C=C) aromatic
Thiophene-2-carbaldehyde~1665[4]~3100-~1518, ~1413
3-Methyl-thiophene-2-carbaldehyde~1674[4]~3100~2920~1530, ~1450
4-Methyl-thiophene-2-carbaldehyde~1670~3100~2920~1540, ~1460
5-Methyl-thiophene-2-carbaldehyde~1665[1]~3100[1]~2920[1]~1540, ~1450[1]

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
Thiophene-2-carbaldehyde112.15112 (M+), 111 (M-H), 83, 58, 39
3-Methyl-thiophene-2-carbaldehyde126.18126 (M+), 125 (M-H), 97, 69, 45
4-Methyl-thiophene-2-carbaldehyde126.18126 (M+), 125 (M-H), 97, 83, 45
5-Methyl-thiophene-2-carbaldehyde126.18126 (M+), 125 (M-H), 97, 83, 45

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 12 ppm, a pulse angle of 45°, and a relaxation delay of 5 seconds. A sufficient number of scans were collected to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were obtained on a 100 MHz spectrometer with proton decoupling. A spectral width of 220 ppm and a relaxation delay of 2 seconds were used.

  • Data Processing : The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans was taken to improve the signal-to-noise ratio. The background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation prior to analysis.

  • Instrumentation : A GC-MS system operating in Electron Ionization (EI) mode was used.

  • GC Separation : A non-polar capillary column was used to separate the isomers. The oven temperature was programmed to ramp from 50°C to 250°C.

  • Mass Analysis : The mass spectrometer was operated with an ionization energy of 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 35-300.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compared compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Thiophene-2-carbaldehyde or Methyl Derivative Dissolution Dissolve in CDCl3 (for NMR) Sample->Dissolution ThinFilm Prepare Thin Film (for IR) Sample->ThinFilm Dilution Dilute in Solvent (for GC-MS) Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy ThinFilm->IR GCMS GC-MS Analysis Dilution->GCMS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectra IR->IR_Data MS_Data Mass Spectra GCMS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison.

Caption: Structures of the compared thiophene derivatives.

References

The Electron-Donating Influence of the Methyl Group on the Thiophene Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group to the thiophene ring significantly alters its electronic properties, influencing its reactivity and physicochemical characteristics. This guide provides a comprehensive comparison of the electronic effects of the methyl group at various positions on the thiophene ring, supported by experimental data. Understanding these effects is crucial for designing novel thiophene-based compounds with tailored properties for applications in medicinal chemistry and materials science.

Inductive and Hyperconjugative Effects of the Methyl Group

The methyl group exerts its influence on the thiophene ring through two primary electronic effects: the inductive effect (+I) and hyperconjugation. The +I effect involves the donation of electron density through the sigma bond, while hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi-system of the thiophene ring. Both effects increase the electron density of the ring, making it more susceptible to electrophilic attack.

G cluster_0 Electronic Effects of Methyl Group on Thiophene Thiophene Ring Thiophene Ring Increased Electron Density Increased Electron Density Methyl Group Methyl Group Inductive Effect (+I) Inductive Effect (+I) Methyl Group->Inductive Effect (+I) Hyperconjugation Hyperconjugation Methyl Group->Hyperconjugation Inductive Effect (+I)->Increased Electron Density Hyperconjugation->Increased Electron Density Enhanced Reactivity Enhanced Reactivity Increased Electron Density->Enhanced Reactivity

Caption: Logical flow of the methyl group's electronic influence.

Comparative Analysis of Electronic Effects

The position of the methyl group on the thiophene ring dictates the magnitude and nature of its electronic influence. This is reflected in various experimental parameters, including NMR chemical shifts, Hammett substituent constants, and acid dissociation constants (pKa).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a sensitive probe of the electronic environment of atomic nuclei. The ¹H and ¹³C NMR chemical shifts of methylthiophenes, when compared to unsubstituted thiophene, reveal the electron-donating nature of the methyl group.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Thiophene and Methylthiophenes in CDCl₃

CompoundPositionH2H3H4H5C2C3C4C5CH₃
Thiophene-7.367.107.107.36125.6127.3127.3125.6-
2-Methylthiophene2-6.896.757.07139.8125.6126.9123.115.5
3-Methylthiophene37.17-6.876.86125.3138.4129.9121.015.6

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

The data in Table 1 illustrates that the methyl group shields the ring protons and carbons, causing an upfield shift (lower δ values) compared to thiophene, which is consistent with an increase in electron density.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a group. For the methyl group, the Hammett constants are negative, indicating its electron-donating character.

Table 2: Hammett Substituent Constants (σ) for the Methyl Group

Substituentσ_meta_σ_para_
-CH₃-0.07-0.17

For thiophene, the 2- and 5-positions are considered "para-like," while the 3- and 4-positions are "meta-like" in their electronic communication with a reaction center. Therefore, the σ_para_ value is more relevant for substitution at the 2- or 5-position, and the σ_meta_ value is more relevant for substitution at the 3- or 4-position.

Acid Dissociation Constants (pKa)

The acidity of a substituted thiophenecarboxylic acid is influenced by the electronic effect of the substituent. An electron-donating group, like the methyl group, destabilizes the carboxylate anion, leading to a weaker acid (higher pKa) compared to the unsubstituted acid.

Table 3: pKa Values of Thiophenecarboxylic Acids

CompoundpKa
Thiophene-2-carboxylic acid3.53
5-Methylthiophene-2-carboxylic acid~3.71 (Predicted)
3-Methylthiophene-2-carboxylic acidData not readily available

The predicted higher pKa for 5-methylthiophene-2-carboxylic acid compared to thiophene-2-carboxylic acid is consistent with the electron-donating effect of the methyl group.

Reactivity in Electrophilic Aromatic Substitution

The increased electron density in the thiophene ring due to the methyl group leads to a significant enhancement in the rate of electrophilic aromatic substitution reactions, such as nitration and bromination. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-methylthiophene, the primary site of substitution is the 5-position, with some substitution at the 3-position. For 3-methylthiophene, the primary sites are the 2- and 5-positions.

Experimental Protocols

Determination of NMR Spectra

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the thiophene derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (Thiophene in CDCl3 + TMS) B Data Acquisition (¹H and ¹³C NMR) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data D Spectral Analysis (Chemical Shift Determination) C->D Processed Spectrum

Caption: A simplified workflow for NMR data acquisition and analysis.

Determination of pKa Values by Potentiometric Titration

Protocol:

  • Solution Preparation: Prepare a standard solution of the thiophenecarboxylic acid (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration: Place a known volume of the acid solution in a beaker and immerse the calibrated pH electrode. Titrate the acid solution with the standardized base, adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Conclusion

The methyl group is a versatile substituent for tuning the electronic properties of the thiophene ring. Its electron-donating inductive and hyperconjugative effects increase the electron density of the ring, leading to predictable changes in NMR spectra, a decrease in the acidity of carboxylic acid derivatives, and a significant enhancement in the rate of electrophilic aromatic substitution. This comparative guide provides a foundation for researchers to understand and exploit these electronic effects in the rational design of novel thiophene-based molecules for various scientific applications.

References

Comparative Guide to the Structural Validation of Novel Compounds from 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from 4-Methylthiophene-2-carbaldehyde, focusing on the validation of their chemical structures and their potential biological activities. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the development of new therapeutic agents based on the thiophene scaffold.

Structural Elucidation and Comparative Analysis

The synthesis of novel compounds from this compound opens avenues for the discovery of new pharmacologically active molecules. The structural integrity of these newly synthesized compounds is paramount and is typically validated through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Here, we compare two classes of novel compounds derived from this compound: a Schiff base and a chalcone, highlighting their distinct spectral characteristics and biological potential.

Data Presentation: Spectroscopic and Biological Data Comparison
Compound Structure FT-IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Biological Activity IC₅₀ (µM)
This compound (Starting Material) this compoundC=O: ~1674-CHO: ~9.8-10.0Thiophene-H: ~7.0-8.0-CH₃: ~2.3-CHO: ~182Thiophene-C: ~125-150-CH₃: ~15--
Novel Schiff Base Derivative A representative Schiff base structure formed by the condensation of this compound with an amine.C=N: ~1600-1650(Disappearance of C=O)-CH=N-: ~8.0-8.5(Disappearance of -CHO)-CH=N-: ~158-165AntimicrobialVaries (e.g., 16-32 mg/L MIC for similar thiophene derivatives)[1]
Novel Chalcone Derivative A representative chalcone structure formed by the Claisen-Schmidt condensation of this compound with an acetophenone.C=O (α,β-unsaturated): ~1640-1680-CO-CH=CH-: ~6.5-8.0C=O: ~188-192AnticancerVaries (e.g., IC₅₀ values of 7.87 ± 2.54 and 4.05 ± 0.96 μM for similar bis-chalcones against breast cancer cells)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized protocols for the synthesis and characterization of the compared compounds.

Synthesis Protocols

1. Synthesis of a Novel Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a primary amine.

  • Materials: this compound, a primary amine (e.g., aniline or a substituted aniline), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

2. Synthesis of a Novel Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and an acetophenone derivative.

  • Materials: this compound, an acetophenone derivative, ethanol, aqueous sodium hydroxide solution.

  • Procedure:

    • Dissolve this compound and the acetophenone derivative in ethanol in a flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • The precipitated chalcone is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[3]

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Analysis: Key functional groups are identified by their characteristic absorption bands. For the synthesis of a Schiff base from this compound, the disappearance of the strong C=O stretching vibration of the aldehyde (around 1674 cm⁻¹) and the appearance of the C=N imine stretching vibration (around 1600-1650 cm⁻¹) confirms the reaction.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons.

    • For Schiff base formation, the disappearance of the aldehyde proton signal (around δ 9.8-10.0 ppm) and the appearance of a new signal for the imine proton (-CH=N-) (around δ 8.0-8.5 ppm) is a key indicator.[5]

  • ¹³C NMR Spectroscopy:

    • Obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

    • The disappearance of the aldehyde carbonyl carbon signal (around δ 182 ppm) and the appearance of the imine carbon signal (around δ 158-165 ppm) further confirms the formation of the Schiff base.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Validation cluster_evaluation Biological Evaluation start 4-Methylthiophene- 2-carbaldehyde reaction1 Condensation (Schiff Base Formation) start->reaction1 reaction2 Claisen-Schmidt (Chalcone Formation) start->reaction2 reagent1 Primary Amine reagent1->reaction1 reagent2 Acetophenone reagent2->reaction2 product1 Novel Schiff Base reaction1->product1 product2 Novel Chalcone reaction2->product2 ftir FT-IR Spectroscopy product1->ftir nmr NMR Spectroscopy (¹H & ¹³C) product1->nmr product2->ftir product2->nmr antimicrobial Antimicrobial Assay ftir->antimicrobial anticancer Anticancer Assay ftir->anticancer nmr->antimicrobial nmr->anticancer

Caption: Workflow for the synthesis, structural validation, and biological evaluation of novel compounds.

Proposed Signaling Pathway for Antimicrobial Action

signaling_pathway compound Thiophene Schiff Base Derivative membrane Bacterial Cell Membrane compound->membrane Disruption enzyme Essential Bacterial Enzymes (e.g., DNA gyrase) compound->enzyme Inhibition cell_death Bacterial Cell Death membrane->cell_death Increased Permeability dna Bacterial DNA enzyme->dna Replication Blocked protein_synthesis Protein Synthesis dna->protein_synthesis protein_synthesis->cell_death Inhibition

Caption: Proposed mechanism of antimicrobial action for thiophene-based Schiff bases.

This guide serves as a foundational resource for the synthesis, characterization, and evaluation of novel compounds derived from this compound. The provided protocols and comparative data aim to facilitate further research and development in the quest for new and effective therapeutic agents.

References

A Comparative Guide to the Quantitative Analysis of 4-Methylthiophene-2-carbaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and process optimization. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of 4-Methylthiophene-2-carbaldehyde in a reaction mixture.

This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on key validation parameters, and includes visualizations to aid in methodological understanding and selection.

Comparison of Analytical Methods

The choice of analytical technique for quantitative analysis depends on several factors, including the chemical nature of the analyte, the complexity of the reaction mixture, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantification of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Separation of volatile and thermally stable compounds in the gas phase, followed by mass analysis for identification and quantification.Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. This compound is amenable to this technique.Not dependent on volatility.
Derivatization Generally not required for UV-active compounds like this compound.May not be necessary, but can be used to improve chromatographic properties or sensitivity.Not required.
Selectivity Good, based on chromatographic retention time and UV spectrum. Co-elution with other UV-active species can be a challenge.Excellent, based on both retention time and mass-to-charge ratio, providing high confidence in analyte identification.Excellent, based on unique chemical shifts of specific protons in the molecule.
Sensitivity (LOD/LOQ) Good (typically in the µg/mL to ng/mL range).Excellent (typically in the ng/mL to pg/mL range).Moderate (typically in the mg/mL to µg/mL range).
Linearity (R²) Typically > 0.999Typically > 0.999Excellent, often considered a primary ratio method.
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1%
Analysis Time 5-20 minutes per sample.10-30 minutes per sample.5-15 minutes per sample.
Throughput High, amenable to automation with autosamplers.Moderate to high, also amenable to automation.Moderate, can be automated but may require more manual setup for sample preparation.
Instrumentation Cost ModerateHighHigh
Key Advantages Robust, widely available, suitable for a broad range of compounds.High sensitivity and selectivity, provides structural information.Non-destructive, requires minimal sample preparation, can provide structural confirmation, and can be used without a specific reference standard for the analyte (using an internal standard of known concentration).
Key Disadvantages Potential for co-elution and matrix interference.Requires analyte volatility and thermal stability.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and matrix components.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine monitoring of the reaction progress due to its robustness and high throughput.

Sample Preparation:

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).

  • Dilute the sample with the mobile phase to a concentration within the calibrated range. For example, dilute 1:100 with acetonitrile/water.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve good separation from other reaction components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of 260 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Time: Approximately 4-6 minutes (highly dependent on the specific column and mobile phase composition).

Quantification: Quantification is performed by external standard calibration. A calibration curve is generated by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially at low concentrations or in complex matrices.

Sample Preparation:

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary.

  • Perform a liquid-liquid extraction. For example, add 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 1 mL of water. Vortex and allow the layers to separate.

  • Transfer the organic layer to a clean vial. An internal standard (e.g., naphthalene-d8) can be added at this stage for improved accuracy.

  • Analyze the organic extract by GC-MS.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-300.

  • Expected Retention Time: Approximately 7-9 minutes.

  • Characteristic Mass Fragments (m/z): 126 (M+), 125 (M-H)+, 97, 83.

Quantification: Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for direct quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used.

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into a vial.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same vial. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte and other components in the mixture.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation of all nuclei).

  • Number of Scans: 8 or 16, depending on the sample concentration.

  • Acquisition Time: At least 3 seconds.

Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton around 9.8 ppm or the methyl protons around 2.5 ppm) and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C = Concentration (as a weight/weight percentage)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizations

The following diagrams illustrate the experimental workflows and a decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow h1 Sample Aliquot h2 Quench & Dilute h1->h2 h3 Filter (0.45 µm) h2->h3 h4 Inject into HPLC h3->h4 h5 Data Acquisition (UV Detector) h4->h5 h6 Quantification (External Standard) h5->h6 g1 Sample Aliquot g2 Liquid-Liquid Extraction (with Internal Standard) g1->g2 g3 Inject Organic Phase into GC-MS g2->g3 g4 Data Acquisition (MS Detector) g3->g4 g5 Quantification (Internal Standard) g4->g5 n1 Weigh Sample & Internal Standard n2 Dissolve in Deuterated Solvent n1->n2 n3 Transfer to NMR Tube n2->n3 n4 Acquire ¹H NMR Spectrum (with long relaxation delay) n3->n4 n5 Process Data & Integrate Signals n4->n5 n6 Calculate Concentration n5->n6 decision_tree start Select Analytical Method for This compound Quantification q1 Need for Highest Sensitivity and Structural Confirmation? start->q1 q2 Routine In-Process Control with High Throughput? q1->q2 No gcms GC-MS q1->gcms Yes q3 Need for Absolute Quantification without a Specific Reference Standard? q2->q3 No hplc HPLC q2->hplc Yes q3->hplc No, and HPLC is sufficient qnmr qNMR q3->qnmr Yes

Comparative study of different synthetic routes to 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 4-Methylthiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The two most prevalent methods, Vilsmeier-Haack formylation and lithiation followed by formylation, are evaluated based on their reaction mechanisms, regioselectivity, yields, and operational considerations. This objective comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Comparison of Synthetic Routes

ParameterVilsmeier-Haack FormylationLithiation-Formylation
Starting Material 3-Methylthiophene3-Methylthiophene
Key Reagents POCl₃, DMFn-BuLi, DMF
Typical Yield Moderate to GoodGood to Excellent
Regioselectivity Good for 2-positionHighly dependent on base and conditions
Reaction Conditions 0°C to room temperature-78°C to room temperature
Advantages Uses common and inexpensive reagents, well-established.Potentially higher yields.
Disadvantages Use of corrosive and hazardous POCl₃, can be exothermic.Requires strictly anhydrous conditions and cryogenic temperatures.

Synthetic Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]

The electrophilic Vilsmeier reagent is then attacked by the electron-rich 3-methylthiophene. For 3-substituted thiophenes, the formylation generally occurs at the C2 or C5 position. With a small directing group like methyl, the formylation can be optimized to favor substitution at the C2 position, yielding the desired this compound.[5]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3 equivalents) is dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: A solution of 3-methylthiophene (1 equivalent) in anhydrous DCM is added dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Vilsmeier_Haack_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF in DCM at 0°C) start->reagent_prep addition Add 3-Methylthiophene at 0°C reagent_prep->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction workup Quench with Ice & Neutralize reaction->workup extraction Extract with DCM workup->extraction purification Purify by Distillation or Chromatography extraction->purification end This compound purification->end

Vilsmeier-Haack Formylation Workflow

Synthetic Route 2: Lithiation and Formylation

An alternative route to this compound involves the deprotonation of 3-methylthiophene using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like DMF.[6][7]

The regioselectivity of the lithiation of 3-substituted thiophenes is highly dependent on the nature of the substituent and the base used. While bulky bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) show high selectivity for the C5 position of 3-methylthiophene, the use of n-BuLi can favor lithiation at the C2 position, leading to the desired product upon formylation.[5] This method requires strict anhydrous conditions and low temperatures to prevent side reactions.

Experimental Protocol: Lithiation and Formylation
  • Setup: A flame-dried, three-necked flask is assembled with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is maintained under a positive pressure of dry nitrogen.

  • Lithiation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 3-methylthiophene (1 equivalent). The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 equivalents in hexanes) is added dropwise while maintaining the internal temperature below -70°C. The mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is added dropwise to the reaction mixture at -78°C.

  • Reaction Progression: The reaction is stirred at -78°C for an additional 1-2 hours and then allowed to slowly warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by vacuum distillation or column chromatography to yield this compound.

Lithiation_Formylation_Workflow start Start lithiation Dissolve 3-Methylthiophene in THF Cool to -78°C start->lithiation add_nBuLi Add n-BuLi dropwise at -78°C lithiation->add_nBuLi stir_lithiation Stir for 1-2 hours at -78°C add_nBuLi->stir_lithiation add_DMF Add DMF dropwise at -78°C stir_lithiation->add_DMF stir_formylation Stir and warm to RT add_DMF->stir_formylation workup Quench with aq. NH₄Cl stir_formylation->workup extraction Extract with Diethyl Ether workup->extraction purification Purify by Distillation or Chromatography extraction->purification end This compound purification->end

Lithiation and Formylation Workflow

Conclusion

Both the Vilsmeier-Haack formylation and the lithiation-formylation route offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher and the available laboratory infrastructure.

The Vilsmeier-Haack reaction is a robust and well-documented method that utilizes readily available and relatively inexpensive reagents. However, it involves the use of the hazardous reagent POCl₃ and requires careful temperature control.

The lithiation-formylation route can potentially provide higher yields but demands more stringent reaction conditions, including cryogenic temperatures and a completely anhydrous environment, which may not be suitable for all laboratory settings. The regioselectivity of this reaction can also be a critical factor to control.

For large-scale synthesis, the Vilsmeier-Haack reaction might be more practical due to its less demanding temperature requirements, provided that appropriate safety measures are in place for handling POCl₃. For smaller-scale laboratory synthesis where maximizing yield is the primary goal and the necessary equipment is available, the lithiation-formylation method could be the preferred choice.

References

A Comparative Guide to the Synthesis of 4-Methylthiophene-2-carbaldehyde and 4-Bromothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic routes for 4-Methylthiophene-2-carbaldehyde and 4-Bromothiophene-2-carbaldehyde, two important heterocyclic aldehydes widely utilized as building blocks in medicinal chemistry and materials science. The primary synthetic strategies for both compounds involve the Vilsmeier-Haack reaction and metallation followed by formylation. This document outlines the methodologies for these key reactions, presents comparative data, and discusses the critical factor of regioselectivity.

Introduction to the Compounds

This compound and 4-Bromothiophene-2-carbaldehyde are substituted thiophene aldehydes that serve as versatile intermediates in the synthesis of more complex molecules. The methyl group in this compound is an electron-donating group, while the bromine atom in 4-Bromothiophene-2-carbaldehyde is an electron-withdrawing group that also provides a handle for further functionalization through cross-coupling reactions. These differences in substitution influence the reactivity of the thiophene ring and the choice of synthetic strategy.

Key Synthetic Methodologies

The two predominant methods for the formylation of the thiophene ring to produce these aldehydes are the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

1. Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl group onto an electron-rich aromatic ring.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[3]

2. Lithiation and Formylation: This method involves the deprotonation of the thiophene ring or a lithium-halogen exchange to generate a potent thienyllithium nucleophile. This intermediate is then reacted with an electrophilic formylating agent, most commonly DMF, to introduce the aldehyde functionality.[4][5]

Comparative Data of Synthetic Routes

The choice of synthetic route can significantly impact the yield, purity, and scalability of the production of this compound and 4-Bromothiophene-2-carbaldehyde. The following table summarizes the key aspects of the Vilsmeier-Haack and lithiation-formylation methods for both compounds.

ParameterThis compound4-Bromothiophene-2-carbaldehyde
Starting Material 3-Methylthiophene3-Bromothiophene
Synthetic Method Vilsmeier-Haack Reaction Lithiation-Formylation
Reagents POCl₃, DMFn-BuLi, DMF
Reaction Temperature 0 °C to room temperature-78 °C to room temperature
Key Consideration Regioselectivity (2- vs. 5-formylation)Regioselective lithiation
Reported Yield Can be variable depending on regioselectivityModerate to good

Experimental Protocols

Synthesis of this compound

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation of 3-methylthiophene can lead to a mixture of this compound and 3-methylthiophene-5-carbaldehyde. The regioselectivity is influenced by the steric bulk of the Vilsmeier reagent, with smaller reagents favoring the formation of the desired 2-formyl isomer.[6]

Protocol:

  • In a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C with an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add 3-methylthiophene (1.0 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate the isomers.

Method 2: Lithiation and Formylation

Direct lithiation of 3-methylthiophene with n-butyllithium (n-BuLi) typically occurs at the 5-position due to the directing effect of the methyl group. To achieve formylation at the 2-position, a strategy to direct lithiation to this position would be required, which can be more complex. Therefore, the Vilsmeier-Haack reaction is often the more direct route for this isomer.

Synthesis of 4-Bromothiophene-2-carbaldehyde

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction of 3-bromothiophene is a viable method for the synthesis of 4-bromothiophene-2-carbaldehyde, with the electron-withdrawing bromine atom directing the formylation primarily to the adjacent 2-position.

Protocol:

  • Follow the same procedure as for the Vilsmeier-Haack reaction of 3-methylthiophene, substituting 3-bromothiophene as the starting material.

  • The reaction work-up and purification are also analogous.

Method 2: Lithiation-Formylation via Halogen-Metal Exchange

This is a highly efficient and regioselective method for the synthesis of 4-bromothiophene-2-carbaldehyde. The reaction proceeds via a lithium-halogen exchange at the 2-position of 3-bromothiophene, followed by quenching with DMF.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv., typically as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of this compound and 4-Bromothiophene-2-carbaldehyde.

G cluster_methyl Synthesis of this compound cluster_bromo Synthesis of 4-Bromothiophene-2-carbaldehyde start_methyl 3-Methylthiophene vh_reagent_methyl Vilsmeier-Haack Reagent (POCl₃, DMF) start_methyl->vh_reagent_methyl Formylation product_methyl This compound vh_reagent_methyl->product_methyl isomer_methyl 3-Methylthiophene-5-carbaldehyde (Side Product) vh_reagent_methyl->isomer_methyl start_bromo 3-Bromothiophene lithiation Lithiation (n-BuLi) start_bromo->lithiation intermediate_bromo 4-Bromo-2-lithiothiophene lithiation->intermediate_bromo formylation_bromo Formylation (DMF) intermediate_bromo->formylation_bromo product_bromo 4-Bromothiophene-2-carbaldehyde formylation_bromo->product_bromo

References

Safety Operating Guide

Proper Disposal of 4-Methylthiophene-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-methylthiophene-2-carbaldehyde is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Adherence to these protocols will help prevent environmental contamination and minimize health risks associated with this combustible and hazardous compound.

Hazard Profile and Safety Precautions

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and leads to serious eye irritation.[1][2] Before handling, it is imperative to be familiar with the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[3][4] In case of insufficient ventilation, a suitable respirator should be used.[3]

  • Handling: Use this chemical in a well-ventilated area or under a chemical fume hood.[3][5] Avoid breathing in mist, vapors, or spray.[2][3] Keep the compound away from heat, sparks, open flames, and hot surfaces, as it is a combustible liquid.[1][4] All sources of ignition should be removed from the handling area.[1][4]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][4] Keep containers tightly closed and, if recommended, under a nitrogen atmosphere.[1][4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and waste characterization.

PropertyValue
Flash Point92 °C (197.6 °F)[6]
Boiling Point88-92 °C at 5 mmHg[6]
Density1.025 g/mL at 25 °C[6]
Molecular FormulaC₆H₆OS[6]
Molecular Weight126.18 g/mol [6]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, and glassware).

  • Segregate this waste from other laboratory waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1][4]

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and chemically resistant container for the collection of this compound waste. Ensure the container is in good condition and does not leak.

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Harmful," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

3. Handling of Spills:

  • In the event of a spill, immediately remove all sources of ignition.[1][4]

  • Ventilate the area and wear appropriate PPE.

  • Contain and absorb the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1][7]

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4][7]

  • Do not allow the chemical to enter drains or waterways.[2][4]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through an approved waste disposal plant.[1][3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with accurate information about the waste composition and quantity.

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Identify and Segregate Waste A->B H Spill Occurs A->H C Properly Labeled and Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) D->E F EHS Pickup and Transport E->F G Disposal at Approved Waste Facility F->G H->B No I Absorb with Inert Material H->I Yes I->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 6030-36-0) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is classified as harmful if swallowed and is a combustible liquid.[1][2] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is required when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile or butyl rubber gloves is recommended for splash protection.[3][4] These materials are highly impermeable to aldehyde solutions.[3] Latex or polyvinyl chloride gloves are not recommended.[3]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times.[3] A full face shield must be worn over safety goggles when there is a risk of splashing.[3]
Body Protection Laboratory Coat & ApronA flame-resistant lab coat should be worn and kept fastened. A chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Air-Purifying RespiratorAll work must be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.[3][5][6] For broader protection against potential acidic byproducts, a combination organic vapor/acid gas cartridge (yellow/black label) can be used.[3][5]
Operational Plan: Handling and Experimental Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Designate a specific area within the fume hood for the experiment to contain potential spills.

  • Have all necessary equipment and reagents ready before starting to minimize handling time.

2. Weighing and Transfer:

  • Weigh and transfer this compound in a tared, sealed container within the chemical fume hood.

3. Reaction and Monitoring:

  • Keep the fume hood sash at the lowest possible height while working.

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Properly label and store any resulting mixtures or products.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for flammable liquids.[7][8]

2. Container Management:

  • Use approved containers for flammable liquid waste.[1]

  • Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from ignition sources.

3. Disposal Procedure:

  • Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][9]

Emergency Procedures
EmergencyProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Proceed to Handling prep_area Designate Work Area prep_hood->prep_area Proceed to Handling handle_weigh Weighing and Transfer in Fume Hood prep_area->handle_weigh Proceed to Handling handle_react Conduct Experiment in Fume Hood handle_weigh->handle_react cleanup_decon Decontaminate Equipment and Surfaces handle_react->cleanup_decon Post-Experiment cleanup_store Label and Store Products/Mixtures cleanup_decon->cleanup_store disp_segregate Segregate Solid and Liquid Waste cleanup_store->disp_segregate Proceed to Disposal disp_container Use Labeled Hazardous Waste Containers disp_segregate->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.